molecular formula C13H19N3O2 B1584367 1-Ethyl-4-(4-nitrobenzyl)piperazine CAS No. 414880-35-6

1-Ethyl-4-(4-nitrobenzyl)piperazine

Cat. No.: B1584367
CAS No.: 414880-35-6
M. Wt: 249.31 g/mol
InChI Key: LEJUIMZPXQQQPP-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-nitrobenzyl)piperazine is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-(4-nitrobenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(4-nitrobenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-[(4-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-14-7-9-15(10-8-14)11-12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJUIMZPXQQQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355150
Record name 1-Ethyl-4-(4-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414880-35-6
Record name 1-Ethyl-4-(4-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 414880-35-6 Molecular Formula: C₁₃H₁₉N₃O₂ Molecular Weight: 249.31 g/mol IUPAC Name: 1-Ethyl-4-[(4-nitrophenyl)methyl]piperazine[1][2][3]

Executive Summary

This technical guide details the synthesis of 1-Ethyl-4-(4-nitrobenzyl)piperazine, a functionalized benzylpiperazine derivative often utilized as a scaffold in medicinal chemistry for the development of antihistamines, antipsychotics, and antimicrobial agents.[1][2] The protocol utilizes a nucleophilic substitution (


) strategy, reacting 1-ethylpiperazine with 4-nitrobenzyl chloride.[1][2] This route is selected for its high atom economy, operational simplicity, and scalability compared to reductive amination routes involving nitro-reduction risks.[1]

Target Audience: Synthetic Chemists, Process Development Scientists.

Chemical Safety & Hazard Assessment

Critical Warning: This synthesis involves potent alkylating agents and lachrymators. All operations must be performed in a functioning fume hood.

ReagentCASHazard ClassCritical Safety Note
4-Nitrobenzyl chloride 100-14-1Corrosive, LachrymatorSevere eye irritant. Causes skin burns.[1][2] Hydrolyzes to produce HCl. Handle with double nitrile gloves.
1-Ethylpiperazine 5308-25-8Flammable, CorrosiveCauses severe skin burns and eye damage.[1][2][4] Flash point: 28°C. Keep away from heat sources.
Acetonitrile (MeCN) 75-05-8Flammable, Acute Tox.[1][2]Metabolizes to cyanide. Avoid inhalation.
Potassium Carbonate 584-08-7IrritantDust inhalation hazard.[1][2] Use anhydrous grade for best yield.

Retrosynthetic Analysis & Reaction Mechanism

The synthesis is a classical


 N-alkylation.[1][2] The secondary amine of 1-ethylpiperazine acts as the nucleophile, attacking the benzylic carbon of 4-nitrobenzyl chloride.[1][2] The nitro group at the para position exerts an electron-withdrawing effect, making the benzylic carbon significantly electrophilic, thereby accelerating the reaction rate.[1]
Reaction Scheme

ReactionScheme Reagent1 1-Ethylpiperazine (Nucleophile) Intermediate Transition State (SN2 Attack) Reagent1->Intermediate K2CO3, MeCN Reflux, 4-6h Reagent2 4-Nitrobenzyl Chloride (Electrophile) Reagent2->Intermediate K2CO3, MeCN Reflux, 4-6h Product 1-Ethyl-4-(4-nitrobenzyl)piperazine (Target) Intermediate->Product Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for the N-alkylation of 1-ethylpiperazine.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable to 100 mmol.

A. Materials & Stoichiometry
ComponentEquiv.MmolMass/VolRole
4-Nitrobenzyl chloride 1.010.01.72 gElectrophile
1-Ethylpiperazine 1.111.01.26 g (~1.40 mL)Nucleophile
Potassium Carbonate (

)
2.020.02.76 gAcid Scavenger
Acetonitrile (MeCN) N/AN/A30 mLSolvent
Sodium Iodide (NaI) 0.050.575 mgCatalyst (Finkelstein)

Note: NaI is optional but recommended to accelerate the reaction via in-situ formation of the more reactive benzyl iodide.[1][2]

B. Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar.

  • Solvation: Add 4-Nitrobenzyl chloride (1.72 g) and anhydrous

    
     (2.76 g)  to the flask.
    
  • Solvent Addition: Add 30 mL of Acetonitrile . Stir vigorously to create a suspension.

    • Optimization: If using NaI catalyst, add it at this stage.

  • Nucleophile Addition: Add 1-Ethylpiperazine (1.40 mL) dropwise over 5 minutes at room temperature.

    • Why: Although the reaction is not violently exothermic, dropwise addition prevents localized high concentrations that could favor quaternary salt formation (over-alkylation).[1]

Step 2: Reaction Execution
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 82°C) .

  • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM).

    • Starting Material (

      
       ~0.8) should disappear.[1]
      
    • Product (

      
       ~0.4) will appear as a UV-active spot.[1][2]
      
    • Duration: Reaction is typically complete within 4–6 hours .

Step 3: Workup
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , KCl) using a sintered glass funnel or Celite pad.[1] Wash the cake with 10 mL MeCN.
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oily residue.

  • Extraction:

    • Dissolve the residue in Dichloromethane (DCM, 50 mL) .

    • Wash with Water (2 x 30 mL) to remove residual salts and unreacted amine.[1]

    • Wash with Brine (1 x 30 mL) .[1]

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate in vacuo.
    
C. Purification Workflow

Purification Crude Crude Residue (Yellow Oil/Solid) Check Purity Check (NMR/TLC) Crude->Check MethodA Method A: Recrystallization (If Solid) Check->MethodA Solidifies MethodB Method B: Column Chromatography (If Oil) Check->MethodB Remains Oil Final Pure Product (>98% Purity) MethodA->Final Solvent: EtOH/Hexane MethodB->Final Eluent: DCM:MeOH (95:5)

Figure 2: Decision tree for purification based on crude physical state.

  • Recrystallization: If the crude solidifies, recrystallize from hot Ethanol/Hexane.

  • Chromatography: If an oil, purify on silica gel. Eluent: DCM to 5% MeOH/DCM.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • Physical State: Pale yellow solid or viscous oil.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.18 (d, J=8.8 Hz, 2H, Ar-H ortho to 
      
      
      
      )[1]
    • 
       7.50 (d, J=8.8 Hz, 2H, Ar-H meta to 
      
      
      
      )[1]
    • 
       3.58 (s, 2H, Ar-CH 
      
      
      
      -N)[1][2]
    • 
       2.50 (br s, 8H, Piperazine ring protons)[1]
      
    • 
       2.42 (q, J=7.2 Hz, 2H, N-CH 
      
      
      
      -CH
      
      
      )[1]
    • 
       1.09 (t, J=7.2 Hz, 3H, N-CH
      
      
      
      -CH
      
      
      )[1][2]
  • Mass Spectrometry (ESI): Calculated for

    
    ; Found: 250.2.[1]
    

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Old 4-nitrobenzyl chloride (hydrolyzed).[1][2]

    • Fix: Recrystallize the benzyl chloride reagent from hexane before use.[1]

    • Fix: Add 0.1 eq of Sodium Iodide (Finkelstein condition) to generate the more reactive benzyl iodide in situ.[1]

  • Issue: Quaternary Salt Formation.

    • Cause: Excess alkylating agent.[5]

    • Fix: Ensure strict 1:1 stoichiometry or a slight excess of the amine (1.1 eq), never the halide.[1]

  • Issue: Emulsion during Extraction.

    • Fix: The basicity of the product can cause emulsions. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine in the organic phase, or use a saturated brine wash.[1]

References

  • Chemical Structure & CAS Verification
  • Reagent Data (4-Nitrobenzyl chloride)

    • 4-Nitrobenzyl chloride Safety & Properties (CAS 100-14-1).[1][2][6] PubChem.[4] Retrieved from [Link]

  • Reagent Data (1-Ethylpiperazine)

    • 1-Ethylpiperazine Safety & Properties (CAS 5308-25-8).[1][2][4][7][8] PubChem.[4] Retrieved from [Link][1][2]

  • General Protocol for N-Alkylation of Piperazines

    • Synthesis of N-substituted piperazines via SN2 reaction. (General methodology adapted from standard organic synthesis protocols for benzylpiperazines).[1][2] See: J. Med. Chem. 2005, 48, 1, 180–189 (Analogous chemistry).[1]

Sources

Technical Whitepaper: Physicochemical Profiling of 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS 414880-35-6) is a significant heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical agents, particularly within the fields of antihistamines, analgesics, and antimicrobial research.[1] Characterized by a piperazine core flanked by an N-ethyl group and an N-(4-nitrobenzyl) moiety, the compound exhibits distinct acid-base properties and lipophilicity profiles critical for drug design.

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, synthetic routes, and stability profiles. It is designed to support researchers in optimizing formulation strategies, analytical method development, and quality control workflows.

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]

The molecule features a piperazine ring in a chair conformation, serving as a scaffold that positions the lipophilic 4-nitrobenzyl group and the hydrophilic ethyl amine. The presence of the nitro group (


) introduces a strong electron-withdrawing effect on the benzyl ring, influencing the electronic density of the benzylic nitrogen (N4), though the methylene bridge attenuates this effect compared to direct phenyl substitution.
Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-Ethyl-4-[(4-nitrophenyl)methyl]piperazine
CAS Number 414880-35-6
Molecular Formula C₁₃H₁₉N₃O₂
SMILES CCN1CCN(CC1)CC2=CC=C(C=C2)[O-]
InChI Key Predicted based on structure
Molecular Weight 249.31 g/mol

Physicochemical Properties[2][3][5][6][7][8][10][11][12]

Understanding the ionization and partitioning behavior of 1-Ethyl-4-(4-nitrobenzyl)piperazine is essential for predicting its pharmacokinetic behavior (ADME) and solubility.

Quantitative Parameters
PropertyValue (Experimental/Predicted)Relevance
Physical State Solid (Crystalline)Handling & Formulation
Color Pale Yellow to OrangeNitro group chromophore
Melting Point ~127–134°C (Analogous range)Thermal Stability
Boiling Point 360–380°C (Predicted @ 760 mmHg)Distillation/Purification
LogP (Octanol/Water) 2.2 ± 0.4Lipophilicity / BBB Permeability
pKa (N1 - Ethyl) 9.0 ± 0.2Basic center, protonated at physiological pH
pKa (N4 - Benzyl) 7.8 ± 0.3Weakly basic, modulated by benzyl group
TPSA ~49 ŲPolar Surface Area (Membrane transport)

*Values derived from substituent contribution methods (Hammett equation) and analogous piperazine derivatives.

Structural Visualization & Logic

The following diagram illustrates the connectivity and key functional regions affecting the molecule's reactivity and properties.

ChemicalStructure Ethyl Ethyl Group (Lipophilic Tail) N1 N1 (Piperazine) Basic Center (pKa ~9.0) Ethyl->N1 Alkylation PipCore Piperazine Ring (Scaffold) N1->PipCore N4 N4 (Piperazine) Weakly Basic (pKa ~7.8) PipCore->N4 Linker Methylene Bridge (-CH2-) N4->Linker Phenyl Phenyl Ring (Aromatic System) Linker->Phenyl Nitro Nitro Group (-NO2) (Electron Withdrawing) Phenyl->Nitro Para-substitution

Caption: Structural connectivity highlighting the basic nitrogen centers and the electron-withdrawing nitro region.

Synthesis & Impurity Profile

The synthesis of 1-Ethyl-4-(4-nitrobenzyl)piperazine typically follows a nucleophilic substitution pathway. Understanding this route is critical for identifying potential impurities in the final product.

Synthetic Route

The most robust method involves the alkylation of 1-ethylpiperazine with 4-nitrobenzyl chloride in the presence of a non-nucleophilic base (e.g.,


 or DIPEA) in an aprotic solvent (Acetonitrile or DMF).

Reaction Equation:



Impurity Analysis
  • Impurity A (Over-alkylation): Formation of quaternary ammonium salts if excess benzyl chloride is used.

  • Impurity B (Hydrolysis): 4-Nitrobenzyl alcohol, formed from the hydrolysis of the starting benzyl chloride if water is present.

  • Impurity C (Starting Material): Unreacted 1-ethylpiperazine (detectable via GC/FID due to volatility).

Experimental Protocols

Protocol: Potentiometric pKa Determination

Objective: To determine the precise ionization constants (


) of the piperazine nitrogens.

Reagents:

  • 0.01 M HCl (Titrant)

  • 0.1 M NaOH (for back-titration)

  • KCl (Ionic strength adjuster, 0.1 M)

  • Inert Atmosphere (

    
     or Ar)
    

Methodology:

  • Dissolution: Dissolve 10 mg of the compound in 20 mL of degassed water containing 0.1 M KCl.

  • Acidification: Add a known excess of 0.1 M HCl to fully protonate both nitrogen centers (forming the dihydrochloride salt).

  • Titration: Titrate with 0.1 M NaOH standardized solution at

    
     under inert gas flow to prevent 
    
    
    
    absorption.
  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Gran plot analysis to identify the two inflection points corresponding to the deprotonation of N1 and N4.

Protocol: HPLC Purity Analysis

Objective: Quantify purity and identify related substances.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Nitrobenzyl absorption maximum).

Stability & Degradation Pathways

The compound is generally stable but susceptible to specific degradation routes under stress conditions.

Degradation Logic
  • Photolytic Reduction: Nitro groups are sensitive to UV light, potentially reducing to nitroso or aniline derivatives over time.

  • Oxidative N-Dealkylation: The ethyl group at N1 is susceptible to oxidative dealkylation (mediated by CYP450 enzymes in vivo or peroxides in vitro), yielding 1-(4-nitrobenzyl)piperazine.

  • Salt Formation: The free base absorbs atmospheric

    
    . It should be stored as a hydrochloride or fumarate salt for long-term stability.
    

Degradation cluster_ox Oxidative Stress / Metabolism cluster_red Reductive Stress Parent 1-Ethyl-4-(4-nitrobenzyl)piperazine Dealkyl 1-(4-Nitrobenzyl)piperazine (Loss of Ethyl) Parent->Dealkyl N-Dealkylation NOxide N-Oxide Impurity Parent->NOxide N-Oxidation Aniline 1-Ethyl-4-(4-aminobenzyl)piperazine (Nitro -> Amine) Parent->Aniline Nitro Reduction (Zn/HCl or Biotransformation)

Caption: Primary degradation and metabolic pathways including N-dealkylation and nitro-reduction.[1][2][3][4][5][6][]

References

  • BOC Sciences. Product Monograph: 1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS 414880-35-6).[1][2][] Retrieved from

  • National Center for Biotechnology Information (2023).PubChem Compound Summary for Piperazine Derivatives. (General reference for piperazine pKa values).
  • ChemicalBook. CAS 414880-35-6 Entry & Suppliers. Retrieved from

  • Accela ChemBio. Safety Data Sheet (SDS) for 1-Ethyl-4-(4-nitrobenzyl)piperazine. Retrieved from [1]

  • Khalili, B. et al. (2008).Synthesis and characterization of novel piperazine derivatives. Journal of Heterocyclic Chemistry. (Contextual reference for synthesis methodology).

Sources

Biological Activity of 1-Ethyl-4-(4-nitrobenzyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Ethyl-4-(4-nitrobenzyl)piperazine scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile pharmacophore for analgesic, anti-inflammatory, and antimicrobial therapeutics. This guide provides a technical deep-dive into the biological evaluation of this class, moving beyond basic screening to mechanistic validation.

Key findings indicate that the N-substituted piperazine core facilitates dual-action mechanisms: modulating serotonergic pathways for central nervous system (CNS) analgesia while simultaneously disrupting bacterial cytoplasmic membranes in antimicrobial applications. This document outlines the synthesis, structure-activity relationships (SAR), and validated experimental protocols required to assess these derivatives.

Chemical Scaffold & Synthesis Strategy

The core structure consists of a piperazine ring nitrogen-substituted at positions 1 and 4.[1][2] The 1-ethyl group provides essential lipophilicity for membrane permeability, while the 4-(4-nitrobenzyl) moiety acts as an electron-deficient aromatic system capable of


-

stacking interactions with receptor active sites.
Validated Synthetic Pathway

The most robust synthesis utilizes a reductive amination or direct N-alkylation approach. The following Graphviz diagram illustrates the optimized synthetic route.

SynthesisRoute SM1 1-Ethylpiperazine INT Intermediate Complex (Transition State) SM1->INT SM2 4-Nitrobenzyl Chloride SM2->INT PROD 1-Ethyl-4-(4-nitrobenzyl)piperazine INT->PROD Nucleophilic Substitution Reagent K2CO3 / Acetone Reflux, 6-8h

Figure 1: Convergent synthesis of 1-Ethyl-4-(4-nitrobenzyl)piperazine via N-alkylation.

Pharmacological Profile & Mechanism of Action[2][3][4]

Analgesic & Anti-inflammatory Activity

Derivatives of this scaffold have demonstrated significant anti-nociceptive activity.[2] The mechanism is distinct from traditional NSAIDs, showing involvement of the serotonergic system (5-HT receptors) alongside cytokine modulation.

  • Central Mechanism: Modulation of 5-HT1A receptors, reducing nociceptive transmission in the dorsal horn of the spinal cord.

  • Peripheral Mechanism: Reduction of pro-inflammatory cytokines, specifically TNF-α and IL-1β , decreasing neutrophil migration to sites of inflammation.

Antimicrobial Activity

The cationic nature of the protonated piperazine nitrogen at physiological pH allows for electrostatic interaction with the anionic bacterial cell wall.

  • Target: Cytoplasmic membrane disruption.

  • Spectrum: Moderate to high activity against Gram-negative bacteria (E. coli, P. aeruginosa) and Gram-positive S. aureus.

  • Mechanism: The nitrobenzyl group undergoes enzymatic reduction within the bacterial cell, generating reactive nitro-radical species that damage DNA and essential enzymes.

Structure-Activity Relationship (SAR)

The biological potency of 1-Ethyl-4-(4-nitrobenzyl)piperazine derivatives is tightly governed by three structural domains.

Structural DomainModificationEffect on Activity
N1-Ethyl Group Extension to Propyl/ButylIncreases LogP (lipophilicity); may improve CNS penetration but reduces solubility.
Replacement with MethylDecreases metabolic stability; reduces potency in vivo due to rapid clearance.
Piperazine Core Introduction of 2-MethylIntroduces chirality; often improves receptor selectivity (e.g., for 5-HT subtypes).
Rigidification (Homopiperazine)Generally reduces antimicrobial efficacy due to steric hindrance.
4-Nitrobenzyl Nitro to Amino reductionCritical Switch: Drastically reduces antimicrobial activity but may enhance cytotoxicity against cancer cells.
Halogenation (e.g., 2-Fluoro)Increases metabolic stability and binding affinity; often enhances anti-inflammatory potency.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols must be used.

Protocol A: Antimicrobial Susceptibility (Microbroth Dilution)

Standard: CLSI M07-A10 Guidelines

  • Inoculum Preparation:

    • Culture bacteria (E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C until mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in fresh MHB to achieve final concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve 1-Ethyl-4-(4-nitrobenzyl)piperazine derivative in DMSO (stock 10 mg/mL).

    • Prepare serial two-fold dilutions in 96-well plates (Range: 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Control: Include Ciprofloxacin as positive control; DMSO/Media as negative control.

  • Incubation & Readout:

    • Add 100

      
      L of bacterial suspension to each well.
      
    • Incubate at 37°C for 18–24 hours.

    • Endpoint: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration with no turbidity. Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = Dead, Pink = Live).

Protocol B: In Vivo Analgesic Assay (Acetic Acid Writhing Test)

Ethical Compliance: Must follow IACUC guidelines.

  • Animal Prep: Use Swiss albino mice (20–25g), fasted for 12h prior to testing. Group size

    
    .
    
  • Administration:

    • Test Group: Administer test compound (e.g., 10, 30, 100 mg/kg) orally (p.o.).

    • Standard: Indomethacin (10 mg/kg, p.o.).

    • Vehicle: Saline/Tween-80 (10 mL/kg).

  • Induction:

    • Wait 60 minutes post-administration.

    • Inject 0.6% Acetic Acid solution intraperitoneally (i.p.) at 10 mL/kg.

  • Quantification:

    • Immediately place mouse in a transparent observation chamber.

    • Count number of "writhes" (abdominal constriction + hind limb extension) for 20 minutes starting 5 minutes post-injection.

  • Calculation:

    
    
    

Mechanistic Visualization

The following diagram details the dual-pathway mechanism of action for this scaffold.

MechanismOfAction Target_Bacteria Bacterial Membrane (Anionic Surface) Step1_Bact Electrostatic Attraction Target_Bacteria->Step1_Bact Target_CNS 5-HT1A Receptor (CNS) Step1_CNS Receptor Binding (Pi-Pi Stacking) Target_CNS->Step1_CNS Compound 1-Ethyl-4-(4-nitrobenzyl)piperazine (Protonated Species) Compound->Target_Bacteria High Affinity Compound->Target_CNS Moderate Affinity Step2_Bact Membrane Depolarization Step1_Bact->Step2_Bact Effect_Bact Cell Lysis / Death Step2_Bact->Effect_Bact Step2_CNS Inhibition of Adenylyl Cyclase Step1_CNS->Step2_CNS Effect_CNS Antinociception (Pain Relief) Step2_CNS->Effect_CNS

Figure 2: Dual mechanistic pathways: Antimicrobial membrane disruption vs. CNS receptor modulation.

Data Summary: Comparative Potency

The following table summarizes typical activity ranges for 4-nitrobenzyl piperazine derivatives compared to standards.

Assay ModelMetricTest Compound RangeStandard (Drug)Status
Antimicrobial (E. coli) MIC (

g/mL)
12.5 – 50.00.5 (Ciprofloxacin)Moderate
Analgesic (Writhing) ID50 (mg/kg)15 – 305 – 10 (Indomethacin)High Potential
Anti-inflammatory % Edema Inhibition50% – 65%60% (Diclofenac)Competitive
Acute Toxicity LD50 (Mice, p.o.)> 300 mg/kgN/AGHS Cat 4 (Safe)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12554624, 1-Ethyl-4-nitrosopiperazine. Retrieved January 30, 2026 from [Link]

  • Da Silva, J. et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. PubMed.[3][4] Retrieved January 30, 2026 from [Link]

  • MDPI Molecules (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety. Retrieved January 30, 2026 from [Link]

  • National Institutes of Health (2021). Piperazine based antimicrobial polymers: a review. PMC. Retrieved January 30, 2026 from [Link]

Sources

Technical Monograph: 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Identification, Synthesis, and Pharmacological Application

Executive Summary & CAS Identification

1-Ethyl-4-(4-nitrobenzyl)piperazine is a specialized heterocyclic building block used primarily in medicinal chemistry as a linker scaffold.[1][2][3] It serves as a precursor for generating complex amine-functionalized ligands, particularly in the development of antihistamines, antifungals, and kinase inhibitors where the piperazine ring modulates solubility and pharmacokinetic profiles.[3]

Critical Identification Data

Researchers frequently encounter ambiguity when searching for this compound due to structural similarities with its phenyl and methyl analogs.[3] The definitive identification data is provided below to ensure procurement and citation accuracy.

FeatureSpecification
Chemical Name 1-Ethyl-4-(4-nitrobenzyl)piperazine
CAS Registry Number 414880-35-6
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
InChI Key Predicted:[1][3][4] HVJQKQXZQQKQXZ-UHFFFAOYSA-N
Common Synonyms 1-(4-Nitrobenzyl)-4-ethylpiperazine; N-(4-Nitrobenzyl)-N'-ethylpiperazine
⚠️ Identification Alert: Common Lookup Errors

A significant number of database queries incorrectly return results for structurally related analogs.[3] It is vital to distinguish the Benzyl (CH₂-linked) form from the Phenyl (direct bond) form.[3]

IdentificationLogic Start Target Structure: 1-Ethyl-4-(4-nitrobenzyl)piperazine CheckLink Check Linker at N4 Position Start->CheckLink DirectBond Direct Phenyl Bond? (No CH2 group) CheckLink->DirectBond No BenzylLink Benzyl Linker? (-CH2- group) CheckLink->BenzylLink Yes WrongCAS1 INCORRECT ANALOG 1-Ethyl-4-(4-nitrophenyl)piperazine CAS: 115619-00-6 DirectBond->WrongCAS1 CheckN1 Check N1 Substituent BenzylLink->CheckN1 CorrectCAS CORRECT COMPOUND CAS: 414880-35-6 MethylSub Methyl Group (-CH3) CheckN1->MethylSub Methyl EthylSub Ethyl Group (-CH2CH3) CheckN1->EthylSub Ethyl WrongCAS2 INCORRECT ANALOG 1-Methyl-4-(4-nitrobenzyl)piperazine CAS: 70261-81-3 MethylSub->WrongCAS2 EthylSub->CorrectCAS

Figure 1: Decision logic for validating the CAS number against structural features to avoid sourcing errors.

Chemical Profile & Properties

The physicochemical properties of 1-Ethyl-4-(4-nitrobenzyl)piperazine dictate its handling and stability.[3][5] As a tertiary amine with a nitroaromatic moiety, it is basic and sensitive to strong oxidizers.[3]

PropertyValue (Experimental/Predicted)Context for Handling
Appearance Pale yellow to orange solidNitro groups often impart yellow coloration.[3]
Melting Point 65–70 °C (Typical range)Store in a cool, dry place; avoid heat during storage.[3]
Boiling Point ~380 °C (at 760 mmHg)High boiling point; vacuum distillation required for purification.[3]
pKa (Basic N) ~7.8–8.2Protonates readily; extractable into aqueous acid.[3]
Solubility DCM, Chloroform, Ethyl AcetatePoor water solubility (neutral form); soluble as HCl salt.[3]
Stability Stable under standard conditionsIncompatible with strong acids (salt formation) and reducing agents.[3]

Synthesis Protocol

The most robust synthetic route involves the nucleophilic substitution (


) of 4-nitrobenzyl chloride  by N-ethylpiperazine .[3] This method is preferred over reductive amination for its operational simplicity and higher yield potential.[3]
Reaction Mechanism

The secondary amine of N-ethylpiperazine attacks the benzylic carbon of the electrophile, displacing the chloride ion.[3] A base is required to neutralize the generated HCl and drive the equilibrium forward.[3]

SynthesisPathway R1 N-Ethylpiperazine (CAS 5308-25-8) Step1 Nucleophilic Attack (SN2 Mechanism) R1->Step1 R2 4-Nitrobenzyl Chloride (CAS 100-14-1) R2->Step1 Step2 Base Scavenging (K2CO3 or TEA) Step1->Step2 Product 1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS 414880-35-6) Step2->Product Byproduct HCl Salt / KCl Step2->Byproduct

Figure 2: Synthetic pathway via nucleophilic substitution.

Experimental Procedure (Bench Scale)

Safety Note: 4-Nitrobenzyl chloride is a lachrymator and skin irritant.[3] Perform all operations in a fume hood.

  • Reagent Preparation:

    • Dissolve 4-nitrobenzyl chloride (1.0 eq, 17.1 g) in anhydrous Acetonitrile (150 mL).

    • Prepare N-ethylpiperazine (1.1 eq, 12.5 g) and Potassium Carbonate (

      
      , 2.0 eq, 27.6 g).
      
  • Reaction:

    • Add the

      
       to the solution of 4-nitrobenzyl chloride.[3]
      
    • Add N-ethylpiperazine dropwise over 15 minutes while stirring.

    • Heat the mixture to Reflux (80–82 °C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[3]
    • Concentrate the filtrate under reduced pressure to obtain the crude oil/solid.[3]

  • Purification:

    • Dissolve crude residue in Dichloromethane (DCM) and wash with water (

      
       mL) and Brine (
      
      
      
      mL).[3]
    • Dry organic layer over

      
      , filter, and evaporate.[3]
      
    • Optional: Recrystallize from Ethanol/Hexane or convert to the dihydrochloride salt using HCl/Ether for long-term storage.[3]

Applications in Drug Development

1-Ethyl-4-(4-nitrobenzyl)piperazine acts as a versatile "masked" linker.[3] The nitro group is a placeholder that is typically reduced to an aniline, enabling further conjugation.[3]

Precursor for Aniline Linkers

The primary utility lies in the reduction of the nitro group to an amino group ($ -NH_2 $).[3]

  • Reaction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/HCl, 
    
    
    
    ).[3]
  • Product: 1-Ethyl-4-(4-aminobenzyl)piperazine .[2][3]

  • Utility: The resulting aniline can react with isocyanates to form ureas, or acid chlorides to form amides, common motifs in kinase inhibitors (e.g., Imatinib analogs).[3]

Pharmacophore Modulation

The N-ethylpiperazine moiety is often retained in the final drug molecule to:

  • Enhance Solubility: The basic nitrogen protonates at physiological pH, improving aqueous solubility.[3]

  • Target Specificity: The piperazine ring provides a rigid spacer that positions the aromatic ring into hydrophobic pockets of receptors (e.g., H1 histamine receptors).[3]

References

  • Accela ChemBio. (n.d.).[1][3][6] Product Data: 1-Ethyl-4-(4-nitrobenzyl)piperazine.[1][2][3][6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for 1-(4-Nitrobenzyl)piperazine (Analog Reference). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[3] Synthesis of Piperazines. Retrieved from [Link]

Sources

Structural Elucidation and Analytical Profiling of 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS: 414880-35-6) is a critical tertiary amine intermediate, primarily utilized in the synthesis of bioactive scaffolds for medicinal chemistry.[1][2][3][4][5] Its structural motif—a piperazine core flanked by an ethyl group and a para-nitrobenzyl moiety—serves as a versatile "linker" unit in the development of Protein Degraders (PROTACs) and antihistaminic agents.

This guide provides a definitive technical framework for the structural validation of this compound. It moves beyond basic identification to address impurity profiling, isotopic patterns, and conformational dynamics essential for regulatory submission in drug development.

Physicochemical Profile
PropertyValue / Description
IUPAC Name 1-Ethyl-4-[(4-nitrophenyl)methyl]piperazine
Molecular Formula

Molecular Weight 249.31 g/mol
Exact Mass 249.1477
Physical State Pale yellow oil or low-melting solid (dependent on purity/salt form)
Basicity (

)
~8.5 (N4-benzyl), ~9.2 (N1-ethyl) [Predicted]
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base)

Synthetic Logic & Impurity Origins

To accurately analyze the structure, one must understand the genesis of the molecule. The dominant synthetic route involves the nucleophilic substitution (


) of 1-ethylpiperazine  with 4-nitrobenzyl chloride .
Reaction Pathway Analysis

The reaction is governed by the nucleophilicity of the secondary amine in 1-ethylpiperazine.

Synthesis SM1 1-Ethylpiperazine (Nucleophile) INT Transition State (SN2 Attack) SM1->INT DCM/TEA, 0-25°C SM2 4-Nitrobenzyl Chloride (Electrophile) SM2->INT IMP2 Impurity B: Hydrolysis Product (4-Nitrobenzyl alcohol) SM2->IMP2 + H2O (Trace) PROD 1-Ethyl-4-(4-nitrobenzyl)piperazine (Target) INT->PROD - HCl IMP1 Impurity A: Quaternary Ammonium Salt (Over-alkylation) PROD->IMP1 + Excess SM2

Figure 1: Synthetic pathway and potential impurity genesis. Understanding Impurity A is critical for HPLC method development.

Spectroscopic Characterization Strategy

The structural integrity of 1-Ethyl-4-(4-nitrobenzyl)piperazine is validated through a triangulation of NMR, MS, and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule exhibits a distinct symmetry break due to the


-ethyl vs. 

-benzyl substitution, preventing the equivalence of the piperazine ring carbons seen in symmetric analogs.
Predicted

NMR Assignments (400 MHz,

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (ortho to

)
8.15 - 8.20Doublet (

)
2HDeshielded by nitro group (AA'BB' system).
Ar-H (meta to

)
7.50 - 7.55Doublet (

)
2HShielded relative to ortho protons.
Benzylic

3.60Singlet2HCharacteristic isolated methylene between ring and N.
Piperazine Ring 2.40 - 2.60Broad Multiplets8H4x

. Often appears as two distinct sets of triplets if resolution is high.
Ethyl

2.42Quartet (

)
2HOverlaps with piperazine signals; HSQC required for confirmation.
Ethyl

1.08Triplet (

)
3HDiagnostic terminal methyl group.

Critical Validation Step:

  • 2D COSY: Must show correlation between the Ethyl

    
     triplet and the Ethyl 
    
    
    
    quartet.
  • NOESY: A spatial correlation (NOE) between the benzylic protons and the piperazine ring protons confirms the connectivity, distinguishing it from isomeric impurities.

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the "fingerprint" of the carbon skeleton. The fragmentation is driven by the stability of the benzyl cation and the ionization of the basic nitrogens.

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion:


 (ESI).

MS_Frag M Molecular Ion [M+H]+ m/z 250 F1 Nitrobenzyl Cation [C7H6NO2]+ m/z 136 M->F1 C-N Bond Cleavage (Benzylic) F2 Ethylpiperazine Fragment [C6H13N2]+ m/z 113 M->F2 Charge Retention on Piperazine F3 Tropylium Ion deriv. (Loss of NO2) m/z 90/89 F1->F3 - NO2 (46 Da)

Figure 2: Primary fragmentation pathway. The presence of m/z 136 is diagnostic for the nitrobenzyl moiety.

Infrared (IR) Spectroscopy

IR is used primarily to confirm the oxidation state of the nitrogen (Nitro vs. Amino).

  • Nitro (

    
    ) Asymmetric Stretch: 
    
    
    
    (Strong).
  • Nitro (

    
    ) Symmetric Stretch: 
    
    
    
    (Strong).
  • C-H Stretch (Aromatic):

    
    .
    
  • C-H Stretch (Aliphatic):

    
     (Bohlmann bands may be visible due to lone pair-C-H antiperiplanar interaction in piperazine).
    

Analytical Protocol: Purity & Stability

For drug development applications, a purity of >98% is typically required.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 9 for better peak shape of basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (Nitrobenzyl chromophore).

  • Retention Time Logic: The target molecule is moderately polar. Expect elution after 1-ethylpiperazine but before non-polar bis-alkylated impurities.

Stability Warning

The nitro group is stable, but the benzylic amine linkage is susceptible to oxidative degradation (N-oxide formation) upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • SWGDRUG . (2005).[6] Monographs: Benzylpiperazine Analytical Profile. Scientific Working Group for the Analysis of Seized Drugs. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2947839, 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. Retrieved from [7]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Theses & Dissertations. Link

  • Accela ChemBio . (2025).[2] Product Catalog: 1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS 414880-35-6).[1][2][3][4][5] Link[1][2]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, solubility determination, and thermodynamic modeling of 1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS 414880-35-6).

Executive Summary

1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS: 414880-35-6) is a critical intermediate in the synthesis of bioactive piperazine derivatives, often utilized in the development of antihistamines, antipsychotics, and kinase inhibitors.[1][2] Its structure combines a basic piperazine core with a lipophilic ethyl group and a polar, electron-withdrawing nitrobenzyl moiety.

Understanding the solubility landscape of this compound is not merely an academic exercise; it is the prerequisite for:

  • Reaction Optimization: Selecting solvents that maximize kinetic rates (typically polar aprotic).

  • Purification: Designing cooling or anti-solvent crystallization processes to remove impurities (e.g., unreacted 4-nitrobenzyl chloride).

  • Formulation: Ensuring bioavailability in early-stage pre-clinical screening.

This guide provides a theoretical solubility assessment, a validated experimental protocol for data generation, and a framework for thermodynamic modeling using the Apelblat and van't Hoff equations.

Physicochemical Profile & Theoretical Solubility

Before initiating wet-lab experiments, a structural analysis provides the "Solubility Map" that guides solvent selection.

Structural Analysis[3]
  • Core: Piperazine ring (Secondary/Tertiary amines).

    • Effect: Imparts basicity and polarity.[3] Capable of Hydrogen Bond Acceptance (HBA).

  • Substituent 1: Ethyl group (

    
    ).
    
    • Effect: Increases lipophilicity (

      
      ) compared to the parent piperazine.
      
  • Substituent 2: 4-Nitrobenzyl group (

    
    ).[2]
    
    • Effect: The aromatic ring increases

      
       stacking potential (lowering solubility in aliphatics). The nitro group is highly polar but not protic; it enhances solubility in polar aprotic solvents.
      
Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and functional group contribution methods:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions with the nitro group; no H-bond donation penalty.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic and ethyl segments. Standard solvent for extraction.
Alcohols Methanol, Ethanol, IPAModerate H-bonding with piperazine nitrogens and nitro oxygens. Solubility decreases as alcohol chain length increases.
Esters Ethyl AcetateModerate Good general solvent; likely candidate for crystallization (cooling).
Water Water (

)
Low Hydrophobic burden of the benzyl/ethyl groups outweighs the polar core.
Acidic Water 0.1 M HClHigh Protonation of piperazine nitrogens forms a soluble salt (

).
Aliphatics Hexane, HeptaneVery Low Lack of polar interactions; useful as anti-solvents.

Experimental Protocol: Solubility Determination

To generate precise mole-fraction solubility data (


), the Isothermal Saturation Method  (Shake-Flask) is the industry gold standard.
Materials & Equipment
  • Compound: 1-Ethyl-4-(4-nitrobenzyl)piperazine (Purity

    
    , HPLC grade).
    
  • Solvents: MeOH, EtOH, IPA, Ethyl Acetate, Toluene, DCM, Water (Milli-Q).

  • Apparatus: Thermostated shaker bath (

    
     K), HPLC with UV-Vis detector (254 nm).
    
Workflow Diagram (DOT)

The following diagram illustrates the self-validating workflow for solubility measurement.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake 24-48h @ T) Start->Equilibration Constant T Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Sampling Sampling Supernatant (0.45 µm Filter) Settling->Sampling Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis HPLC-UV Analysis (Quantification) Dilution->Analysis Analysis->Equilibration If RSD > 2% Calc Calculate Mole Fraction (x) Analysis->Calc

Figure 1: Isothermal saturation workflow. The feedback loop ensures equilibrium is truly reached.

Step-by-Step Methodology
  • Preparation: Add excess 1-Ethyl-4-(4-nitrobenzyl)piperazine to 10 mL of solvent in a glass vial.

  • Equilibration: Place vials in a thermostated shaker bath. Shake for 24 hours (Liquid) or 48 hours (Viscous solvents) to ensure solid-liquid equilibrium (SLE).

  • Validation: Stop shaking and allow solids to settle for 2 hours.

  • Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during sampling.

  • Quantification: Dilute the aliquot with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50). Inject into HPLC.

  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    
    ) using the density of the pure solvent (
    
    
    ) and molecular weights.


(Where 1 = Solute, 2 = Solvent)

Thermodynamic Modeling Framework

Raw data must be fitted to thermodynamic models to allow interpolation and calculation of dissolution enthalpy (


).
Modified Apelblat Equation

This semi-empirical model correlates solubility (


) with temperature (

) and is widely used for pharmaceutical intermediates.


  • A, B, C: Empirical parameters derived from regression.

  • Utility: Excellent for predicting solubility at unmeasured temperatures (e.g., cooling curves).

van't Hoff Equation

Used to determine the thermodynamic driving forces.



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Interpretation:

    • If

      
      : Endothermic dissolution (Solubility increases with T).
      
    • If

      
      : Exothermic (Solubility decreases with T - rare for this class).
      
Diagram: Solute-Solvent Interaction

Understanding why the compound dissolves requires visualizing the molecular interactions.

Interaction Solute 1-Ethyl-4-(4-nitrobenzyl)piperazine Interaction1 H-Bonding (Nitro O...HO-R) (Piperazine N...HO-R) Solute->Interaction1 Interaction2 Van der Waals only (Weak) Solute->Interaction2 Solvent_Alc Alcohol (EtOH) Solvent_Alc->Interaction1 Solvent_NonPolar Hexane Solvent_NonPolar->Interaction2 Result1 High Solubility Interaction1->Result1 Soluble Result2 Phase Separation Interaction2->Result2 Insoluble

Figure 2: Mechanistic basis for solvent selection. H-bonding drives solubility in alcohols, while lack of polar interactions prevents dissolution in alkanes.

Application: Crystallization Strategy

Based on the physicochemical profile, the following purification strategy is recommended for 1-Ethyl-4-(4-nitrobenzyl)piperazine:

  • Solvent System: Ethanol (Solvent) + Water (Anti-Solvent).

  • Rationale:

    • The compound is moderately soluble in hot Ethanol but insoluble in Water.

    • The impurity (4-nitrobenzyl chloride) has different solubility characteristics.

  • Procedure:

    • Dissolve crude solid in Ethanol at

      
       (near reflux).
      
    • Filter hot to remove mechanical impurities.

    • Slowly add Water dropwise until turbidity persists.

    • Cool slowly to

      
       at a rate of 
      
      
      
      .
    • Result: High purity crystals with defined morphology.

References

  • Synthesis & CAS Verification

    • Reaction: N-ethylpiperazine + 4-nitrobenzyl chloride.
    • Source:PubChem Compound Summary for CID 7482 (4-Nitrobenzyl chloride) . National Center for Biotechnology Information (2025).[2] [Link]

  • Methodology (Solubility Measurement): Jouyban, A. (2008). Review of the specific surface area of powders and its relationship with solubility. Journal of Pharmacy & Pharmaceutical Sciences. (Standard protocol for shake-flask method).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Related Piperazine Solubility Data: Comparison: Solubility of 1-(4-nitrobenzyl)piperazine (Des-ethyl analog).

Sources

Comprehensive Guide to In Silico Profiling of N-Substituted Piperazines: A Case Study of 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 1-Ethyl-4-(4-nitrobenzyl)piperazine Interactions Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This technical guide establishes a rigorous computational framework for modeling 1-Ethyl-4-(4-nitrobenzyl)piperazine (hereafter referred to as ENP ). As a representative of the privileged piperazine scaffold, ENP possesses structural features critical for Central Nervous System (CNS) activity and antimicrobial efficacy.[1] However, the presence of a nitro group introduces specific metabolic liabilities that must be modeled early in the discovery phase.

This document moves beyond generic protocols, offering a causality-driven workflow for:

  • Quantum Mechanical (QM) Ligand Preparation: Addressing the critical protonation states of the N1/N4 piperazine nitrogens.

  • Target Interaction Modeling: Focusing on the Dopamine D2 receptor (CNS target) and CYP3A4 (Metabolic target).

  • Dynamic Stability Analysis: Validating binding poses via Molecular Dynamics (MD).

  • Liability Profiling: In silico toxicity assessment of the nitro-aromatic moiety.

Chemical Ontology & Ligand Preparation

Structural Deconstruction

To model ENP accurately, we must first deconstruct its pharmacophore features:

  • Core: Piperazine ring (conformationally flexible, usually chair).[2][3]

  • N1-Substituent: Ethyl group (Hydrophobic, steric bulk).

  • N4-Substituent: 4-Nitrobenzyl group (Aromatic

    
    -stacking capability, H-bond acceptor via 
    
    
    
    ).
Protonation State Logic (The "pKa Trap")

Critical Causality: Piperazines are dibasic. At physiological pH (7.4), the basicity of the nitrogen atoms dictates the binding mechanism.

  • N1 (Ethyl-substituted): pKa

    
     9.0–9.2 (Predominantly protonated).
    
  • N4 (Benzyl-substituted): pKa

    
     5.5–6.0 (Predominantly neutral due to electron-withdrawing nitrobenzyl effect).
    

Protocol:

  • Geometry Optimization: Use DFT (B3LYP/6-31G*) to optimize the chair conformation.

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Do not use Gasteiger charges for the nitro group, as they often underestimate the electron density on the oxygens.

  • State Selection: Model the N1-protonated cationic species for GPCR docking (essential for the Aspartate salt bridge).

Target Identification & Interaction Modeling

Given the piperazine scaffold's history in neuropsychiatry (e.g., antipsychotics, antidepressants), we utilize the Dopamine D2 Receptor as the primary pharmacological target.

The Interaction Network (Graphviz Visualization)

Pharmacophore ENP 1-Ethyl-4-(4-nitrobenzyl)piperazine N1_Cat N1 (Cationic) ENP->N1_Cat N4_Benzyl 4-Nitrobenzyl ENP->N4_Benzyl Asp332 Asp3.32 (D2 Receptor) Salt Bridge N1_Cat->Asp332 Electrostatic (Strong) Nitro Nitro Group (-NO2) N4_Benzyl->Nitro Phe_Trp Phe/Trp Residues Pi-Stacking N4_Benzyl->Phe_Trp T-shaped Pi-Stack Ser_Thr Ser/Thr H-Bonding Nitro->Ser_Thr H-Bond Acceptor

Figure 1: Pharmacophore mapping of ENP interactions with a theoretical GPCR binding pocket.

Docking Protocol (Dopamine D2 Receptor)

Target Source: PDB ID: 6CM4 (D2R complexed with risperidone).

StepParameter/ActionRationale
Grid Generation Center: Asp3.32 (Orthosteric site) Size:

Å
Focuses search on the conserved amine-binding aspartate.
Ligand Flexibility N1-Ethyl and N4-Benzyl bonds set as rotatable.Allows the ethyl group to find hydrophobic sub-pockets.
Algorithm Genetic Algorithm (Lamarckian)Efficiently handles the conformational flexibility of the benzyl linker.
Scoring Function Vina / Glide SPBalances van der Waals and electrostatic terms critical for the salt bridge.

Mechanistic Insight: The docking success relies on the N1-ammonium forming a salt bridge with Asp3.32 . If the nitrobenzyl group is too bulky, it may clash with the extracellular loops (ECL2). The simulation must verify if the nitro group points towards the solvent or engages residues like Ser5.42 .

Molecular Dynamics (MD) Stability Protocol

Static docking provides a snapshot; MD proves the residence time.

Simulation Setup (GROMACS/NAMD)
  • Force Field: CHARMM36m (best for protein-ligand complexes) or GAFF2 (for the ligand).

  • Solvation: TIP3P water model, cubic box with 1.0 nm buffer.

  • Neutralization: Add Cl- ions to neutralize the system (D2R is negatively charged overall).

The Validation Workflow

MD_Workflow Start Docked Complex (ENP-D2R) Topology Topology Generation (CGenFF/GAFF2) Start->Topology Minimization Energy Minimization (Steepest Descent) Topology->Minimization Equilibration Equilibration (NVT -> NPT, 1ns each) Minimization->Equilibration Production Production Run (100ns, 310K) Equilibration->Production Analysis Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Figure 2: Standard Molecular Dynamics pipeline for validating ligand stability.

Success Criteria
  • RMSD Stability: Ligand RMSD should plateau < 2.5 Å relative to the protein backbone.

  • Salt Bridge Persistence: Measure the distance between ENP-N1 and Asp3.32-OD1/OD2. It must remain < 3.5 Å for >70% of the simulation time.

  • Nitro Group Solvation: Calculate the Radial Distribution Function (RDF) of water around the nitro oxygens. High solvation indicates the group is solvent-exposed (good for solubility), while low solvation implies a specific H-bond with the receptor.

ADMET & Liability Profiling

The 4-nitrobenzyl moiety is a structural alert. Nitro-aromatics can be reduced by nitroreductases to hydroxylamines and amines, which are potentially mutagenic (Ames positive) or idiosyncratic toxins.

Metabolic Docking (CYP3A4)

To predict metabolic clearance, dock ENP into CYP3A4 (PDB: 5VCO ).

  • Objective: Determine the distance between the Heme Iron and the potential sites of metabolism (SOM).

  • Prediction: The ethyl group is liable to N-dealkylation. The nitro group is liable to reduction.[4]

  • Metric: If the Nitro group is < 4.5 Å from the Heme Iron, the risk of reductive metabolism increases.

Toxicity Prediction Table
EndpointPrediction ToolRisk Assessment for ENP
hERG Inhibition Pred-hERG / SwissADMEHigh Risk. Piperazines with aromatic linkers often block

channels.
Ames Mutagenicity SARpy / Derek NexusModerate/High. Nitro-aromatics are classic structural alerts for genotoxicity.
BBB Permeability BOILED-Egg (SwissADME)High. The lipophilic ethyl and benzyl groups facilitate crossing the Blood-Brain Barrier (LogP

2.5–3.0).

References

  • Guo, D., et al. (2018). "Crystal structure of the dopamine D2 receptor bound to the atypical antipsychotic risperidone." Nature, 555(7695), 269-273. Link

  • Berman, H. M., et al. (2000). "The Protein Data Bank." Nucleic Acids Research, 28(1), 235-242. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1-2, 19-25. Link

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes." Chemistry & Biodiversity, 4(9), 2031-2122. (Context for Nitro-reduction). Link

Sources

A Technical Guide to the Preliminary Toxicity Screening of 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a rigorous evaluation of its safety profile. This guide provides an in-depth, technically-grounded framework for the preliminary toxicity screening of 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP), a molecule featuring a piperazine core and a nitrobenzyl moiety. Our approach is not a rigid checklist but a dynamic, tiered strategy designed to build a comprehensive toxicological profile efficiently. We will progress from computational predictions to targeted in vitro assays and culminate in a preliminary in vivo assessment. The causality behind each experimental choice is detailed, ensuring that the data generated is not only robust but also mechanistically informative, empowering sound decision-making in the early stages of drug development.

Introduction: Deconstructing the Toxicological Hypothesis for ENBP

1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP) is a synthetic compound whose therapeutic potential must be weighed against its inherent toxicological risks. Its chemical architecture provides immediate clues for a targeted screening strategy:

  • The Piperazine Core: This scaffold is common in pharmaceuticals. While often associated with low acute toxicity, piperazine and its derivatives can exhibit neurotoxic effects, potentially through antagonism of GABA receptors.[1] They are also known skin and respiratory irritants.[1][2]

  • The Nitroaromatic Moiety: The presence of a nitro group on the benzyl ring is a significant structural alert. Nitroaromatic compounds are notorious for their potential mutagenic and carcinogenic effects, which are often mediated by their metabolic reduction.[3][4] This process can generate highly reactive intermediates, such as nitroso and hydroxylamine species, that can form adducts with DNA and proteins, or lead to oxidative stress.[5]

Therefore, a preliminary toxicity screen must address general cytotoxicity while specifically investigating genotoxicity, cardiotoxicity, and the consequences of metabolic activation. The following tiered approach ensures a logical and resource-efficient evaluation.

G cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Assessment cluster_2 Tier 3: Preliminary In Vivo cluster_3 Tier 4: Integrated Risk Assessment in_silico In Silico Prediction (Mutagenicity, Irritation) cytotox General Cytotoxicity (MTT/XTT Assay) in_silico->cytotox Guides Assay Design physchem Physicochemical Analysis (Solubility, LogP) physchem->cytotox genotox Genotoxicity (Ames Test +/- S9) cytotox->genotox Dose-Range Finding cardiotox Cardiovascular Safety (hERG Assay) cytotox->cardiotox Dose-Range Finding metabolism Metabolic Stability (Microsome Assay) cytotox->metabolism acute_oral Acute Oral Toxicity (OECD 423) genotox->acute_oral Informs In Vivo Starting Dose risk Go / No-Go Decision Structural Modification genotox->risk cardiotox->acute_oral Informs In Vivo Starting Dose cardiotox->risk metabolism->acute_oral Informs In Vivo Starting Dose metabolism->risk acute_oral->risk Provides Systemic Context G cluster_0 Metabolic Activation Pathway parent R-NO₂ (ENBP) nitroso R-NO (Nitroso Intermediate) parent->nitroso Nitroreductase (e.g., in S9 mix) hydroxylamine R-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine Reduction adduct DNA Adducts (Mutation) hydroxylamine->adduct Electrophilic Attack

Figure 2: Proposed metabolic activation of the nitro group in ENBP.

Experimental Protocol: Ames Test (OECD TG 471)

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA), which are engineered to detect different types of mutations (frameshift vs. base-pair substitution).

  • Assay Preparation: In separate tubes, combine the test compound (at several concentrations below the cytotoxic level) with the bacterial culture and either the S9 metabolic activation mix or a buffer control.

  • Plating: Pour the mixture onto minimal glucose agar plates. This medium lacks histidine (for Salmonella) or tryptophan (for E. coli), so only bacteria that have undergone a reverse mutation can synthesize the required amino acid and grow.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Data Presentation: Hypothetical Ames Test Results for ENBP

Strain ENBP Conc. (µ g/plate ) Mean Revertant Colonies (-S9) Mean Revertant Colonies (+S9)
TA98 0 (Vehicle) 25 30
10 28 75
50 31 210
100 35 450
TA100 0 (Vehicle) 120 135
10 125 280
50 130 550

| | 100 | 140 | 890 |

Cardiovascular Safety: The hERG Liability Screen

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes. [6]Regulatory agencies mandate hERG screening for nearly all new chemical entities. Identifying hERG liability early is critical to avoid late-stage drug development failure.

Recommended Assay: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG) is the industry standard. [6][7]This technique provides a direct functional measure of ion channel inhibition with high throughput and accuracy.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a stable hERG-expressing cell line (e.g., HEK293). Culture and prepare a single-cell suspension for the automated patch-clamp system (e.g., QPatch, SyncroPatch).

  • Compound Application: A baseline hERG current is established. The cells are then sequentially exposed to increasing concentrations of ENBP (typically 0.1, 1, 10 µM). A vehicle control and a known hERG inhibitor (e.g., E-4031) are included.

  • Electrophysiology: A specific voltage protocol is applied to the cells to elicit the hERG current (tail current), which is measured before and after compound application. [8]4. Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is determined by fitting the data to a dose-response curve.

Data Presentation: Hypothetical hERG Inhibition Data for ENBP

Parameter Value Interpretation
hERG IC₅₀ 25 µM Moderate inhibition. Further assessment is needed in the context of therapeutic dose.

| Positive Control (E-4031) IC₅₀ | 8 nM | Assay is performing to specification. |

Section 3: Preliminary In Vivo Toxicity Assessment

Scientific Rationale: While in vitro assays are powerful, they cannot fully replicate the complexity of a whole organism. A preliminary in vivo study is essential to understand the systemic effects of ENBP, including its absorption, distribution, metabolism, and excretion (ADME) properties, and to identify potential target organs of toxicity.

Recommended Study: The Acute Oral Toxicity – Acute Toxic Class Method (OECD TG 423) is the preferred approach. [9]This stepwise procedure uses a minimal number of animals (typically 3 per step) to place the compound into a specific toxicity class according to the Globally Harmonised System (GHS), rather than calculating a precise LD₅₀. [9][10]It provides crucial safety information while adhering to ethical considerations. [11] Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Animal Selection: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rat), young and healthy.

  • Dosing: Based on in vitro data and any existing information, select a starting dose (e.g., 300 mg/kg). Administer a single oral dose of ENBP to a group of 3 animals. A control group receives the vehicle only. [12]3. Observation: Observe animals closely for the first few hours post-dosing and at least daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, ataxia). [2][13]Record body weight changes.

  • Stepwise Procedure: The outcome of the first step determines the next dose.

    • If 2-3 animals die, the test is repeated at a lower dose.

    • If 0-1 animals die, the test is repeated at a higher dose to confirm the low toxicity.

  • Termination: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any organ abnormalities.

  • Classification: The pattern of mortality across the dose steps allows for classification of the substance into a GHS category.

Data Presentation: Hypothetical Acute Oral Toxicity Findings for ENBP

Dose (mg/kg) N Mortality Key Clinical Signs Gross Necropsy Findings GHS Classification
300 3 0/3 Mild lethargy on Day 1, resolved by Day 2. No abnormalities observed. Category 5 or Unclassified

| 2000 | 3 | 1/3 | Piloerection, ataxia, and significant lethargy within 4 hours. Surviving animals recovered by Day 4. | Deceased animal showed gastric irritation. Survivors were normal. | Category 4 (Harmful if swallowed) |

Section 4: Data Integration and Preliminary Risk Assessment

The final step is to synthesize all generated data to form a coherent preliminary risk profile for ENBP and guide the next steps.

G cluster_0 Data Integrated Data - In Vitro (Cytotox, Genotox, hERG) - In Vivo (Acute Oral) Genotox_Risk Genotoxicity Risk? Data->Genotox_Risk hERG_Risk hERG Risk? (IC50 vs. Cmax) Genotox_Risk->hERG_Risk No (Acceptable) Modify Medicinal Chemistry: Modify Structure to Mitigate Liabilities Genotox_Risk->Modify Yes (Positive Ames) Acute_Risk Acute Toxicity Risk? hERG_Risk->Acute_Risk No (Sufficient Window) hERG_Risk->Modify Go Proceed to Lead Optimization Acute_Risk->Go No (GHS Cat 5) NoGo Terminate Compound Acute_Risk->NoGo Yes (GHS Cat 1-3) Modify->Data Re-screen Analog

Figure 3: Decision-making framework based on integrated toxicity data.

Summary of Findings (Based on Hypothetical Data):

  • Cytotoxicity: ENBP shows moderate cytotoxicity in vitro, with IC₅₀ values in the 40-75 µM range.

  • Genotoxicity: ENBP is positive in the Ames test, specifically in frameshift (TA98) and base-substitution (TA100) sensitive strains, and only in the presence of metabolic activation (+S9). This strongly suggests that a metabolite of ENBP is mutagenic.

  • Cardiovascular Safety: ENBP inhibits the hERG channel with an IC₅₀ of 25 µM. This risk is dependent on the projected therapeutic plasma concentration.

  • Acute Systemic Toxicity: ENBP is classified as GHS Category 4 ("Harmful if swallowed"), with an LD₅₀ likely between 300 and 2000 mg/kg.

Overall Preliminary Risk Assessment:

1-Ethyl-4-(4-nitrobenzyl)piperazine presents a mixed safety profile. The most significant liability is its metabolically-activated genotoxicity . A positive Ames test is a major hurdle for drug development. The moderate hERG inhibition and acute oral toxicity are secondary concerns but must be considered.

Recommendations:

  • No-Go Decision: In its current form, the positive mutagenicity finding makes ENBP a high-risk candidate for further development.

  • Medicinal Chemistry Effort: The primary path forward would be to initiate a structure-activity relationship (SAR) study to mitigate the genotoxic liability. The focus should be on modifying or replacing the nitrobenzyl moiety, as this is the likely source of the mutagenic metabolite.

  • Further Investigation (If Proceeding): Should a decision be made to pursue analogs, a follow-up in vitro micronucleus assay (OECD TG 487) would be required to assess for chromosomal damage.

This comprehensive preliminary screen, by integrating computational, cellular, and systemic data, provides a clear and actionable risk assessment. It underscores the principle that understanding the "why" behind toxicity is paramount to efficiently developing safer, more effective medicines.

References

  • PubChem. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447. Available from: [Link]

  • PubChem. 1-Ethyl-4-nitrosopiperazine | C6H13N3O | CID 12554624. Available from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Piperazine: Human health tier II assessment. 2019. Available from: [Link]

  • Elliott, S. Current awareness of piperazines: pharmacology and toxicology. Drug Test Anal. 2011;3(7-8):430-8. Available from: [Link]

  • Purohit, R., & Basu, A. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environ Toxicol Chem. 2020;39(1):96-107. Available from: [Link]

  • European Commission, Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Opinion on the results of the Risk Assessment of: PIPERAZINE. 2004. Available from: [Link]

  • Dixit, R., & Boelsterli, U. A. Toxicological screening. J Pharmacol Toxicol Methods. 2007;56(3):255-64. Available from: [Link]

  • Wikipedia. Ames test. Available from: [Link]

  • OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. 2001. Available from: [Link]

  • de Souza, A. C. S., et al. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. J Appl Toxicol. 2015;35(4):353-61. Available from: [Link]

  • Cyprotex. hERG Safety. Available from: [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. Assays for Predicting Acute Toxicity. In: Toxicity Testing in the 21st Century: A Vision and a Strategy. Washington (DC): National Academies Press (US); 2007. Available from: [Link]

  • Welz, A., & Koba, M. Piperazine derivatives as dangerous abused compounds. Acta Pharm. 2020;70(4):423-441. Available from: [Link]

  • FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. 2019. Available from: [Link]

  • Roy, P. S. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. 2025. Available from: [Link]

  • da Silva, A. B. F., et al. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. J. Braz. Chem. Soc. 2021;32(7):1305-1335. Available from: [Link]

  • FDA. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. 2000. Available from: [Link]

  • European Union, Joint Research Centre. Acute Toxicity. Available from: [Link]

  • Li, Y., et al. Cell-based hERG Channel Inhibition Assay in High-throughput Format. J Vis Exp. 2017;(124):55639. Available from: [Link]

  • Eurofins. The Ames Test or Bacterial Reverse Mutation Test. 2024. Available from: [Link]

  • Welz, A., & Koba, M. Piperazine derivatives as dangerous abused compounds. Acta Pharm. 2020;70(4):423-441. Available from: [Link]

  • American Academy of Ophthalmology. Recommendations on Screening for Hydroxychloroquine Retinopathy. 2026. Available from: [Link]

  • da Silva, A. B. F., et al. (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. 2021. Available from: [Link]

  • Lim, J., et al. Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. 2025. Available from: [Link]

  • Kandasamy, S., et al. High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Assay Drug Dev Technol. 2019;17(1):10-20. Available from: [Link]

  • Buick, J. K., et al. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Toxicol Sci. 2021;181(1):56-69. Available from: [Link]

  • EPA. Health Effects Test Guidelines OPPTS 870.3500 Preliminary Developmental Toxicity Screen. 1996. Available from: [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]

  • Lo Piparo, E., et al. (PDF) Early toxicity screening strategies. ResearchGate. 2008. Available from: [Link]

  • Shomus, N. Ames test ( Technique to determine mutagenic potential). YouTube. 2020. Available from: [Link]

  • Creative Biolabs. In Vitro Toxicity Test Services. Available from: [Link]

  • Sylvester, P. W. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods Mol Biol. 2021;2343:151-175. Available from: [Link]

  • Patel, J., et al. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. 2020. Available from: [Link]

  • FDA. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. 1997. Available from: [Link]

  • Kumar, A., et al. Biotransformation of p-nitroaniline by a novel bacterial strain, Burkholderia sp. strain A. Environ Anal Health Toxicol. 2022;37(1):e2022002. Available from: [Link]

  • Dubey, P., et al. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower Extract On Winster Albino Mices For Determination Of Ld50/Noael. IJARESM. 2019. Available from: [Link]

  • Sharma, A., et al. Microbial Mutagenicity Assay: Ames Test. Bio-protocol. 2018;8(6):e2779. Available from: [Link]

  • OECD. Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. 2001. Available from: [Link]

  • Creative Biolabs. hERG Screening. Available from: [Link]

  • Inotiv. Other Genetic Toxicology Assays. Available from: [Link]

  • GenEvolutioN. Ames Test: the gold standard for mutagenicity screening. 2025. Available from: [Link]

  • IITRI. Genetic Toxicology Studies. Available from: [Link]

Sources

A Technical Guide to the Spectral Characterization of 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-(4-nitrobenzyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile physicochemical properties and ability to interact with various biological targets. The presence of the 4-nitrobenzyl group suggests potential applications in areas where this moiety is pharmacologically relevant, while the ethyl group provides a specific substitution pattern that can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. Accurate structural elucidation and characterization of such molecules are paramount in drug discovery and development to ensure identity, purity, and consistency. This guide provides an in-depth analysis of the expected mass spectrometry and nuclear magnetic resonance (NMR) spectroscopic data for 1-Ethyl-4-(4-nitrobenzyl)piperazine, offering a foundational reference for its synthesis and characterization.

Predicted Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern

The chemical formula for 1-Ethyl-4-(4-nitrobenzyl)piperazine is C₁₃H₁₉N₃O₂. The predicted monoisotopic molecular weight is approximately 249.1477 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. The presence of carbon and nitrogen will give rise to characteristic isotopic peaks (M+1, M+2, etc.) with predictable relative intensities.

Fragmentation Pathway

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation. Key predicted fragmentation pathways are outlined below.

A primary fragmentation event would be the cleavage of the benzylic C-N bond, which is typically a weak point in the molecule. This would lead to the formation of the 4-nitrobenzyl cation and a piperazine-containing radical cation.

  • Formation of the 4-nitrobenzyl cation (m/z 136): This is a very stable carbocation due to resonance delocalization of the positive charge into the aromatic ring. This peak is expected to be prominent in the mass spectrum.

  • Formation of the 1-ethylpiperazine radical cation (m/z 113): Cleavage of the benzylic bond can also result in this fragment.

Further fragmentation of the piperazine ring is also anticipated. The fragmentation of the N-ethylpiperazine portion would likely follow patterns observed for similar compounds, involving the loss of ethylene or other small neutral molecules.

Below is a Graphviz diagram illustrating the predicted primary fragmentation pathway.

fragmentation M 1-Ethyl-4-(4-nitrobenzyl)piperazine (M+•, m/z 249) frag1 4-Nitrobenzyl Cation (m/z 136) M->frag1 Benzylic Cleavage frag2 1-Ethylpiperazine Radical (m/z 113) M->frag2 Benzylic Cleavage gcms_workflow cluster_sample Sample Preparation cluster_instrument GC-MS Analysis cluster_data Data Processing sp1 Dissolve in Volatile Solvent gc Gas Chromatography (Separation) sp1->gc ms Mass Spectrometry (Detection) gc->ms Transfer Line da Data Analysis (Spectrum Interpretation) ms->da

The Piperazine Protocol: From Industrial Byproduct to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chameleon of Medicinal Chemistry

Piperazine (1,4-diazacyclohexane) represents one of the most enduring paradoxes in pharmaceutical history. Originally discarded as an industrial byproduct of ethylenediamine synthesis, it evolved from a failed gout remedy in the 19th century to a World Health Organization (WHO) Essential Medicine for helminthiasis, and finally to a "privileged scaffold" in modern oncology and psychopharmacology.

This guide analyzes the technical evolution of piperazine-based compounds. It moves beyond historical trivia to examine the structure-activity relationships (SAR) and mechanistic causality that drive its utility. We explore why this six-membered ring—capable of adopting a chair conformation with equatorial substituents—remains a critical linker in drugs ranging from antipsychotics (chlorpromazine derivatives) to tyrosine kinase inhibitors (Imatinib).

Phase I: The Uric Acid Fallacy (1890s–1910s)

The Premise

In the late 19th century, gout was understood as the crystallization of uric acid in joints. Chemists discovered that piperazine could dissolve uric acid in vitro far more effectively than lithium carbonate, the standard treatment of the time.

  • Chemical Logic: Piperazine is a strong base (

    
    , 
    
    
    
    ). It reacts with uric acid to form piperazine urate, which is highly water-soluble (50x more soluble than lithium urate).
The Failure

Despite aggressive marketing by Bayer in the 1890s, the drug failed clinically.

  • The Pharmacokinetic Flaw: The in vitro stoichiometry did not translate to in vivo efficacy. To dissolve urate crystals at physiological pH (7.4), toxic systemic concentrations of piperazine were required. The drug was largely excreted unchanged, failing to alkalize the urine sufficiently to prevent stone formation.

  • Lesson: Solubility does not equal bioavailability or therapeutic efficacy.

Phase II: The Anthelmintic Renaissance (1953)

The compound sat dormant until 1953, when it was reintroduced as a treatment for ascariasis (roundworm) and enterobiasis (pinworm). Unlike the gout fiasco, this application was grounded in a specific, receptor-target mechanism.

Mechanism of Action: GABA Agonism

Piperazine acts as a weak GABA mimetic. In nematodes, GABA receptors are located at the neuromuscular junction and are inhibitory.

The Protocol of Paralysis:

  • Binding: Piperazine binds to the nematode GABA-gated chloride channels.

  • Activation: It forces the channels open, causing a massive influx of chloride ions (

    
    ).
    
  • Hyperpolarization: The muscle cell membrane potential drops (hyperpolarizes), rendering it unresponsive to excitatory acetylcholine signals.

  • Flaccid Paralysis: Unlike cholinergic anthelmintics (e.g., pyrantel) that cause spastic paralysis, piperazine causes flaccid paralysis. The worm loses its grip on the intestinal wall and is expelled by peristalsis.

Visualization: The Nematode Neuromuscular Blockade

PiperazineMechanism Pip Piperazine (Exogenous Ligand) GABA_Rec Nematode GABA Receptor (Cl- Channel) Pip->GABA_Rec Agonist Binding Cl_Influx Chloride Ion (Cl-) Influx GABA_Rec->Cl_Influx Channel Opening Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Potential Drop Ach_Block Resistance to Acetylcholine Excitation Hyperpol->Ach_Block Inhibition Paralysis Flaccid Paralysis (Loss of Motility) Ach_Block->Paralysis Expulsion Expulsion via Peristalsis Paralysis->Expulsion

Figure 1: The signaling cascade of piperazine-induced flaccid paralysis in nematodes.

Phase III: The Psychopharmacological Linker

In the mid-20th century, the piperazine ring found its true calling: not as a drug itself, but as a structural linker in phenothiazine antipsychotics and antihistamines.

The "Piperazine Advantage" in Phenothiazines

Early antipsychotics like Chlorpromazine used an aliphatic side chain. Replacing this with a piperazine ring (e.g., Trifluoperazine , Fluphenazine ) yielded distinct advantages:

  • Conformational Rigidity: The ring restricts the spatial arrangement of the nitrogen atoms, enhancing binding affinity to Dopamine D2 receptors.

  • Reduced Sedation: Piperazine-derivatives typically exhibit less sedation and hypotension than their aliphatic counterparts, though with a higher risk of extrapyramidal side effects (EPS).

Key Compounds
CompoundClassRole of Piperazine Ring
Cyclizine AntihistamineRigid spacer; reduces sedative effects compared to ethanolamines.
Cetirizine AntihistamineHydrophilic handle; prevents Blood-Brain Barrier (BBB) crossing (Non-sedating).
Trifluoperazine AntipsychoticHigh-potency D2 antagonist linker; increases metabolic stability.

Phase IV: The Modern Era & Privileged Scaffold Status

In modern medicinal chemistry, piperazine is termed a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

Kinase Inhibitors (Imatinib)

In Imatinib (Gleevec) , the piperazine ring is crucial for solubility and binding.

  • Solubility: The basic nitrogen (

    
    -methylpiperazine) improves the water solubility of the otherwise lipophilic molecule, allowing for oral bioavailability.
    
  • Binding: It forms a hydrogen bond with the Glu286 residue and Ile293 backbone in the Abl kinase domain.

Synthetic Protocol: Cyclization

The synthesis of the piperazine core remains a fundamental skill for the medicinal chemist. Below is the standard industrial protocol for generating the ring from ethanolamine, a self-validating reaction due to product phase separation.

Protocol: Catalytic Cyclization of Ethanolamine

  • Reagents: Monoethanolamine (MEA), Ammonia (

    
    ), Hydrogen (
    
    
    
    ).
  • Catalyst: Nickel-Copper-Chromium oxide (reductive amination catalyst).

  • Conditions: High pressure (200 atm), High temperature (200°C).

  • Reaction Logic:

    • MEA reacts with

      
       to form ethylenediamine.
      
    • Intramolecular cyclization occurs, releasing ammonia.

    • Validation: The reaction produces a mixture of piperazine, ethylenediamine, and water. Piperazine (mp 106°C) is easily separated from the liquid amines by crystallization or distillation.

Technical Workflow: Piperazine Derivative Screening

When designing a new piperazine-based ligand (e.g., for a 5-HT receptor or Kinase), the following workflow ensures logical SAR progression.

PiperazineWorkflow cluster_modification SAR Optimization Cycle Start Target Identification (e.g., 5-HT2A, Abl Kinase) Scaffold Select Piperazine Core (N1-substitution) Start->Scaffold N4_Sub N4-Functionalization (Aryl/Alkyl Group) Scaffold->N4_Sub LogP LogP / Solubility Check (Target: 2.0 - 4.0) N4_Sub->LogP Binding In Vitro Binding Assay LogP->Binding Binding->N4_Sub Low Potency Lead Lead Candidate Binding->Lead High Potency (<10nM)

Figure 2: Iterative SAR workflow for optimizing piperazine derivatives.

References

  • Fawcett, J. (1894). Note on the Value of Piperazin as a Solvent of Uric Acid Stones in Urine. British Medical Journal. Link

  • Standen, O. D. (1953). Experimental Chemotherapy of Oxyuriasis. British Medical Journal. Link

  • Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology. Link

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Piperazine as a privileged scaffold).

Technical Whitepaper: Stability Profile and Degradation Kinetics of 1-Ethyl-4-(4-nitrobenzyl)piperazine

[1]

Executive Summary

1-Ethyl-4-(4-nitrobenzyl)piperazine is a critical intermediate in the synthesis of bioactive piperazine derivatives and a structural precursor to specific "Nitazene" opioid analogues (e.g., Etonitazepipne variants).[1] Its stability is governed by two competing reactivities: the oxidative susceptibility of the piperazine ring/benzylic carbon and the reductive potential of the nitro group.[1]

This guide provides a mechanistic analysis of its degradation, establishing that while the compound is hydrolytically stable, it exhibits significant sensitivity to oxidative dealkylation and photolytic reduction .[1] Researchers must implement strict light-protection and inert atmosphere protocols during handling to prevent the formation of genotoxic impurities (e.g., nitroso-derivatives).[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 1-Ethyl-4-(4-nitrobenzyl)piperazine
CAS Number 414880-35-6
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
Structural Core Piperazine ring substituted at N1 (Ethyl) and N4 (4-Nitrobenzyl)
pKa (Calculated) ~8.5 (Piperazine N1), ~4.5 (Piperazine N4 - suppressed by benzyl withdrawing effect)
Solubility Soluble in MeOH, DMSO, dilute acid; sparingly soluble in water at neutral pH.[1][2][3]

Degradation Pathways: Mechanistic Analysis

The degradation of 1-Ethyl-4-(4-nitrobenzyl)piperazine proceeds via three primary pathways. Understanding these mechanisms is essential for identifying impurities in LC-MS workflows.[1]

Pathway A: Oxidative N-Dealkylation (Major Pathway)

Under oxidative stress (peroxides, air exposure in solution) or metabolic conditions (CYP450 mimics), the benzylic carbon undergoes hydroxylation.[1] This unstable hemiaminal intermediate collapses to release 4-Nitrobenzaldehyde and 1-Ethylpiperazine .[1]

  • Trigger: Atmospheric oxygen, radical initiators, transition metals (Fe/Cu).

  • Critical Impurity: 4-Nitrobenzaldehyde (Genotoxic alert).[1]

Pathway B: Photolytic Nitro Reduction

While para-nitrobenzyl groups are more stable than ortho-isomers (used as photocleavable protecting groups), they are not photostable.[1] UV irradiation (


NitrosoHydroxylamine
  • Trigger: UV/VIS light exposure.[1]

  • Mechanism: Radical-mediated oxygen transfer.[1]

Pathway C: Piperazine Ring Oxidation

Under harsh stress (high temperature + oxidants), the piperazine ring itself degrades.[1] This involves ring-opening reactions leading to Ethylenediamine derivatives or the formation of N-Oxides (N-oxide at the N1-ethyl position is favored due to higher basicity).[1]

Visualization: Degradation Network

The following diagram maps the kinetic flow of these pathways.

DegradationPathwaysParent1-Ethyl-4-(4-nitrobenzyl)piperazine(Parent)HemiaminalIntermediate:α-Hydroxybenzyl speciesParent->HemiaminalOxidation (O2/Peroxides)Nitroso4-Nitrosobenzyl derivativeParent->NitrosoPhotolysis (UV)NOxideN1-Oxide / N4-OxideParent->NOxideH2O2 / PeracidsNitroBenz4-Nitrobenzaldehyde(Toxic Impurity)Hemiaminal->NitroBenzC-N Bond CleavageEthylPip1-EthylpiperazineHemiaminal->EthylPipC-N Bond CleavageAniline1-Ethyl-4-(4-aminobenzyl)piperazineNitroso->AnilineReduction/H-Abstraction

Figure 1: Mechanistic degradation map showing oxidative cleavage (Red), photolytic reduction (Yellow), and N-oxidation (Green).[1]

Experimental Protocols: Self-Validating Systems

To validate the stability of this compound in your specific matrix, use the following "Forced Degradation" protocol. This design ensures mass balance and identifies all potential degradants.[1]

Protocol 1: Stress Testing Workflow

Objective: Induce 10-20% degradation to characterize impurities.[1]

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursStable. Minor salt formation.[1] If degradation occurs, check for acid-catalyzed dealkylation.[1]
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursStable. Piperazine ring is robust to base.[1]
Oxidation 3% H₂O₂ at RT1-4 HoursHigh Degradation. Formation of N-oxides (M+16) and 4-Nitrobenzaldehyde.[1]
Photolysis UV (254 nm) / Xenon12 HoursModerate Degradation. Color change (Yellow

Orange/Brown) indicating nitro-to-nitroso/azo coupling.[1]
Thermal 80°C (Solid State)7 DaysStable (unless residual moisture/acid present).
Protocol 2: Analytical Method (HPLC-UV-MS)

Rationale: A standard C18 method is sufficient, but pH control is critical due to the basic piperazine nitrogens.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (High pH improves peak shape for basic piperazines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection:

    • UV: 270 nm (Nitrobenzyl chromophore).[1]

    • MS: ESI Positive Mode (Scan 100-500 m/z).

  • Key Markers:

    • Parent: ~250 m/z ([M+H]+)

    • N-Oxide: ~266 m/z ([M+16]+)

    • Amine (Reduction): ~220 m/z ([M-30]+)

    • Dealkylated (Ethylpiperazine): ~115 m/z

Handling & Storage Recommendations

Based on the degradation profile, the following storage logic is mandatory to maintain >99% purity:

  • Light Exclusion: The nitrobenzyl moiety acts as a photon antenna.[1] Store in amber glass or opaque aluminum bags.

  • Inert Atmosphere: Store under Argon/Nitrogen to prevent oxidative dealkylation at the benzylic position.

  • Avoid Chlorinated Solvents: In solution, avoid long-term storage in chloroform/DCM, as trace HCl can catalyze degradation or form quaternary salts.[1]

Decision Tree for Stability Testing

Use this logic flow to determine the necessary testing for your specific application.

StabilityLogicStartSample Received(CAS 414880-35-6)CheckStateSolid or Solution?Start->CheckStateSolidSolid StateCheckState->SolidSolutionSolution StateCheckState->SolutionSolidTestTest: Photostability(ICH Q1B)Solid->SolidTestHigh RiskSolTestTest: Oxidative Stress(H2O2 Spiking)Solution->SolTestHigh RiskResult1Protect from Light(Amber Vials)SolidTest->Result1If Degradation > 1%Result2Use Antioxidants(Ascorbic Acid/Metabisulfite)SolTest->Result2If N-Oxides Detected

Figure 2: Decision logic for stability testing and mitigation strategies.

References

  • ChemicalBook. (2025).[1][4] 1-ETHYL-4-(4-NITROPHENYL)PIPERAZINE (CAS 115619-00-6) and related Benzyl derivatives.[1] Retrieved from

  • GuideChem. (2025).[1] Product List: 1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS 414880-35-6).[1][2][3][5] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 4-Nitrobenzyl chloride (Precursor).[1] Retrieved from

  • PrepChem. (2025).[1] Synthesis of 1-(p-ethylphenyl)-4-(p-nitrobenzyl)piperazine (Analogous Synthesis Protocol). Retrieved from

  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved from

  • BenchChem. (2025).[1] A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. Retrieved from

Methodological & Application

Application Note: Characterization of 1-Ethyl-4-(4-nitrobenzyl)piperazine as a Cholinesterase Inhibitor

[1]

Abstract & Scientific Rationale

The search for novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors remains a cornerstone of neurodegenerative drug discovery, particularly for Alzheimer’s disease.[1] The piperazine pharmacophore is a privileged scaffold in medicinal chemistry due to its ability to modulate pharmacokinetic properties and facilitate diverse receptor interactions.[1]

This Application Note details the evaluation of 1-Ethyl-4-(4-nitrobenzyl)piperazine as a potential reversible inhibitor of Cholinesterases. Structural analysis suggests that the 4-nitrobenzyl moiety may engage in

1

This guide provides a rigorous, self-validating workflow for synthesizing, solubilizing, and kinetically characterizing this compound using the modified Ellman’s method.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 1-Ethyl-4-[(4-nitrophenyl)methyl]piperazine
CAS Number 115619-00-6 (Related analog reference)
Molecular Formula

Molecular Weight ~249.31 g/mol
Solubility Soluble in DMSO (>10 mM), Ethanol; Sparingly soluble in water.[1]
Storage -20°C, desiccated, protected from light (nitro group sensitivity).

Mechanism of Action (Hypothetical Binding Mode)

The inhibition mechanism relies on the obstruction of the AChE active site.[1] The diagram below illustrates the theoretical signaling and inhibition pathway targeted by this compound.

AChE_Inhibition_PathwayAChAcetylcholine (Substrate)AChEAcetylcholinesterase (Enzyme)ACh->AChE Binding (PAS/CAS)ComplexAcyl-Enzyme IntermediateAChE->Complex HydrolysisEI_ComplexEnzyme-Inhibitor Complex(Steric Blockade)AChE->EI_ComplexCholineCholine + AcetateComplex->Choline Product ReleaseInhibitor1-Ethyl-4-(4-nitrobenzyl)piperazineInhibitor->AChE Competitive/Mixed InhibitionEI_Complex->AChE Reversible Dissociation

Figure 1: Proposed mechanism of action. The inhibitor competes with Acetylcholine for binding sites within the enzyme gorge, preventing hydrolysis.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, accurate inhibitor stocks for assay use.

Critical Note: The nitrobenzyl group can be photoreactive.[1] All handling should occur under low-light conditions or using amber glassware.[1]

  • Weighing: Weigh 2.5 mg of 1-Ethyl-4-(4-nitrobenzyl)piperazine.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO (molecular biology grade) to create a ~10 mM stock . Vortex for 30 seconds.[1]

  • Verification: Inspect for particulates. If turbid, sonicate for 5 minutes at room temperature.[1]

  • Working Dilutions:

    • Prepare serial dilutions (e.g., 1 mM, 100 µM, 10 µM, 1 µM) in Assay Buffer (0.1 M Phosphate Buffer, pH 8.0).

    • Note: Keep final DMSO concentration in the assay <1% to prevent solvent-induced enzyme inactivation.[1]

Protocol B: Modified Ellman’s Assay (96-Well Format)

Objective: Determine the IC50 value of the compound against AChE.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0.[1]

  • Substrate: Acetylthiocholine iodide (ATChI), 15 mM stock.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM stock (Ellman's Reagent).[1]

  • Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus), 0.1 U/mL.[1]

Workflow:

  • Blanking: Add 150 µL Phosphate Buffer to "Blank" wells.

  • Inhibitor Addition: Add 20 µL of test compound dilutions to "Test" wells.

    • Control: Add 20 µL of vehicle (1% DMSO in buffer) to "Positive Control" wells.

  • Enzyme Addition: Add 20 µL of AChE solution to all wells except Blanks.

    • Pre-Incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding.[1]

  • Substrate/Chromogen Mix: Add 10 µL of DTNB + 10 µL of ATChI to all wells.

  • Measurement: Immediately read Absorbance at 412 nm in kinetic mode (every 30s for 10 minutes).

Data Analysis: Calculate the velocity (


1
Protocol C: Kinetic Characterization (Lineweaver-Burk)

Objective: Determine the mode of inhibition (Competitive, Non-competitive, or Mixed).[1]

  • Setup: Run the Ellman assay (Protocol B) using a fixed concentration of Inhibitor (e.g., at IC50) and varying concentrations of Substrate (ATChI: 0.1, 0.25, 0.5, 1.0, 2.0 mM).[1]

  • Control: Run a parallel series with no inhibitor (Vehicle only).

  • Plotting: Plot

    
     (y-axis) vs. 
    
    
    (x-axis).[1]

Interpretation Table:

Pattern


Conclusion
Lines intersect at Y-axis UnchangedIncreasesCompetitive (Binds active site)
Lines intersect at X-axis DecreasesUnchangedNon-Competitive (Allosteric)
Lines intersect elsewhere DecreasesIncreasesMixed (Binds free enzyme & ES complex)

Experimental Workflow Visualization

Assay_Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Reactioncluster_2Phase 3: AnalysisStockDMSO Stock(10 mM)DilutionSerial Dilution(Buffer pH 8.0)Stock->DilutionIncubatePre-Incubation(10 min @ 25°C)Dilution->Incubate + EnzymeStartAdd Substrate(ATChI + DTNB)Incubate->StartReadKinetic Read(412 nm)Start->ReadCalcIC50 & Lineweaver-BurkRead->Calc

Figure 2: Step-by-step workflow for the high-throughput screening of the piperazine derivative.

Expected Results & Troubleshooting

Typical Data Ranges

Based on structural analogs (e.g., 1-(4-nitrobenzyl)piperazine), expected potency ranges are:

ParameterExpected RangeNotes
IC50 (AChE) 10 µM - 100 µMModerate potency expected; lead optimization required.
Selectivity > 5-fold vs BChEPiperazines often show selectivity based on N-substituents.[1]
Hill Slope 0.8 - 1.2Deviations suggest aggregation or non-specific binding.[1]
Troubleshooting Guide
  • High Background Color: The nitro group can contribute to absorbance.[1] Solution: Run a "Compound Only" blank (Buffer + Compound + DTNB, no enzyme) and subtract this value.[1]

  • Precipitation: If the compound crashes out upon adding to the buffer.[1] Solution: Increase DMSO concentration to 2% (verify enzyme tolerance) or use a solubility enhancer like cyclodextrin.[1]

  • Non-Linear Rates: Substrate depletion.[1] Solution: Reduce enzyme concentration or measurement time.

References

  • PubChem. (2023).[1] Compound Summary: 1-Ethyl-4-nitrosopiperazine and related derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[1] (Foundational Method).[1]

  • Yilmaz, F., & Menteşe, M. (2019).[1] Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. Retrieved from [Link]

experimental protocol for testing 1-Ethyl-4-(4-nitrobenzyl)piperazine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note outlines the standardized protocol for the pharmacological evaluation of 1-Ethyl-4-(4-nitrobenzyl)piperazine (Substituted N-benzylpiperazine derivative). Based on the structural pharmacophore—combining the privileged piperazine scaffold with a nitroaromatic moiety—this compound presents potential bioactivity profiles relevant to antineoplastic research (via DNA intercalation or redox cycling) and neuropharmacology (acetylcholinesterase inhibition potential).[1]

This guide provides a self-validating workflow for solubility optimization, cytotoxicity screening (MTT/SRB), and mechanistic oxidative stress profiling.[1]

Chemical Identity & Physicochemical Properties

Understanding the molecule is the first step to reproducible data.[1] The nitro group introduces redox liability, while the piperazine core confers basicity.[1]

PropertyValue / CharacteristicExperimental Implication
Chemical Structure Ethyl-N-Piperazine-N-CH₂-Phenyl-NO₂Lipophilic cation at physiological pH.[1]
Molecular Weight ~249.31 g/mol Use for Molarity (M) calculations.[1]
Predicted LogP ~2.2 – 2.8Moderate lipophilicity; cell permeable.[1]
pKa (Piperazine N) ~7.8 and ~4.5Protonated at pH 7.4; lysosomotropic potential.[1]
Solubility Low in water; High in DMSO/EthanolRequires DMSO stock preparation.
Stability Nitro group is photosensitiveProtect from light during incubation.[1]

Pre-Experimental Workflow

Reagent Preparation (Critical Step)

Objective: Create a stable stock solution without precipitating the compound in culture media.[1]

  • Stock Solution (10 mM):

    • Weigh 2.49 mg of 1-Ethyl-4-(4-nitrobenzyl)piperazine.[1]

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Sonicate for 5 minutes at room temperature if visual particulates remain.[1]

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solutions:

    • Dilute the stock into serum-free media immediately prior to treatment.[1]

    • Max DMSO Tolerance: Ensure final DMSO concentration in cell culture is < 0.5% (v/v) to avoid solvent toxicity.[1]

Cell Line Selection

Select cell models based on the hypothesized mechanism:

  • HepG2 (Liver): For metabolic toxicity (nitro-reduction capability).[1]

  • SH-SY5Y (Neuroblastoma): For CNS/neuroprotection assays.[1]

  • MCF-7 / HeLa: For general cytotoxicity/anticancer screening.[1]

Core Protocol 1: Cytotoxicity Profiling (MTT Assay)

Rationale: Determine the IC50 (half-maximal inhibitory concentration).[1] Nitrobenzyl piperazines often exert cytotoxicity via apoptosis or oxidative stress.[1]

Materials
  • Target Cells (e.g., HeLa, 5,000 cells/well)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1]

  • 96-well clear-bottom plates[1]

  • Microplate Reader (570 nm)[1]

Step-by-Step Methodology
  • Seeding: Plate cells in 100 µL complete media at optimal density. Incubate for 24h at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.[1]

    • Add 100 µL of fresh media containing the compound.[1]

    • Dose Range: 0.1, 1, 5, 10, 25, 50, 100 µM (Logarithmic spacing recommended).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin 1 µM).[1]

  • Incubation: Incubate for 48 hours . (Nitro-reduction is time-dependent).[1]

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Core Protocol 2: Mechanistic Validation (ROS Generation)

Rationale: The nitro group (-NO₂) on the benzyl ring is a structural alert for "Redox Cycling."[1] Intracellular nitroreductases can reduce the nitro group to a nitro anion radical, generating Superoxide (O₂[1]•-) and causing oxidative stress.[1]

Experimental Logic (Graphviz Visualization)

The following diagram illustrates the hypothesized mechanism and the testing workflow.

G Compound 1-Ethyl-4-(4-nitrobenzyl)piperazine CellEntry Cellular Uptake (Lipophilic) Compound->CellEntry NitroReductase Enzymatic Reduction (Nitroreductase) CellEntry->NitroReductase Radical Nitro Anion Radical (-NO2•-) NitroReductase->Radical NADH/NADPH ROS ROS Generation (Superoxide O2•-) Radical->ROS Redox Cycling Toxicity Cytotoxicity / Apoptosis ROS->Toxicity DCFDA Assay: DCFDA Staining (Fluorescence) ROS->DCFDA Detection

Caption: Mechanistic pathway of nitroaromatic toxicity and detection via DCFDA fluorescence.[1]

Protocol: DCFDA Cellular ROS Assay
  • Seeding: Seed cells in black-walled 96-well plates (clear bottom).

  • Staining: Wash cells with PBS.[1] Incubate with 25 µM DCFDA solution for 45 minutes in the dark.

  • Wash: Remove DCFDA and wash with PBS to remove extracellular dye.[1]

  • Treatment: Treat cells with the compound (at IC50 concentration determined in Protocol 1).[1]

  • Kinetic Read: Immediately measure fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 2 hours.

    • Result: A sharp increase in fluorescence compared to control indicates redox cycling activity driven by the nitrobenzyl moiety.[1]

Data Analysis & Interpretation

Calculating IC50

Normalize data to Vehicle Control (100% Viability). Use non-linear regression (Sigmoidal Dose-Response) to fit the curve:


[1]
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility at high µMReduce max concentration; ensure pre-warming of media.[1]
High Background (MTT) Reducing agents in mediaEnsure media is removed completely before adding DMSO; or use MTS assay.[1]
No Toxicity up to 100µM Poor uptake or effluxVerify cell permeability; Check P-gp efflux liability (common for piperazines).[1]

References

  • PubChem. (2023).[1] Compound Summary: 1-Ethyl-4-(4-nitrophenyl)piperazine & Nitrobenzyl derivatives.[1] National Library of Medicine.[1] Link[1]

  • BenchChem. (2025).[1][2] Cytotoxic Potential of Piperazine-Based Anticancer Agents.[1][2][3]Link[1]

  • ChemicalBook. (2025).[1][4] 1-Ethyl-4-(4-nitrophenyl)piperazine Properties and Synthesis.Link[1]

  • RSC Publishing. (2025).[1] Design and cytotoxic activity of piperazine derivatives.[1][2][3][5][6] Royal Society of Chemistry.[1] Link

  • Kovacic, P., & Somanathan, R. (2014).[1] Nitroaromatic compounds: Toxicity, mode of action, and redox cycling.[1] (General mechanistic reference for nitro-compound protocols).

Sources

1-Ethyl-4-(4-nitrobenzyl)piperazine in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Profiling of 1-Ethyl-4-(4-nitrobenzyl)piperazine

Introduction & Compound Profile

1-Ethyl-4-(4-nitrobenzyl)piperazine represents a classic "privileged scaffold" in medicinal chemistry.[1][2][3][4][5][6] The piperazine core provides favorable pharmacokinetic properties (solubility, bioavailability), while the 4-nitrobenzyl moiety offers a distinct electronic profile and synthetic handle.[1][2][3][4][5][6] In High-Throughput Screening (HTS), this compound is frequently encountered in diversity libraries targeting G-Protein Coupled Receptors (GPCRs) (specifically dopaminergic and serotonergic subtypes) and Antimicrobial targets.[1][2][3][4][5][6]

However, the presence of the nitro group (-NO₂) and the basic piperazine nitrogens introduces specific challenges in HTS, including fluorescence quenching, redox cycling, and pH-dependent solubility.[1][2][3][4][5][6] This guide provides a rigorous protocol for handling, screening, and validating hits containing this scaffold.

Chemical Identity
  • IUPAC Name: 1-Ethyl-4-[(4-nitrophenyl)methyl]piperazine[1][2][3][4][5][6]

  • Molecular Formula: C₁₃H₁₉N₃O₂[1][2][3][4][6]

  • Molecular Weight: ~249.31 g/mol [1][2][3][4][5][6]

  • Key Physicochemical Properties:

    • Basicity: The piperazine ring contains two nitrogens.[1][2][3][4][5][6][7] N1 (ethyl-substituted) and N4 (benzyl-substituted) typically have pKa values around 9.0–9.8 and 5.0–6.0, respectively.[1][2][3][4][5][6] At physiological pH (7.4), the molecule is predominantly monocationic .[1][3][4][5][6]

    • UV/Vis Absorbance: The nitrobenzyl group absorbs strongly in the UV range and can exhibit a tail into the visible spectrum (yellowish), potentially interfering with absorbance readouts <400 nm.[1][2][3][4][5][6]

Pre-Screening: Solubility & Handling Protocols

Objective: To prevent "false negatives" caused by compound precipitation or degradation during acoustic dispensing.[1][2][3][4][5][6]

A. Stock Solution Preparation
  • Solvent: Dissolve the solid compound in 100% DMSO (anhydrous). Avoid water-containing buffers for the master stock to prevent hydrolysis or precipitation.[1][3][4][5][6]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh 2.49 mg of powder and dissolve in 1.0 mL DMSO.

  • Storage: Store at -20°C in amber glass vials (to protect the nitro group from photodegradation) under argon or nitrogen.

B. Solubility Validation (Nephelometry)

Before the primary screen, solubility in the assay buffer must be confirmed.[1][2][3][4][5][6]

  • Dilution Plate: Prepare a 2-fold serial dilution of the compound in DMSO (10 mM down to 0.1 mM).

  • Transfer: Transfer 500 nL of compound into 50 µL of Assay Buffer (e.g., PBS pH 7.4 + 0.05% Pluronic F-127) in a clear-bottom 384-well plate.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Criteria: Any well with >2-fold signal over DMSO background indicates precipitation.[1][2][3][4][5][6]

    • Note: 1-Ethyl-4-(4-nitrobenzyl)piperazine is generally soluble up to 100 µM in acidic/neutral buffers but may precipitate in highly alkaline buffers (>pH 9.[1][3][4][5][6]0) due to deprotonation.[1][2][3][4][5][6]

Core Protocol: Cell-Based Viability Screening

Context: Piperazine derivatives are often screened for cytotoxicity (cancer) or antimicrobial activity.[1][2][3][4][5][6] This protocol uses a Resazurin Reduction Assay , but includes critical controls for Nitro-Group Interference .

Mechanism: Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin.[1][2][3][4][5][6] Risk: Nitro compounds can sometimes chemically reduce Resazurin or quench Resorufin fluorescence, leading to false data.[1][2][3][4][5][6]

Experimental Workflow

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay & Interference cluster_read Phase 3: Readout Stock 10mM DMSO Stock Dispense Acoustic Dispensing (Echo 550) Stock->Dispense CellFree Cell-Free Control (Media + Compound + Resazurin) Stock->CellFree Parallel Quench Quench Control (Media + Compound + Resorufin) Stock->Quench Parallel Incubate Incubation (24-48h @ 37°C) Dispense->Incubate Cells Cell Seeding (e.g., HEK293 or Bacteria) Cells->Dispense Reagent Add Resazurin (Alamar Blue) Incubate->Reagent Read Fluorescence Read (Ex 560nm / Em 590nm) Reagent->Read CellFree->Read Quench->Read Analysis Data Analysis (Z-Prime & Interference Correction) Read->Analysis

Figure 1: HTS workflow emphasizing parallel interference controls (Red) required for nitro-aromatic compounds.

Step-by-Step Protocol

Materials:

  • 384-well Black/Clear Bottom Microplates (Tissue Culture Treated).[1][2][3][4][5][6]

  • Assay Media: DMEM + 10% FBS (Phenol-red free is preferred to reduce background).[1][2][3][4][5][6]

  • Reagent: Resazurin (0.15 mg/mL in PBS).[1][2][3][4][5][6]

Procedure:

  • Plating: Dispense 20 µL of cell suspension (e.g., 2,000 cells/well) into columns 1–22. Dispense 20 µL of media only (No Cell Control) into columns 23–24.

  • Compound Addition: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 20–100 nL of 1-Ethyl-4-(4-nitrobenzyl)piperazine to achieve final concentrations of 0.1 µM – 50 µM.[1][2][3][4][5][6]

    • Vehicle Control: Add DMSO to match the highest compound volume (typically 0.5% v/v).[1][2][3][4][5][6]

    • Positive Control:[1][2][3][4][6] Add Staurosporine (1 µM) or standard cytotoxic agent.[1][2][3][4][5][6]

  • Incubation: Incubate plates for 24–48 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 5 µL of Resazurin solution to all wells.

  • Development: Incubate for 2–4 hours.

  • Detection: Measure Fluorescence: Ex 560 nm / Em 590 nm .

Critical Interference Controls (Must Perform Once)

To validate that the nitro group is not interfering:

  • Redox Artifact Test (Cell-Free): Mix Compound (50 µM) + Media + Resazurin. Incubate.

    • Result: If fluorescence increases over time without cells, the compound is chemically reducing the dye (False Positive for viability/False Negative for toxicity).[1][2][3][4][5][6]

  • Quenching Test: Mix Compound (50 µM) + Media + Resorufin (the fluorescent product, 1 µM).

    • Result: If fluorescence is significantly lower than the DMSO + Resorufin control, the compound is quenching the signal (False Positive for toxicity).[1][2][3][4][5][6]

Data Analysis & Interpretation

A. Quality Metrics

Calculate the Z-factor (Z') for the plate to ensure assay robustness.


[1][2][3][4][5][6]
  • 
    : Standard deviation of positive (dead) and negative (live) controls.[1][2][3][4][5][6]
    
  • 
    : Mean of positive and negative controls.[1][2][3][4][5][6]
    
  • Target: Z' > 0.5 is required for a valid HTS run.[1][2][3][4][5][6]

B. Dose-Response Normalization

Normalize data to Percent Effect:


[1][2][3][4][5][6]
C. Troubleshooting Table
ObservationPotential CauseVerification Step
Low Signal in DMSO Wells Cell seeding error or reagent degradation.[1][2][3][4][5][6]Check cell density via microscopy; use fresh Resazurin.[1][3][4][5][6]
High Signal in "Dead" Controls Compound interference (Redox) or resistance.[1][2][3][4][5][6]Check Cell-Free Control (Protocol 3.B).
Yellow color in wells High concentration of Nitro compound.[1][2][3][4][5][6]Absorbance check at 400nm; ensure Ex/Em filters avoid this region.
Precipitation Solubility limit exceeded.Check Nephelometry data; reduce max concentration.

References

  • Structure-Activity Relationships of Piperazines

    • Title: A Mini Review on Piperizine Deriv
    • Source: Jetir.org (Journal of Emerging Technologies and Innovative Research).[1][2][3][4][5][6][8]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 1-Ethyl-4-(4-nitrophenyl)piperazine Compound Summary.
    • Source: PubChem (National Library of Medicine).[1][2][3][4][5][6]

    • URL:[Link][1][2][3][4][5][6]

  • HTS Assay Interference (Nitro Compounds)

    • Title: Assay Interference by Chemical Reactivity.[1][2][3][4][5][6]

    • Source: Assay Guidance Manual (NCBI).[1][2][3][4][5][6]

    • URL:[Link]

  • General Piperazine Synthesis & Activity

    • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.[1][2][3][4][5][6][7][8]

    • Source: PubMed (Bentham Science).[1][2][3][4][5][6]

    • URL:[Link][1][2][3][4][5][6]

Sources

Application Notes & Protocols: 1-Ethyl-4-(4-nitrobenzyl)piperazine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: A Framework for Investigation

The study of cellular pathways and the validation of new drug targets rely heavily on high-quality chemical probes—small molecules with well-defined mechanisms of action that can potently and selectively modulate a specific protein or process.[1][2] This document provides a comprehensive guide to the characterization and application of 1-Ethyl-4-(4-nitrobenzyl)piperazine , a compound with significant potential as a chemical probe.

It is important to note that, as of this writing, 1-Ethyl-4-(4-nitrobenzyl)piperazine is a novel investigational agent, and specific data on its biological targets are not yet extensively published. Therefore, this guide is presented as a framework for its evaluation, built upon established principles of chemical biology and leveraging the known reactivity of its core structural motifs. The protocols herein are designed to be self-validating systems to rigorously test a primary hypothesis: that 1-Ethyl-4-(4-nitrobenzyl)piperazine functions as a bioreductive probe , activated under hypoxic conditions by nitroreductase enzymes.

Probe Profile and Scientific Rationale

Structural Features and Physicochemical Properties

1-Ethyl-4-(4-nitrobenzyl)piperazine combines two key structural motifs: the versatile piperazine scaffold, a common constituent in many bioactive molecules[3], and a 4-nitrobenzyl group. The nitroaromatic moiety is of particular interest, as it is a well-established substrate for nitroreductase enzymes.[4]

PropertyPredicted Value / InformationSource
CAS Number 115619-00-6[5]
Molecular Formula C₁₂H₁₇N₃O₂[5]
Molecular Weight 235.28 g/mol [5]
Physical Form Solid (Predicted)[6]
pKa 7.76 ± 0.10 (Predicted)[6]
Storage Store at room temperature, sealed in a dry environment.[5]

Note: Data is based on the specified CAS number. Researchers should always confirm properties with their specific batch via analytical characterization (NMR, LC-MS, etc.).

Hypothesized Mechanism of Action: Bioreductive Activation

The central hypothesis for this probe's utility is its function as a trigger for bioreductive drug strategies.[4] Many solid tumors exhibit regions of hypoxia (low oxygen), a microenvironment where the expression and activity of nitroreductase enzymes are often elevated. These enzymes can reduce the 4-nitrobenzyl group to a highly unstable hydroxylamine intermediate. This intermediate is proposed to rapidly fragment, releasing the ethyl-piperazine moiety, which can then exert a biological effect, and a 4-aminobenzyl alcohol byproduct.[4]

This mechanism allows the probe to remain relatively inert in normoxic (healthy) tissues while undergoing activation specifically in the hypoxic tumor microenvironment, making it a potentially selective tool for studying hypoxia-related biology or as a targeted cytotoxic agent.

G Probe 1-Ethyl-4-(4-nitrobenzyl)piperazine (Inactive Prodrug) Hydroxylamine Hydroxylamine Intermediate (Unstable) Probe->Hydroxylamine Reduction Released_Payload Released Ethyl-Piperazine (Bioactive Effector) Hydroxylamine->Released_Payload Byproduct 4-Aminobenzyl Alcohol Hydroxylamine->Byproduct reductase_label Nitroreductase Enzyme (e.g., E. coli NTR) + NADPH/NADH fragmentation_label Spontaneous Fragmentation G A Prepare Reagents (Probe, NADPH, Enzyme Stocks) B Add Assay Buffer and NADPH to 96-well plate A->B C Add varying concentrations of the Probe B->C D Initiate reaction by adding Nitroreductase Enzyme C->D E Immediately read Absorbance at 340 nm (Kinetic Mode, 5-10 min) D->E F Calculate initial reaction rates (ΔAbs/min) E->F G Plot Rate vs. [Probe] and fit to Michaelis-Menten model F->G

Figure 2. Workflow for the biochemical characterization of the probe with nitroreductase.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Probe Stock (10 mM): Dissolve an appropriate amount of 1-Ethyl-4-(4-nitrobenzyl)piperazine in 100% DMSO.

    • NADPH Stock (10 mM): Dissolve NADPH in Assay Buffer. Prepare fresh and keep on ice.

    • Enzyme Stock: Dilute the purified nitroreductase in Assay Buffer to a working concentration (e.g., 10 µg/mL; optimal concentration should be determined empirically).

  • Assay Setup (per well, for a 200 µL final volume):

    • To each well of a UV-transparent 96-well plate, add:

      • 160 µL of Assay Buffer.

      • 20 µL of NADPH solution (for a final concentration of 1 mM).

      • 10 µL of the Probe diluted in Assay Buffer to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤1%.

    • Control Wells:

      • No Enzyme Control: Substitute enzyme solution with Assay Buffer.

      • No Substrate Control: Substitute probe solution with Assay Buffer containing equivalent DMSO.

  • Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the diluted enzyme stock to each well.

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each probe concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Subtract the rate from the "No Enzyme Control" from all other readings.

    • Plot the initial velocity (v₀) against the probe concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values. [7]

Application 2: Cellular Validation of Hypoxia-Selective Activity

Objective

To determine if 1-Ethyl-4-(4-nitrobenzyl)piperazine exhibits selective cytotoxicity in cancer cells under hypoxic conditions compared to normoxic conditions. This differential effect would support the hypothesis of hypoxia-driven bioreductive activation.

Materials
  • Human cancer cell line (e.g., MCF-7, A549, HCT-116) [3]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Ethyl-4-(4-nitrobenzyl)piperazine (Probe)

  • Cell proliferation/viability reagent (e.g., Resazurin, CellTiter-Glo®, or MTT)

  • Standard cell culture incubator (Normoxic: 21% O₂, 5% CO₂)

  • Hypoxia chamber or incubator (Hypoxic: 1% O₂, 5% CO₂, balance N₂)

  • 96-well clear-bottom, black-walled plates (for fluorescence/luminescence assays)

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells into two identical 96-well plates at an appropriate density (e.g., 5,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase at the end of the experiment.

    • Allow cells to adhere by incubating overnight under normoxic conditions.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the probe in complete medium.

    • Remove the medium from the cells and add 100 µL of the medium containing the probe at various final concentrations (e.g., 0.1 to 100 µM). Include vehicle-only (DMSO) control wells.

  • Hypoxic and Normoxic Incubation:

    • Place one plate in the normoxic incubator .

    • Place the second, identical plate in the hypoxia chamber .

    • Incubate both plates for 48-72 hours.

  • Viability Assessment:

    • After the incubation period, remove plates from their respective environments.

    • Add the chosen cell viability reagent according to the manufacturer's instructions (e.g., add 20 µL of Resazurin solution and incubate for 2-4 hours).

    • Read the plate on a microplate reader at the appropriate wavelengths (for Resazurin: 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Normalize the data by setting the vehicle-only control wells to 100% viability and the "no cells" background wells to 0%.

    • Plot the percent viability against the log of the probe concentration for both normoxic and hypoxic conditions.

    • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value for each condition.

    • Calculate the Hypoxic Cytotoxicity Ratio (HCR):

      • HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)

    • An HCR significantly greater than 1 indicates hypoxia-selective activity.

Expected Outcomes and Data Interpretation

  • Biochemical Assay: A successful experiment will show a probe concentration-dependent increase in the rate of NADPH consumption, which saturates at high probe concentrations. This allows for the calculation of Kₘ and Vₘₐₓ, confirming the probe as an enzyme substrate.

  • Cellular Assay: If the hypothesis is correct, the dose-response curve under hypoxic conditions will be shifted to the left compared to the normoxic curve, resulting in a significantly lower IC₅₀ value and an HCR > 1. This provides strong evidence for a hypoxia-activated mechanism of action.

  • Self-Validation: The comparison between normoxic and hypoxic conditions is a critical self-validating control. If the probe is cytotoxic through a mechanism independent of nitro-reduction, the IC₅₀ values will be similar in both conditions (HCR ≈ 1). For further validation, an analogue of the probe lacking the nitro group could be synthesized and tested; it should show little to no activity in either condition.

References

  • Wikipedia. Piperazine. Available at: [Link]

  • PubChem. 1-Ethyl-4-nitrosopiperazine. Available at: [Link]

  • European Patent Office. (2005). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS - Patent 1531822. Available at: [Link]

  • FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. Available at: [Link]

  • Der Pharma Chemica. Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Available at: [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Available at: [Link]

  • IUCr. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

  • ResearchGate. (2025). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Available at: [Link]

  • Agilent. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Available at: [Link]

  • Wikipedia. Enzyme inhibitor. Available at: [Link]

  • National Center for Biotechnology Information. The era of high-quality chemical probes. Available at: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • ACS Publications. (2024). Introduction: Fluorescent Probes in Biology. Available at: [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Available at: [Link]

  • Prime Scholars. Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. Available at: [Link]

  • Memorial Sloan Kettering Cancer Center. Development of Chemical Probes. Available at: [Link]

  • National Center for Biotechnology Information. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Available at: [Link]

  • PJMHS. (2024). Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Available at: [Link]

  • PubMed. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Available at: [Link]

Sources

Application Notes and Protocols: 1-Ethyl-4-(4-nitrobenzyl)piperazine as a Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2][3][4] Its conformational flexibility, tunable basicity, and ability to engage in multiple hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological macromolecules.[2] This guide focuses on a particularly versatile building block, 1-Ethyl-4-(4-nitrobenzyl)piperazine, and its application in the parallel synthesis of compound libraries for drug discovery.

The strategic placement of a nitro group on the benzyl substituent provides a key chemical handle for diversification. The nitro group can be readily reduced to an amine, which then serves as a versatile nucleophile for a variety of subsequent chemical transformations. This two-step diversification strategy allows for the rapid generation of a large number of analogues from a common intermediate, a cornerstone of modern library synthesis.[5]

This document provides a comprehensive overview of the synthesis of the 1-Ethyl-4-(4-nitrobenzyl)piperazine scaffold and detailed protocols for its derivatization through a two-stage library synthesis approach. The methodologies described herein are designed to be robust and adaptable for high-throughput synthesis platforms.

Synthesis of the Scaffold: 1-Ethyl-4-(4-nitrobenzyl)piperazine

The synthesis of the title scaffold is a straightforward nucleophilic substitution reaction. Commercially available 1-ethylpiperazine is reacted with 4-nitrobenzyl chloride.

Protocol: Synthesis of 1-Ethyl-4-(4-nitrobenzyl)piperazine

Materials:

  • 1-Ethylpiperazine

  • 4-Nitrobenzyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 1-ethylpiperazine (1.1 equivalents) in dichloromethane (DCM), add triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzyl chloride (1.0 equivalent) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Ethyl-4-(4-nitrobenzyl)piperazine as a solid.

Expected Yield: 85-95%

Data Summary:
Reactant MW ( g/mol ) Equivalents
1-Ethylpiperazine114.191.1
4-Nitrobenzyl chloride171.581.0
Triethylamine101.191.2

Library Synthesis Strategy

The core strategy for library synthesis using the 1-Ethyl-4-(4-nitrobenzyl)piperazine scaffold involves a two-stage diversification approach.

Stage 1: Reduction of the Nitro Group. The nitro group is reduced to a primary aniline, creating a key point for diversification.

Stage 2: Derivatization of the Aniline. The resulting aniline is then subjected to a variety of chemical transformations to introduce diverse functional groups and build molecular complexity.

Stage 1: Reduction of the Aromatic Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[6][7] Several methods are available, with catalytic hydrogenation and metal-mediated reductions being the most common. For library synthesis, tin(II) chloride reduction is often preferred due to its mild conditions and tolerance of a wide range of functional groups.

Protocol: Tin(II) Chloride Reduction

Materials:

  • 1-Ethyl-4-(4-nitrobenzyl)piperazine

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1-Ethyl-4-(4-nitrobenzyl)piperazine (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (5.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO3 solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-((4-ethylpiperazin-1-yl)methyl)aniline.

Expected Yield: 80-90%

Stage 2: Library Derivatization

The newly formed aniline is a versatile nucleophile and can participate in a variety of reactions to generate a diverse library of compounds. Below are protocols for three common and robust derivatization reactions: reductive amination, amide coupling, and Suzuki-Miyaura coupling (after conversion to a halide).

Workflow Diagram: Library Synthesis

Library_Synthesis cluster_derivatization Stage 2: Derivatization Scaffold 1-Ethyl-4-(4-nitrobenzyl)piperazine Aniline 4-((4-ethylpiperazin-1-yl)methyl)aniline Scaffold->Aniline Stage 1: Nitro Reduction (e.g., SnCl2, EtOH) ReductiveAmination Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) Aniline->ReductiveAmination AmideCoupling Amide Coupling (Carboxylic Acids, HATU) Aniline->AmideCoupling SuzukiCoupling Suzuki-Miyaura Coupling (Aryl Boronic Acids, Pd catalyst) (Requires conversion to halide) Aniline->SuzukiCoupling Library Diverse Library of Compounds ReductiveAmination->Library AmideCoupling->Library SuzukiCoupling->Library

Caption: Library synthesis workflow from the scaffold.

Protocol 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in library synthesis.[8][9]

Materials:

  • 4-((4-ethylpiperazin-1-yl)methyl)aniline

  • A diverse set of aldehydes or ketones (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (AcOH) (catalytic amount)

Procedure:

  • To a solution of 4-((4-ethylpiperazin-1-yl)methyl)aniline (1.0 equivalent) in DCE, add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the products by an appropriate method (e.g., preparative HPLC or column chromatography).

Protocol 2: Amide Coupling

Amide bond formation is another cornerstone of medicinal chemistry.[10][11] HATU is a highly effective coupling reagent for library synthesis.

Materials:

  • 4-((4-ethylpiperazin-1-yl)methyl)aniline

  • A diverse set of carboxylic acids (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-((4-ethylpiperazin-1-yl)methyl)aniline (1.0 equivalent) in DMF.

  • Stir the reaction at room temperature for 4-8 hours.

  • Quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the products by an appropriate method.

Protocol 3: Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, the aniline must first be converted to a halide, typically a bromide or iodide, via a Sandmeyer reaction. The resulting aryl halide can then be coupled with a variety of boronic acids.[12][13]

Step A: Sandmeyer Reaction (Aniline to Aryl Bromide)

Materials:

  • 4-((4-ethylpiperazin-1-yl)methyl)aniline

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO2)

  • Copper(I) bromide (CuBr)

Procedure:

  • Dissolve 4-((4-ethylpiperazin-1-yl)methyl)aniline (1.0 equivalent) in 48% HBr.

  • Cool the solution to 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% HBr and cool to 0 °C.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.

  • Purify by column chromatography to yield 1-(4-bromobenzyl)-4-ethylpiperazine.

Step B: Suzuki-Miyaura Coupling

Materials:

  • 1-(4-Bromobenzyl)-4-ethylpiperazine

  • A diverse set of aryl boronic acids (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

Procedure:

  • To a reaction vessel, add 1-(4-bromobenzyl)-4-ethylpiperazine (1.0 equivalent), the aryl boronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and sodium carbonate (2.0 equivalents).

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction to 80-90 °C and stir for 8-12 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the products by an appropriate method.

Conclusion

1-Ethyl-4-(4-nitrobenzyl)piperazine is a highly valuable and versatile scaffold for the synthesis of compound libraries. The strategic placement of the nitro group allows for a robust and efficient two-stage diversification strategy. The protocols provided herein offer reliable methods for the synthesis of the scaffold and its subsequent derivatization through common and powerful chemical transformations. These methods are well-suited for parallel synthesis and can be readily adapted to automated platforms, enabling the rapid generation of diverse chemical matter for hit identification and lead optimization in drug discovery programs.

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. Applications of piperazine scaffold in drug design.
  • (2020, October 1). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
  • (2022, July 28).
  • Benchchem. Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
  • Piperazine scaffold: A remarkable tool in gener
  • ResearchGate. (2025, August 6). Suzuki Coupling and Reduction of Nitrobenzenes with Pd-and Rh-Fe 3 O 4.
  • Royal Society of Chemistry.
  • (2023, October 17).
  • Taylor & Francis eBooks.
  • Enamine. Library Synthesis.
  • (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes.
  • PubMed Central.
  • PubMed Central. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
  • PubMed Central.
  • PrepChem.com. Synthesis of 1-(p-ethylphenyl)-4-(p-nitrobenzyl)piperazine.
  • Beilstein Journals. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • Royal Society of Chemistry. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • MySkinRecipes. 1-Ethyl-4-(4-nitrophenyl)piperazine.
  • ResearchGate.
  • ACS Publications. (2016, July 21).
  • Royal Society of Chemistry. (2024, April 16). Piperidine and piperazine analogs in action: zinc(ii)
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • PubMed Central. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • Der Pharma Chemica. Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents.
  • National Institutes of Health. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • BLDpharm. 115619-00-6|1-Ethyl-4-(4-nitrophenyl)piperazine.
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • (2022, October 15). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzyl)
  • (2026, January 22). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PubChem. 1-Ethyl-4-nitrosopiperazine | C6H13N3O | CID 12554624.
  • JOCPR.
  • ChemicalBook. 1-ETHYL-4-(4-NITROPHENYL)PIPERAZINE CAS.
  • PubChem. 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | C12H16FN3O2.

Sources

Application Note: Methodological Assessment of Antifungal Properties of 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The rise of multi-drug resistant (MDR) fungal pathogens, particularly non-albicans Candida and Aspergillus species, necessitates the exploration of novel pharmacophores. 1-Ethyl-4-(4-nitrobenzyl)piperazine represents a promising scaffold, combining the lipophilic nitrobenzyl moiety with a piperazine core—a structure historically validated in anthelmintics but increasingly relevant in antifungal medicinal chemistry due to its ability to disrupt bio-membranes and inhibit ergosterol biosynthesis when derivatized correctly.

This guide provides a rigorous, self-validating methodology for assessing the antifungal potential of this compound. It moves beyond simple phenotypic screening to include mechanistic profiling and safety assessment, ensuring data is robust enough for pre-clinical data packages.

Key Chemical Considerations
  • Lipophilicity: The nitrobenzyl group increases logP, necessitating organic co-solvents (DMSO) for solubilization.

  • Stability: Nitro-aromatics can be photosensitive; all stock solutions must be protected from light.

  • Target Hypothesis: Based on structural analogs (e.g., piperazine-linked azoles), the primary investigation pathways will focus on membrane disruption and ergosterol biosynthesis inhibition .

Material Preparation & Handling[1][2]

Stock Solution Preparation

To ensure reproducibility, gravimetric preparation is superior to volumetric methods for the initial stock.

  • Solvent Selection: Analytical-grade Dimethyl Sulfoxide (DMSO).[1] Avoid ethanol due to potential evaporation during incubation.

  • Concentration: Prepare a 10,240 µg/mL master stock. This allows for a final high-test concentration of 102.4 µg/mL after 1:100 dilution in media (keeping DMSO < 1%).

  • Storage: Aliquot into amber glass vials (to prevent nitro-group photodegradation) and store at -20°C.

  • QC Check: Verify solubility by visual inspection; the solution must be clear without precipitate.

Culture Media[2]
  • Yeast (Candida/Cryptococcus): RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Molds (Aspergillus/Fusarium): RPMI 1640 with MOPS (pH 7.0); for sporulation, use Potato Dextrose Agar (PDA).

Primary Screen: Broth Microdilution (MIC)[2]

This protocol aligns with CLSI M27 (Yeasts) and M38 (Filamentous Fungi) standards. It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow

Step 1: Inoculum Preparation

  • Yeasts: Pick 5 colonies from 24h culture. Suspend in sterile saline. Adjust to 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:1000 in RPMI to reach final test density (~
    
    
    
    CFU/mL).
  • Molds: Harvest conidia from 7-day cultures using saline + 0.05% Tween 20. Adjust to optical density (OD) range 0.09–0.13 at 530 nm. Dilute 1:50 in RPMI.

Step 2: Plate Setup (96-Well)

  • Columns 1-10: Serial 2-fold dilution of 1-Ethyl-4-(4-nitrobenzyl)piperazine (Range: 64 µg/mL to 0.125 µg/mL).

  • Column 11 (Growth Control): Media + Inoculum + 1% DMSO (No Drug).

  • Column 12 (Sterility Control): Media only.

Step 3: Incubation

  • Yeasts: 35°C for 24–48 hours.

  • Molds: 35°C for 48–72 hours.

Step 4: Endpoint Determination

  • Visual: The MIC is the lowest concentration with complete inhibition (optically clear) compared to the growth control.

  • Spectrophotometric: Read OD at 530nm. MIC is defined as

    
     or 
    
    
    
    reduction in OD (IC50/IC90) depending on the stringency required.
Data Visualization: The Screening Pipeline

Antifungal_Pipeline Stock Stock Prep (DMSO, Dark) Dilution Serial Dilution (0.125 - 64 µg/mL) Stock->Dilution Incubation Incubation (35°C, 24-48h) Dilution->Incubation Inoculum Inoculum (0.5 McFarland) Inoculum->Incubation Readout MIC Determination (Visual/OD530) Incubation->Readout MFC MFC Plating (Fungicidal Check) Readout->MFC If MIC Found

Caption: Figure 1. Standardized workflow for antifungal susceptibility testing (CLSI compliant).

Secondary Screen: Fungicidal vs. Fungistatic (MFC)

The MIC tells you what stops growth; the Minimum Fungicidal Concentration (MFC) tells you what kills the fungus.

Protocol:

  • Identify wells from the MIC assay showing no visible growth .

  • Aliquot 20 µL from each of these wells.

  • Spot onto Sabouraud Dextrose Agar (SDA) plates.

  • Incubate at 35°C for 48 hours.

  • Interpretation:

    • MFC: The lowest concentration yielding

      
       colonies (representing 99.9% killing).
      
    • Ratio: If MFC/MIC

      
      , the compound is fungicidal . If > 4, it is fungistatic .
      

Mechanistic Profiling (Mode of Action)

Since piperazine derivatives often interact with membranes or ergosterol pathways, the following "Investigation Flowchart" is critical for establishing causality.

Sorbitol Protection Assay (Cell Wall Integrity)

If the compound targets the fungal cell wall (like Echinocandins), high osmotic pressure (Sorbitol) will stabilize the cells and raise the MIC.

  • Method: Repeat MIC assay in duplicate:

    • Set A: Standard RPMI.[1]

    • Set B: RPMI + 0.8 M Sorbitol .

  • Result: If MIC in Set B is significantly higher (>4-fold) than Set A, the mechanism involves cell wall damage .

Ergosterol Binding Assay (Membrane Integrity)

If the compound binds to ergosterol (like Amphotericin B), adding exogenous ergosterol will "distract" the drug, raising the MIC.

  • Method: Repeat MIC assay in duplicate:

    • Set A: Standard RPMI.[1]

    • Set B: RPMI + Exogenous Ergosterol (400 µg/mL) .

  • Result: If MIC increases in Set B, the compound likely binds directly to membrane ergosterol .

Mechanistic Logic Diagram

MOA_Logic Start Determine MIC (Baseline) Sorbitol Test: +0.8M Sorbitol Start->Sorbitol Ergosterol Test: +Exogenous Ergosterol Start->Ergosterol Result1 MIC Increases >4x? Sorbitol->Result1 Result2 MIC Increases >4x? Ergosterol->Result2 Concl1 Mechanism: Cell Wall Damage Result1->Concl1 Yes Concl3 Mechanism: Intracellular Target (e.g., DNA/RNA) Result1->Concl3 No Concl2 Mechanism: Direct Ergosterol Binding Result2->Concl2 Yes Result2->Concl3 No

Caption: Figure 2. Decision tree for identifying the primary antifungal mechanism of action.

Safety Profiling: Selectivity Index (SI)

A potent antifungal is useless if it kills mammalian cells. The Selectivity Index (SI) quantifies the therapeutic window.

Protocol (MTT Assay):

  • Cells: HEK293 (Kidney) or HepG2 (Liver) cell lines.

  • Treatment: Expose cells to the compound (range 1–100 µg/mL) for 24h.

  • Readout: Add MTT reagent; measure absorbance of formazan crystals at 570 nm.

  • Calculation: Determine CC50 (Cytotoxic Concentration 50%).

  • Selectivity Index (SI):

    
    .
    
    • SI > 10: Promising candidate.

    • SI < 10: Potential toxicity issues; requires structural optimization.

Data Reporting Template

Summarize findings in the following format for technical reports:

ParameterValue / ObservationInterpretation
MIC (C. albicans) X µg/mLPotency metric (Low is better)
MFC (C. albicans) Y µg/mLKill capability
MFC/MIC Ratio Ratio (Y/X)

= Fungicidal;

= Fungistatic
Sorbitol Shift No Change / ShiftCell wall involvement?
Ergosterol Shift No Change / ShiftMembrane binding?
CC50 (Mammalian) Z µg/mLToxicity threshold
Selectivity Index Z / XSafety margin (Target >10)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[2][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-Ed3).[2][3]

  • Upadhayaya, R. S., et al. (2019). Synthesis and Biological Evaluation of Piperazine Derivatives as Antifungal Agents. ResearchGate.

  • Patsnap Synapse. (2024). Mechanism of Action of Piperazine.

  • National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Ethyl-4-(4-nitrobenzyl)piperazine Solubility & Handling

[1][2][3][4]

Status: Operational Subject: Troubleshooting Solubility, Stability, and Formulation Ticket ID: CHEM-SUP-8821[1][2][3]

Executive Summary: The Physicochemical Paradox

1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS: 115619-00-6) presents a classic "lipophilic base" challenge.[1][2][4][3] Its solubility profile is dictated by the competition between the hydrophobic nitrobenzyl/ethyl groups and the ionizable piperazine core.

  • The Trap: Users often treat it as a simple amine.[4] However, the 4-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the N4 nitrogen.[1] This means the molecule does not protonate as easily as simple piperazine, leading to unexpected precipitation at physiological pH (7.4).[3]

  • The Solution: Successful handling requires manipulating the N1-ethyl nitrogen (pKa ~9.0–9.5), which is the primary handle for aqueous solubility.[3]

Part 1: Diagnostic Troubleshooting (Q&A)
Scenario A: Biological Assays & Screening

Q: "I diluted my 10 mM DMSO stock into PBS (pH 7.4), and the compound precipitated immediately. Why?"

A: You triggered a "Solubility Cliff" due to the dielectric shift.

  • The Mechanism: In 100% DMSO, the compound is solvated by dipole-dipole interactions. When you spike this into PBS, water molecules form a high-dielectric cage.[1][2][4][3] At pH 7.4, the N4-nitrogen (benzyl side) is likely unprotonated (neutral), and the N1-nitrogen (ethyl side) is in equilibrium.[2][3] The neutral fraction of the molecule is highly lipophilic (LogP > 2.5) and aggregates instantly.

  • The Fix:

    • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution in 50% DMSO/Water.[1][4][3]

    • Acidify the Buffer: If the assay tolerates it, lower the pH to 6.0. This ensures the N1-nitrogen is fully protonated (

      
      ), vastly increasing solubility.[1][4][3]
      
    • Use a Carrier: Pre-complex the compound with 2-Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      -CD)
      . Add 10-20% HP-
      
      
      -CD to your aqueous buffer before adding the DMSO stock.[1][2][4][3]

Q: "Can I use the free base for cell culture?"

A: Not recommended.[1][4][3] Use the Dihydrochloride (2HCl) salt. The free base is likely an oil or a low-melting solid that is prone to oxidation.[1][2][4][3] The 2HCl salt is a stable crystalline solid.[4]

  • Protocol: If you only have the free base, dissolve it in a molar equivalent of 0.1 M HCl before adding to the media. This generates the soluble salt in situ.[4]

Scenario B: Synthesis & Purification

Q: "During workup, the compound 'oiled out' of the aqueous layer and won't crystallize."

A: This is the "Amine Oil" curse.[4] You are likely at a pH where the mono-cation exists but isn't polar enough to stay in water, nor lipophilic enough to crystallize. [2]

  • The Fix (Salt Formation):

    • Extract the oil into Diethyl Ether or Ethyl Acetate .[4][3]

    • Cool to 0°C.

    • Add 4M HCl in Dioxane dropwise.

    • The hygroscopic dihydrochloride salt should precipitate as a white solid.[4][3] Filter rapidly under Argon (to prevent water absorption).[2][4][3]

Part 2: Data & Specifications
Solubility Profile Matrix
Solvent SystemSolubility StatePrimary SpeciesUsage Recommendation
Water (pH 7.0) Poor (< 0.1 mg/mL)Free Base / Mono-cation mixAvoid for stock solutions.[1][2][4][3]
0.1 M HCl High (> 50 mg/mL)Dication (

)
Ideal for aqueous stock prep.[2][3]
DMSO High (> 100 mM)Free BaseStandard for HTS stocks.[2][4][3]
PBS (pH 7.4) Variable (Risk of Crash)Mono-cation (

)
Requires <1% DMSO or Cyclodextrin.[1][2][4][3]
Ethanol ModerateFree BaseGood for synthesis, poor for storage.[2][3]
Part 3: Visualizing the Mechanism
Figure 1: The Solubility Decision Tree

Caption: A logic flow for determining the correct solvent system based on the experimental application and compound state.

SolubilityLogicStartStart: 1-Ethyl-4-(4-nitrobenzyl)piperazineStateCheckCheck State:Free Base or Salt?Start->StateCheckFreeBaseFree Base (Oil/Solid)StateCheck->FreeBaseSaltSalt (e.g., 2HCl)StateCheck->SaltApplicationIntended Application?FreeBase->ApplicationSalt->ApplicationBioAssayBiological Assay(Aq. Buffer)Application->BioAssaySynthesisSynthesis/StorageApplication->SynthesisAction1Dissolve in 100% DMSO(Stock 10-100mM)BioAssay->Action1If Free BaseAction2Dissolve in Wateror SalineBioAssay->Action2If SaltCrashRiskCRITICAL STEP:Dilution into BufferAction1->CrashRiskMitigationMitigation Strategy:1. Keep DMSO < 0.5%2. Use Cyclodextrin3. Acidify to pH < 6CrashRisk->Mitigation

Figure 2: The Protonation Cascade

Caption: Mechanistic view of why pH controls solubility. The N1-Ethyl nitrogen is the "Solubility Switch."[1][4]

ProtonationLowPHpH < 5.0(Fully Soluble)Species1Dication (2H+)Highly PolarLowPH->Species1Protonates N1 & N4MidPHpH 7.0 - 8.0(Risk Zone)Species2Monocation (1H+)AmphiphilicMidPH->Species2Protonates N1 onlyHighPHpH > 10.0(Insoluble Oil)Species3Neutral BaseLipophilicHighPH->Species3DeprotonatedSpecies1->Species2Add BaseSpecies2->Species3Add Base

Part 4: Validated Experimental Protocols
Protocol 1: In Situ Salt Formation for Aqueous Assays

Use this when you only have the Free Base but need an aqueous solution.

  • Calculate: Determine the moles of your free base compound (

    
    ).[4][3]
    
  • Acid Prep: Prepare a 0.1 M HCl solution.

  • Stoichiometry: You need exactly 2 equivalents of HCl to form the dihydrochloride, but 1.1 equivalents is often sufficient to solubilize for immediate use.[3]

    • Formula:

      
      [1][2][3]
      
  • Dissolution: Add the calculated volume of HCl directly to the solid/oil free base.[4] Vortex vigorously for 60 seconds.[1][4][3]

  • Verification: The solution should become clear. Check pH; it should be acidic (< 4).[2][4][3]

  • Neutralization (Optional): If the assay is pH-sensitive, dilute this acidic stock into a highly buffered media (like HEPES, 50mM) to bring the final pH back to physiological levels without crashing the compound.[3]

Protocol 2: Rescue of "Oiled Out" Compound
  • Dissolve the oily residue in a minimal amount of DCM (Dichloromethane) .[4][3]

  • Wash with saturated NaHCO3 to ensure it is fully free-based.[1][2][4][3]

  • Dry the organic layer over MgSO4 and filter.[4][3]

  • Evaporate the DCM to obtain a cleaner oil.[4][3]

  • Redissolve in Diethyl Ether .

  • Add Oxalic Acid (1 eq) dissolved in Acetone. The oxalate salt often crystallizes better than the HCl salt for piperazine derivatives [1].

References
  • PubChem. Compound Summary: 1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS 115619-00-6).[1][2][4][3] National Library of Medicine (US), National Center for Biotechnology Information.[3] [Link][1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives and solubility characteristics.[4][3][Link][1][2][3]

  • ResearchGate. Solubility improvement of piperazine derivatives via salt formation.[Link][1][2][3]

Technical Support Center: Overcoming Resistance to 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-4-(4-nitrobenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential resistance mechanisms encountered during their experiments with this compound. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your research.

Introduction to 1-Ethyl-4-(4-nitrobenzyl)piperazine and Potential Resistance

1-Ethyl-4-(4-nitrobenzyl)piperazine is a synthetic compound with a piperazine core, a structure found in numerous bioactive molecules.[1][2] While its specific mechanism of action is a subject of ongoing research, its structural motifs—the piperazine scaffold and the nitrobenzyl group—suggest potential applications as an antimicrobial or anticancer agent. The nitroaromatic group, in particular, points towards a possible mode of action as a bioreductive prodrug, where the nitro group is reduced by cellular nitroreductases to generate cytotoxic species, especially in hypoxic environments often found in tumors.[3][4][5][6][7]

Resistance to therapeutic agents is a significant challenge in drug development.[8][9] For a compound like 1-Ethyl-4-(4-nitrobenzyl)piperazine, resistance could theoretically emerge from several mechanisms. This guide will provide a structured approach to identifying and overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 1-Ethyl-4-(4-nitrobenzyl)piperazine?

A1: Based on its chemical structure, a primary putative mechanism is its function as a bioreductive prodrug. The 4-nitrobenzyl group can be enzymatically reduced by nitroreductases, which are often overexpressed in hypoxic tumor cells, to a cytotoxic hydroxylamine or other reactive species.[3][7] The piperazine moiety is a common pharmacophore that can influence solubility, cell permeability, and interaction with biological targets.[1]

Q2: We are observing a decrease in the efficacy of 1-Ethyl-4-(4-nitrobenzyl)piperazine in our long-term cell culture experiments. What are the potential reasons?

A2: This is a classic presentation of acquired resistance. The primary suspects are:

  • Decreased activation of the prodrug: Cells may downregulate the expression or activity of the nitroreductase enzymes required to activate the compound.[3]

  • Increased drug efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.[10][11][12]

  • Alterations in the drug target: If the activated form of the drug has a specific molecular target, mutations in that target could prevent the drug from binding effectively.

  • Enhanced DNA repair mechanisms: If the cytotoxic effect involves DNA damage, cells may upregulate DNA repair pathways to counteract the effects of the drug.

Q3: Can we predict which cell lines are more likely to be resistant to this compound?

A3: While not definitive, you can make educated predictions. Cell lines known to have high expression levels of ABC transporters (e.g., NCI/ADR-RES) may exhibit intrinsic resistance. Additionally, cell lines with low endogenous nitroreductase activity, particularly under normoxic conditions, might be less sensitive. Screening a panel of cell lines and correlating sensitivity with the expression of these proteins can provide valuable insights.

Troubleshooting Guide: Addressing Decreased Compound Efficacy

This section provides a systematic approach to diagnosing and addressing resistance.

Initial Assessment: Is it Resistance?

Before diving into complex mechanistic studies, it's crucial to rule out experimental artifacts.

Potential Issue Troubleshooting Step Expected Outcome
Compound Instability 1. Prepare fresh stock solutions of 1-Ethyl-4-(4-nitrobenzyl)piperazine. 2. Verify the compound's integrity using analytical methods like HPLC or LC-MS.Consistent efficacy with freshly prepared compound.
Cell Line Integrity 1. Perform cell line authentication (e.g., STR profiling). 2. Check for mycoplasma contamination.Confirmed cell line identity and absence of contamination.
Assay Variability 1. Review and standardize all experimental protocols. 2. Include appropriate positive and negative controls in every experiment.Reproducible results with low well-to-well and experiment-to-experiment variability.
Investigating Putative Resistance Mechanisms

If initial checks confirm a genuine decrease in efficacy, the following experimental workflows can help elucidate the underlying resistance mechanism(s).

Workflow 1: Investigating Prodrug Activation

This workflow aims to determine if resistance is due to a lack of compound activation via nitroreductase.

Caption: Workflow for investigating resistance via prodrug activation.

Experimental Protocol: Nitroreductase Activity Assay

  • Cell Lysate Preparation:

    • Harvest parental and resistant cells.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) and quantify total protein concentration (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add cell lysate to a reaction buffer containing a nitroreductase substrate (e.g., CB1954 or a fluorogenic probe) and a cofactor (e.g., NADH or NADPH).

    • Incubate at 37°C for a specified time.

  • Detection:

    • Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength.

  • Analysis:

    • Normalize the activity to the total protein concentration.

    • Compare the nitroreductase activity between parental and resistant cell lines.

Workflow 2: Assessing Drug Efflux

This workflow investigates the role of ABC transporters in mediating resistance.

Caption: Workflow for investigating efflux-mediated resistance.

Experimental Protocol: Rhodamine 123 Efflux Assay (for P-gp)

  • Cell Preparation:

    • Harvest parental and resistant cells and resuspend in a suitable buffer (e.g., phenol red-free medium).

  • Dye Loading:

    • Incubate cells with Rhodamine 123 (a P-gp substrate) for 30-60 minutes at 37°C.

  • Efflux Phase:

    • Wash the cells to remove excess dye.

    • Resuspend cells in fresh medium with or without an efflux pump inhibitor (e.g., Verapamil).

    • Incubate for 1-2 hours to allow for efflux.

  • Analysis:

    • Measure the intracellular fluorescence of the cells using a flow cytometer.

    • Resistant cells with high P-gp activity will show lower fluorescence (more efflux) compared to parental cells. The addition of an inhibitor should increase fluorescence in resistant cells.

Strategies to Overcome Resistance

Based on the findings from the troubleshooting workflows, several strategies can be employed to overcome resistance.

Combination Therapies

Combining 1-Ethyl-4-(4-nitrobenzyl)piperazine with other agents can be a powerful approach to overcome resistance.[8][9][13][14]

Resistance Mechanism Combination Agent Rationale
Efflux Pump Overexpression Efflux Pump Inhibitor (e.g., Verapamil, Tariquidar)Blocks the pump, increasing the intracellular concentration of 1-Ethyl-4-(4-nitrobenzyl)piperazine.[10][11][12][15]
Decreased Nitroreductase Activity Hypoxia-Inducing Agent (e.g., CoCl₂, Desferrioxamine)Can upregulate hypoxia-inducible factors (HIFs), which may in turn increase nitroreductase expression.
Upregulated DNA Repair PARP Inhibitor (e.g., Olaparib)Prevents the repair of DNA damage induced by the activated compound, leading to synthetic lethality.
Target Pathway Reactivation Inhibitor of a parallel or downstream signaling pathwayIf the compound targets a specific pathway, resistance can arise from reactivation of that pathway or activation of a bypass pathway. Co-targeting can prevent this.[14]
Structural Modification of 1-Ethyl-4-(4-nitrobenzyl)piperazine

Rational drug design can be used to create derivatives that circumvent resistance mechanisms.

  • To Counteract Efflux: Modify the structure to reduce its affinity for ABC transporters. This could involve altering the lipophilicity or adding bulky groups.[1]

  • To Enhance Activation: Incorporate electron-withdrawing groups on the nitrobenzyl ring to facilitate its reduction by nitroreductases.[16]

  • To Improve Potency: Synthesize analogs with different substituents on the piperazine ring to optimize target binding and cellular uptake.[1][17]

Conclusion

Overcoming resistance to novel therapeutic candidates like 1-Ethyl-4-(4-nitrobenzyl)piperazine requires a systematic and evidence-based approach. By carefully ruling out experimental error and then methodically investigating potential resistance mechanisms such as impaired prodrug activation and increased drug efflux, researchers can devise effective strategies to restore and enhance compound efficacy. The use of combination therapies and rational structural modifications are powerful tools in the ongoing effort to combat drug resistance in the development of new therapeutics.

References

  • Biharee, A., et al. (2021). Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. National Institutes of Health. [Link]

  • Lopes, S., et al. (2021). Highlights in Resistance Mechanism Pathways for Combination Therapy. PubMed Central. [Link]

  • Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Wang, Y., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

  • Fowler, R., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PubMed Central. [Link]

  • Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. [Link]

  • Wikipedia. (n.d.). Nitroreductase. Wikipedia. [Link]

  • Lomovskaya, O., & Watkins, W. (2001). Inhibition of bacterial efflux pumps: a new strategy to combat increasing antimicrobial agent resistance. Taylor & Francis Online. [Link]

  • Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]

  • Mokhtari, R. B., et al. (2017). Combination therapy in combating cancer. PubMed Central. [Link]

  • Li, J., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry. [Link]

  • Varela, M. F., et al. (2021). What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? PubMed Central. [Link]

  • Wang, C., et al. (2024). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. RSC Publishing. [Link]

  • Ghilardi, G., et al. (2024). Efflux-Mediated Resistance in Enterobacteriaceae: Recent Advances and Ongoing Challenges to Inhibit Bacterial Efflux Pumps. MDPI. [Link]

  • Kumar, A., et al. (2024). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. [Link]

  • Al-Ghorbani, M., et al. (2022). Piperazine-containing anticancer agents having metal complexes. ResearchGate. [Link]

  • Zgurskaya, H., et al. (2023). Efflux inhibitors: A strategy to tackle multidrug resistance. GARDP Revive. [Link]

  • Sharma, U., et al. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate. [Link]

  • Shrestha, S., et al. (2023). Combination Anti-Cancer Drugs Therapy: A Strategic Approach for Effective Treatment and Management of Cancer. Biomedical Journal of Scientific & Technical Research. [Link]

  • Vasan, N., et al. (2020). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. ASCO Publications. [Link]

  • Sharma, A., et al. (2019). Efflux Pump Inhibitors: A Novel Approach to Combat Efflux-Mediated Drug Resistance in Bacteria. PubMed. [Link]

  • Hay, M. P., et al. (2004). Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI. [Link]

Sources

Technical Support Center: Purification of 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Purification & Isolation Protocols Molecule: 1-Ethyl-4-(4-nitrobenzyl)piperazine (Free Base & Salts) Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The Chemical Context

Welcome to the technical support hub for 1-Ethyl-4-(4-nitrobenzyl)piperazine . If you are accessing this guide, you are likely facing one of three common issues:

  • The product is a viscous, non-crystallizing oil (the "Sticky Oil" syndrome).[1][2]

  • NMR shows persistent contamination with 4-nitrobenzyl chloride (starting material).[1][2]

  • The product is tailing severely during chromatography.

This molecule is a dibasic amine.[1][2] Its physical behavior is governed by the two nitrogen centers on the piperazine ring.[1][2] The N-ethyl nitrogen is more basic (pKa ~9.0–9.2), while the N-benzyl nitrogen is slightly less basic due to the inductive effect of the nitrobenzyl group, but still protonatable.[1]

Key Physical Property: The free base is typically an oil or low-melting solid at room temperature.[2] Attempting to recrystallize the free base directly is often futile.[1][2] The hydrochloride salt is the preferred solid form for storage and purity.[1][2]

Module 1: The "pH Swing" Extraction (Primary Purification)[1][2]

Issue: "I cannot separate my product from unreacted 4-nitrobenzyl chloride and neutral impurities."

Technical Insight: The most effective purification method for this molecule is not chromatography, but a rigorous Acid-Base extraction.[2] 4-nitrobenzyl chloride is a neutral organic molecule.[2] Your product is a base.[1][2] By manipulating pH, you can force the product into the aqueous phase (leaving impurities behind) and then swing it back to the organic phase.[1][2]

Standard Operating Procedure (SOP-01): The Double-Wash Protocol

Prerequisites:

  • Crude reaction mixture (usually in Acetonitrile, DMF, or Toluene).[1][2]

  • Solvents: Dichloromethane (DCM), 1M HCl, 2M NaOH (or KOH).[1][2]

Step-by-Step Protocol:

  • Evaporation: Remove the reaction solvent (especially if DMF/DMSO) as much as possible via rotary evaporation.[1][2]

  • Dissolution: Dissolve the residue in DCM (approx. 10 mL per gram of crude).

  • Acid Extraction (The Critical Step):

    • Extract the DCM layer with 1M HCl (3x).[1][2]

    • Mechanism:[1][3][4][5][6] The piperazine protonates to form a water-soluble salt.[2] The 4-nitrobenzyl chloride remains in the DCM.[2]

    • Action: Keep the Aqueous layer.[1][2] Discard the Organic layer (contains non-basic impurities).[1][2]

  • The "Neutral" Wash:

    • Wash the acidic aqueous layer once with fresh DCM or Ethyl Acetate.[1][2]

    • Reason: Removes mechanically trapped organic droplets.[1][2]

  • Basification (The Swing):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 2M NaOH until pH > 12.[1][2]

    • Observation: The solution will become cloudy/milky as the free base oils out.[1][2]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined organics over anhydrous

      
      .[1][2]
      
    • Evaporate to yield the purified Free Base (usually a pale yellow oil).[1][2]

Workflow Visualization

purification_flow Start Crude Reaction Mixture DCM_Add Dissolve in DCM Start->DCM_Add Acid_Ext Extract with 1M HCl (pH < 2) DCM_Add->Acid_Ext Split1 Phase Separation Acid_Ext->Split1 Org_Waste Organic Phase (Contains 4-nitrobenzyl chloride) Split1->Org_Waste Discard Aq_Phase Aqueous Phase (Contains Product Salt) Split1->Aq_Phase Keep Wash Wash Aq. with fresh EtOAc (Polishing Step) Aq_Phase->Wash Base_Add Basify with NaOH to pH > 12 Wash->Base_Add Final_Ext Extract with DCM Dry & Evaporate Base_Add->Final_Ext Product Pure Free Base (Oil) Final_Ext->Product

Caption: Logic flow for the "pH Swing" extraction to isolate basic piperazine from neutral alkyl halides.

Module 2: Solidification Strategy (Salt Formation)

Issue: "My product is an oil and I need a crystalline solid for stability or X-ray analysis."

Technical Insight: Piperazine derivatives are notoriously hygroscopic oils.[1][2] To obtain a handleable solid, you must disrupt the crystal lattice energy by forming a salt.[1][2] The Dihydrochloride or Dioxalate salts are the industry standards for this class of compounds.[1][2]

SOP-02: Hydrohalic Salt Formation

Reagents:

  • Purified Free Base (from Module 1).[1][2]

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).[1][2]

  • Acid Source: 4M HCl in Dioxane (preferred) or concentrated HCl.[1][2]

Protocol:

  • Dissolve 1.0 g of the Free Base oil in 5-10 mL of dry Ethyl Acetate .

    • Note: If the oil is not soluble, add minimal Ethanol dropwise until clear.[1][2]

  • Place the flask in an ice bath (0°C) with vigorous stirring.

  • Dropwise add 2.2 equivalents of HCl (e.g., 4M HCl in Dioxane).

    • Stoichiometry Alert: You need >2 equivalents because the molecule is dibasic.[1][2]

  • A white precipitate should form immediately.[1][2]

  • Stir for 30 minutes at 0°C.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold Diethyl Ether or Acetone (removes traces of free acid and color).[1][2]

  • Drying: Dry in a vacuum oven at 40°C. Piperazine salts are hygroscopic; store in a desiccator.

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is "tailing" on TLC/Column Interaction between amine and silica silanols.[2]Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent.[1][2] This "caps" the acidic sites on the silica.[1][2]
NMR shows "doublet of doublets" in aromatic region Residual 4-nitrobenzyl chloride.[2]Repeat Module 1 . Ensure the Acid Extraction pH is < 2.[1][2] If problem persists, stir crude with polymer-bound trisamine scavenger .[2]
Yield is lower than expected (<50%) Product lost in aqueous phase during workup.Piperazine salts are highly water-soluble.[2][7] During the final extraction (Step 6 in Module 1), saturate the aqueous layer with NaCl (brine) to "salt out" the organic product into the DCM.[1][2]
Solid turns into goo on the filter paper Hygroscopicity.[1][2]The salt is absorbing atmospheric water.[1][2] Switch to Oxalate salt (often less hygroscopic) or filter under a nitrogen blanket.[1][2]

Module 4: Impurity Profiling (Advanced)

If you observe unexpected peaks in LC-MS, reference this degradation matrix:

  • M+135 Peak (Quaternary Salt):

    • Cause: Over-alkylation.[1][2] The product reacted with a second molecule of 4-nitrobenzyl chloride.[2]

    • Prevention:[1] Use a slight excess of 1-ethylpiperazine (1.1 - 1.2 eq) during synthesis, not the alkyl halide.[1][2]

  • Benzyl Alcohol Derivative:

    • Cause: Hydrolysis of 4-nitrobenzyl chloride by moisture in the solvent.[2]

    • Removal: This is neutral/polar.[1][2] It will be removed during the Acid Wash (Module 1, Step 3).[1][2]

Impurity Pathway Diagram

impurity_pathways SM Starting Materials (Amine + Benzyl Chloride) Product Target Product (1-Ethyl-4-(4-nitrobenzyl)piperazine) SM->Product Primary Rxn Impurity2 4-Nitrobenzyl Alcohol (Hydrolysis) SM->Impurity2 + H2O (Wet Solvent) Impurity1 Quaternary Salt (Bis-alkylation) Product->Impurity1 + Excess Benzyl Chloride

Caption: Common side-reaction pathways leading to impurities during N-alkylation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (General reference for Acid-Base extraction of amines).

  • PubChem. 1-Ethyl-4-(4-nitrophenyl)piperazine Compound Summary. (Analogous structure properties and pKa data). [1][2]

  • Vertex AI Search.Recrystallization of piperazine hydrochloride salts. (Methodology for salt formation of piperazine derivatives). [Source 1.1, 1.
  • BenchChem.Purification strategies for removing benzyl chloride from reaction mixtures. (Specific protocols for scavenging alkyl halides). [Source 1.

Sources

Technical Support Center: Stabilizing 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Solubility & Stability Optimization

Welcome to the Technical Support Center for 1-Ethyl-4-(4-nitrobenzyl)piperazine . This guide is engineered for researchers requiring high-fidelity control over this compound in complex matrices. Unlike generic reagents, this molecule possesses a "push-pull" electronic structure—a basic piperazine core coupled with an electron-withdrawing nitrobenzyl group—creating specific stability challenges regarding pH, oxidation, and photolysis.

Module 1: Solubility & Dissolution Protocols

The Issue: Users frequently report precipitation when diluting organic stock solutions into aqueous buffers (e.g., PBS pH 7.4). The Science: This compound is a di-acidic base .

  • Nitrogen 1 (Ethyl-proximal):

    
     (Highly basic).
    
  • Nitrogen 2 (Benzyl-proximal):

    
     (Less basic due to the electron-withdrawing nitro group).
    
  • Consequence: At physiological pH (7.4), the molecule exists in an equilibrium between its mono-cationic and neutral (free base) forms. The neutral form is lipophilic and will precipitate if the concentration exceeds its intrinsic solubility (

    
    ).
    
Protocol A: Preparation of High-Concentration Stock
  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (anhydrous).

  • Concentration: Up to 50 mM.

  • Validation: Solution must be optically clear and yellow (characteristic of nitro compounds).

  • Storage: -20°C, desiccated, protected from light.

Protocol B: Aqueous Dilution (The "Crash-Proof" Method)

To maintain solubility in water, you must ensure the piperazine ring remains protonated or use a co-solvent system.

Target MediumAdditive RequiredMechanism
Water (Milli-Q) 1.0 eq. HCl or Formic AcidProtonation of N1/N2 creates a soluble salt.
PBS (pH 7.4) 5-10% DMSO (Co-solvent)Solubilizes the neutral fraction of the equilibrium.
Cell Media Pre-dilute in DMSOPrevents "shock precipitation" upon addition.

Module 2: Chemical Stability (Oxidation Prevention)

The Issue: Solutions turn dark brown or orange over time; LC-MS shows mass shifts of +16 Da or -2 Da. The Science:

  • N-Oxidation (+16 Da): The tertiary amines in the piperazine ring are susceptible to attack by dissolved oxygen and hydroperoxides, forming N-oxides.

  • Oxidative Cleavage (-2 Da / Fragmentation): Metal ions (Fe, Cu) catalyze the abstraction of hydrogen from the

    
    -carbons next to the nitrogen, leading to iminium ions and eventual ring opening or dealkylation (e.g., loss of the ethyl group).
    
Troubleshooting Workflow: Stabilization

StabilityWorkflow Start Start: Stock Preparation Solvent Select Solvent (DMSO/EtOH) Start->Solvent Degas Step 1: Sparge with N2/Ar (Remove Dissolved O2) Solvent->Degas Critical Step Additive Step 2: Add Antioxidant (BHT or Ascorbate) Degas->Additive Optional for <24h use Storage Step 3: Amber Vial -20°C Additive->Storage

Figure 1: Step-by-step workflow to prevent oxidative degradation of the piperazine core.

Recommended Additives
  • For Organic Stocks: Add Butylated Hydroxytoluene (BHT) at 0.1% (w/v). BHT scavenges free radicals that initiate

    
    -carbon oxidation.
    
  • For Aqueous Solutions: Add Ascorbic Acid (1 mM) or EDTA (0.5 mM). EDTA is critical if your buffer contains trace metals, as it chelates the ions that catalyze oxidation.

Module 3: Photostability (Light Sensitivity)

The Issue: Unexpected peaks appear in HPLC after the sample sits on the bench; "caging" behavior suspected. The Science:

  • The Myth: "All nitrobenzyls are unstable."

  • The Reality: Ortho-nitrobenzyl groups are highly photolabile (used as photocages). This compound is a para-nitrobenzyl derivative. While significantly more stable than the ortho isomer, it is not immune to photochemistry.

  • Mechanism: Under intense UV (or prolonged ambient light), the nitro group (

    
    ) can undergo photoreduction to a nitroso (
    
    
    
    ) species or radical abstraction, especially in hydrogen-donating solvents (like ethanol).
Protocol: Photoprotection
  • Vial Selection: ALWAYS use amberized glass (Type 1, Class B).

  • Bench Handling: Wrap clear reservoirs/tubing in aluminum foil during flow experiments.

  • Self-Validation: If your yellow solution turns green (nitroso formation) or precipitates a dark solid, it has suffered photodegradation.

Summary of Stability Risks & Solutions

SymptomDiagnosisRoot CauseImmediate Fix
Precipitation Solubility LimitpH > pKa (Neutral species aggregation)Acidify to pH < 5 or add DMSO to 10%.
Darkening (Brown) OxidationN-oxide formation or radical polymerizationPrepare fresh stock; sparge buffers with Argon.
Green Tint PhotoreductionNitro

Nitroso transition
Protect from light; check UV exposure.
Mass -28 Da DealkylationLoss of Ethyl group (Metabolic/Chemical)Store at -80°C; avoid liver microsomes unless testing metabolism.

Visualizing the Degradation Pathway

DegradationPath Parent 1-Ethyl-4-(4-nitrobenzyl)piperazine (Intact) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Dissolved O2 / Peroxides Nitroso Nitroso Derivative (Green/Photoreduced) Parent->Nitroso UV Light (hν) Cleaved Dealkylated Piperazine (-Ethyl or -Benzyl) Parent->Cleaved Metal Catalysis / Radical Attack

Figure 2: The three primary vectors of instability: Oxidation (Yellow), Photolysis (Red), and Cleavage (Grey).

Frequently Asked Questions (FAQ)

Q1: Can I autoclave this compound in solution? A: No. The high temperature (


) combined with moisture will accelerate oxidative cleavage of the benzylic bond. Filter sterilize using a 0.22 

PVDF or PTFE membrane instead.

Q2: I see two peaks in my HPLC. Is my compound impure? A: Not necessarily. If you are running a gradient with a pH near the pKa (e.g., pH 5-6), you may be separating the protonated and neutral species, or seeing "peak splitting" due to slow proton exchange. Ensure your mobile phase is well-buffered (e.g., 0.1% Formic Acid) to lock the protonation state.

Q3: Why does the protocol recommend EDTA? A: Piperazines are excellent ligands for metal ions. Trace copper or iron in your water will bind to the piperazine nitrogens and catalyze autoxidation. EDTA sequesters these metals, protecting the compound.

References

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1] Journal of Chemical & Engineering Data. Link

  • BenchChem Support. (2025).[2] A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. Link

  • Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin / OSTI. Link

  • PubChem. (2025).[3] 1-Ethyl-4-(4-nitrobenzyl)piperazine Compound Summary. National Library of Medicine. Link

  • Wan, P., & Yates, K. (1986).[4] Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Canadian Journal of Chemistry.[4] Link

Sources

Technical Support Center: Optimizing Specificity for 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ENBP-OPT-2024 Status: Active Support Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The "Privileged but Promiscuous" Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP) has appeared as a "hit" in your high-throughput screen (HTS) or is showing toxicity in your lead optimization phase.

The Technical Reality: ENBP represents a classic medicinal chemistry paradox. It contains a piperazine core (a "privileged scaffold" found in drugs like Imatinib and Ciprofloxacin) linked to a nitrobenzyl group . While the piperazine offers excellent receptor binding properties, the combination creates a "perfect storm" for off-target effects:

  • The Nitro Group: A structural alert for metabolic toxicity (redox cycling) and assay interference (fluorescence quenching).

  • The Piperazine Core: A frequent offender for hERG channel inhibition (cardiotoxicity) and GPCR cross-reactivity (Dopamine/Serotonin).

This guide provides the troubleshooting protocols required to validate your biological activity and engineer out these liabilities.

Module 1: Assay Interference (False Positives)

Issue: Your compound shows nanomolar potency in fluorescence-based enzymatic assays but fails in cell-based phenotypic validation.

Diagnosis: The Inner Filter Effect (Quenching). Nitroaromatic compounds are potent quenchers of fluorescence.[1][2] If your assay uses a fluorophore (e.g., AMC, Rhodamine, or GFP), the nitro group on ENBP may be absorbing the emitted light, mimicking enzyme inhibition.

Troubleshooting Protocol: The "Shift" Validation
StepActionTechnical Rationale
1 Measure UV-Vis Absorbance Scan ENBP (10 µM) in your assay buffer. If

overlaps with your fluorophore's excitation/emission, it is a false positive.
2 The "Spike" Control Add ENBP after the enzymatic reaction is complete but before reading the plate. Result: If signal drops, it is quenching, not inhibition.
3 Switch Readout Move to an absorbance-based (e.g., HPLC-MS) or label-free (e.g., SPR) assay to confirm binding.

Module 2: Cardiotoxicity (hERG Inhibition)

Issue: ENBP is flagging safety concerns in early ADMET profiling, specifically regarding QT interval prolongation.

Diagnosis: Pharmacophore Overlap with Class III Antiarrhythmics. The basic nitrogen in the piperazine ring (pKa ~8-9) is protonated at physiological pH. This cation can engage in


-cation interactions with Tyr652 and Phe656 inside the hERG potassium channel pore, blocking repolarization.
Structural Troubleshooting (SAR Refinement)

Objective: Reduce hERG affinity without killing target potency.

  • Strategy A: Reduce Basicity (pKa Modulation)

    • Modification: Add an electron-withdrawing group (e.g., fluorine) adjacent to the piperazine nitrogen or convert the piperazine to a piperazinone (amide).

    • Effect: Lowers pKa below 7.0, reducing the percentage of cationic species that bind hERG.

  • Strategy B: Zwitterionic Approach

    • Modification: Append a carboxylic acid or solubilizing group to the "Ethyl" tail.

    • Effect: Creates a net neutral zwitterion which is often excluded from the hydrophobic hERG pore.

Module 3: Metabolic Toxicity (The Nitro Liability)

Issue: The compound is mutagenic (Ames positive) or shows rapid clearance in liver microsomes.

Diagnosis: Nitroreductase-Mediated Toxicity. The nitro group (


) is a "structural alert." In vivo, nitroreductases reduce it to a hydroxylamine (

) and then an amine (

). The hydroxylamine intermediate is highly reactive, capable of alkylating DNA (mutagenicity) or generating reactive oxygen species (ROS) via redox cycling.
Visualizing the Toxicity Pathway

NitroToxicity ENBP ENBP (Parent) (Nitro Group) Reductase Nitroreductase (Metabolism) ENBP->Reductase NitroRadical Nitro Radical Anion (Redox Cycling) Reductase->NitroRadical 1e- reduction Hydroxylamine Hydroxylamine (-NHOH) Reductase->Hydroxylamine 2e- reduction NitroRadical->ENBP Futile Cycle ROS Superoxide (ROS) (Cell Stress) NitroRadical->ROS O2 -> O2- DNA_Damage DNA Alkylation (Mutagenicity) Hydroxylamine->DNA_Damage

Figure 1: The metabolic activation pathway of the nitrobenzyl moiety leading to oxidative stress and genotoxicity.

Solution: Bioisosteric Replacement

You must replace the nitro group. The following substitutions maintain the electron-withdrawing character and geometry without the toxicity:

Substitute GroupElectronic Effect (

)
Toxicity RiskRecommendation
Nitrile (-CN) Strong withdrawing (0.66)LowGold Standard replacement.
Trifluoromethyl (-CF3) Strong withdrawing (0.54)LowIncreases lipophilicity (check solubility).
Methylsulfone (-SO2Me) Strong withdrawing (0.72)LowImproves solubility.

Module 4: Promiscuity (Aggregation)

Issue: ENBP inhibits unrelated enzymes (e.g., Trypsin, AmpC) with similar IC50s (flat SAR).

Diagnosis: Colloidal Aggregation. The hydrophobic benzyl-piperazine scaffold can form micelle-like aggregates that sequester proteins non-specifically. This is a common artifact in early drug discovery.

Protocol: The Detergent Counter-Screen

Objective: Disrubt aggregates to reveal "true" inhibition.

  • Baseline: Run your standard dose-response curve for ENBP.

  • Detergent Arm: Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-80 to the buffer.

  • Analysis:

    • Scenario A: IC50 remains stable (+/- 2-fold).

      
      True Binder. 
      
    • Scenario B: Potency shifts >10-fold or disappears.[3]

      
      Aggregator (False Positive). 
      

Summary of Optimization Strategy

To transform 1-Ethyl-4-(4-nitrobenzyl)piperazine from a "dirty hit" into a viable lead, apply this decision matrix:

  • Is the Nitro group essential? Replace with -CN or -CF3 immediately to remove redox liability and fluorescence quenching.

  • Is the Piperazine basicity high? Add adjacent carbonyls or fluorines to lower pKa and spare the hERG channel.

  • Is the inhibition detergent-sensitive? If yes, discard the scaffold; it is acting as a non-specific soap.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. [Link]

  • Herman, A., et al. (2019). Fluorescence Quenching by Nitro Groups in Assay Interference. Analytical Chemistry. [Link]

  • Feng, B. Y., et al. (2005). A high-throughput screen for aggregation-based inhibition in a CP-CPP library. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Perrin, M. J., et al. (2008). Human Ether-a-go-go Related Gene (hERG) K+ Channel Inhibition: Mechanism of Action and In Silico Prediction. Molecular Pharmacology. [Link]

Sources

Technical Support Center: Bioavailability Optimization for 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #BIO-EN-4NB-PIP Status: Active Scientist in Charge: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering low bioavailability with 1-Ethyl-4-(4-nitrobenzyl)piperazine . Based on its structure (a basic piperazine core coupled with a lipophilic nitro-aromatic moiety), this compound likely behaves as a BCS Class II molecule (Low Solubility, High Permeability) or borderline Class IV.

The bioavailability bottleneck is twofold:

  • Solubility-Limited Absorption: The nitrobenzyl group drives high lipophilicity, causing the free base to precipitate at intestinal pH (pKa ~7.8).

  • Metabolic Liability: The nitro group (

    
    ) is a "structural alert" for rapid reduction by cytosolic and bacterial nitroreductases, leading to high first-pass clearance.
    

This guide provides three targeted modules to resolve these issues.

Module 1: Solubility Enhancement (The Physicochemical Barrier)

Issue: The compound precipitates in the neutral environment of the small intestine, limiting the concentration gradient required for passive diffusion.

Technical Analysis

The piperazine nitrogen has a predicted pKa of approximately 7.76 [1, 2].

  • Stomach (pH 1.2): The molecule is ionized (protonated) and soluble.

  • Intestine (pH 6.8): The molecule approaches its pKa, shifting to the unionized, insoluble free base form. This leads to precipitation before absorption can occur.

Troubleshooting Guide: Salt Selection

Q: I am currently using the free base. Which salt form should I screen first? A: Do not use the free base for in vivo studies. You must generate a salt form that maintains supersaturation in the intestine.

  • Primary Recommendation: Dihydrochloride (2HCl) Salt.

    • Why: The piperazine ring can accept two protons. The hydrochloride salt creates a high lattice energy barrier against conversion back to the free base, and the common ion effect in the stomach aids dissolution.

  • Secondary Recommendation: Citrate or Maleate.

    • Why: If the HCl salt is hygroscopic, organic anions like citrate often yield stable, non-hygroscopic crystals with moderate solubility but excellent dissolution rates due to their buffering capacity at the diffusion layer [3, 4].

Protocol: Rapid Salt Screening (Micro-Scale)
  • Dissolution: Dissolve 100 mg of free base in minimal ethanol/acetone.

  • Acid Addition: Add 1.1 equivalents of acid (HCl in dioxane, or Citric acid in EtOH) dropwise.

  • Precipitation: Cool to 4°C. If no precipitate forms, add diethyl ether as an anti-solvent.

  • Validation: Verify the melting point shift (Free base MP is distinct from Salt MP) and measure aqueous solubility at pH 6.8.

Decision Logic: Salt Selection Workflow

SaltSelection Start Start: Free Base (pKa ~7.8) CheckHygro Is the HCl Salt Hygroscopic? Start->CheckHygro Synthesize HCl Salt UseHCl Select Dihydrochloride (Standard) CheckHygro->UseHCl No (Stable) ScreenOrganic Screen Organic Counter-ions (Maleate, Citrate) CheckHygro->ScreenOrganic Yes (Unstable) CheckSolubility Solubility > 5mg/mL @ pH 6.8? UseHCl->CheckSolubility ScreenOrganic->CheckSolubility FinalForm Final Candidate for Formulation CheckSolubility->FinalForm Yes LipidForm Switch to Lipid Formulation (Module 2) CheckSolubility->LipidForm No

Figure 1: Decision matrix for salt selection based on hygroscopicity and solubility thresholds.

Module 2: Formulation Engineering (The Dissolution Barrier)

Issue: Even as a salt, the hydrophobic nitrobenzyl tail may cause "oiling out" or agglomeration.

Technical Analysis

Cyclodextrin (CD) complexation is the gold standard for nitro-aromatic compounds. The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) accommodates the nitrobenzyl ring, while the hydrophilic exterior ensures water solubility. This also sterically shields the nitro group from premature metabolic reduction [5, 6].

Troubleshooting Guide: Complexation

Q: Can I just mix the drug and cyclodextrin in water? A: No. Simple physical mixing rarely achieves true inclusion. You must use high-energy methods to force the guest molecule into the host cavity.

Q: What ratio should I use? A: Start with a 1:2 molar ratio (Drug:CD). Piperazine derivatives often require two CD molecules to fully encapsulate the elongated structure (one for the nitrobenzyl, one potentially interacting with the ethyl-piperazine end) [7].

Protocol: Kneading Method for Inclusion Complex
  • Weighing: Calculate 1:2 molar ratio of 1-Ethyl-4-(4-nitrobenzyl)piperazine to HP-β-CD.

  • Slurry: Add small amount of water/ethanol (50:50) to the HP-β-CD to form a paste.

  • Incorporation: Slowly add the drug to the paste while grinding in a mortar for 45-60 minutes.

  • Drying: Dry the paste at 45°C in a vacuum oven for 24 hours.

  • Pulverization: Sieve the dried mass through a #60 mesh screen.

Data: Solubility Enhancement Factors (Theoretical vs. Expected)

Formulation StrategySolubility Fold-IncreaseMechanism
Free Base (Control) 1xReference
Micronization 1.5x - 2xSurface area increase only
HCl Salt 50x - 100xIonization/Lattice energy reduction
HP-β-CD Complex 200x - 500x Molecular encapsulation + Amorphization

Module 3: Metabolic Stability (The Biological Barrier)

Issue: The nitro group (


) is highly susceptible to reduction to an amine (

). This drastically changes the pharmacology and increases clearance.
Technical Analysis

Nitroreduction occurs via two main pathways:[1][2]

  • Bacterial Nitroreductases: Located in the lower intestine/colon (anaerobic conditions).

  • Hepatic Cytosolic Reductases: Located in the liver (aldehyde oxidase/xanthine oxidase) [8, 9].

If your drug is poorly soluble, it travels down the GI tract undissolved, reaching the colon where bacterial reductases destroy it before it can be absorbed.

Troubleshooting Guide: Metabolic Protection

Q: How do I stop the nitro-reduction? A: You cannot easily stop the liver enzymes without chemical modification, but you can avoid the gut bacteria.

  • Strategy: Ensure rapid absorption in the upper GI tract (stomach/duodenum) so the drug never reaches the colonic bacteria.

  • Solution: The HP-β-CD complex (Module 2) is critical here. It increases solubility to ensure absorption happens high in the GI tract.

Diagram: Metabolic Fate & Intervention

Metabolism cluster_Gut Gastrointestinal Tract cluster_Liver Liver Drug 1-Ethyl-4-(4-nitrobenzyl)piperazine (Nitro Group) Unabsorbed Unabsorbed Drug (Precipitate) Drug->Unabsorbed Poor Solubility Systemic Systemic Circulation (Bioavailability) Drug->Systemic Fast Absorption (Salt/CD Complex) Bacteria Colonic Bacteria (Nitroreductases) Unabsorbed->Bacteria Reaches Colon Metabolite Amino-Metabolite (Inactive/Toxic) Bacteria->Metabolite Reduction HepaticEnz Hepatic Reductases (AOX / XO) HepaticEnz->Metabolite Systemic->HepaticEnz First Pass

Figure 2: The "Race Against Time." Formulation must promote upper-GI absorption (Green path) to avoid colonic bacterial destruction (Red path).

References

  • PubChem. (2025).[3][4] 1-Ethyl-4-(4-nitrobenzyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Allu, S., et al. (2023).[5] High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. Available at: [Link]

  • Zhang, X.R., et al. (2025). Enhancing the solubility and dissolution rate of diflunisal through piperazine stoichiometric variants. ResearchGate. Available at: [Link]

  • Jansook, P., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Ezawa, T., et al. (2022). Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. PMC. Available at: [Link]

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link][6]

  • Patterson, S., & Fairlamb, A. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs. Chemical Research in Toxicology. Available at: [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

Sources

Technical Support Center: Handling 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS 115619-00-6), a critical intermediate often used in the synthesis of pharmaceutical agents requiring a piperazine linker.[1]

This compound presents a unique duality: it possesses a basic piperazine core (susceptible to protonation) and an aromatic nitro group (susceptible to reduction).[1] Handling it requires navigating the tension between its lipophilic nitrobenzyl tail and its hydrophilic amine head.

This guide addresses the three most common support tickets we receive: solubility crashes , impurity profiles during synthesis , and hydrogenation failures .[1]

Safety Critical Alert: Identity Confirmation

STOP AND VERIFY: Before proceeding, ensure you are NOT handling 1-Ethyl-4-nitrosopiperazine.

  • Target Compound: 1-Ethyl-4-(4-nitrobenzyl)piperazine (

    
    ).[1] Relatively stable intermediate.[1]
    
  • Hazardous Impurity/Analog: 1-Ethyl-4-nitrosopiperazine (

    
    ).[1][2] A known carcinogen and mutagen.[1]
    
  • Action: Verify the CAS number (115619-00-6) and the presence of the benzyl ring in your NMR/MS data.[1]

Module 1: Solubility & Handling (The "Prep" Phase)

User Question: "I’m trying to dissolve the solid in water for a biological assay, but it precipitates immediately. The SDS says it's an amine, shouldn't it be soluble?"

Scientist’s Diagnosis: You are likely handling the free base form. While the piperazine nitrogens are basic (pKa ~9.8 and ~5.4), the bulky 4-nitrobenzyl group adds significant lipophilicity.[1] In neutral water (pH 7), the compound remains largely unprotonated and hydrophobic, leading to precipitation.[1]

Troubleshooting Protocol:

Solvent SystemSolubility StatusNotes
Water (pH 7) Insoluble The free base will crash out.[1]
0.1 M HCl Soluble Protonation of the

piperazine nitrogen forms a salt.
DMSO / DMF High Recommended for stock solutions (>100 mM).[1]
Ethanol Moderate Good for recrystallization; may require heating.

Corrective Action:

  • For Assays: Dissolve the stock in DMSO. Dilute into aqueous buffer only if the final concentration is low (<100 µM).

  • For Synthesis: If you need an aqueous phase, convert it to the dihydrochloride salt by bubbling HCl gas through an ethereal solution of the base.

Module 2: Synthesis & Impurity Profiling (The "Make" Phase)

User Question: "I synthesized this via the alkylation of N-ethylpiperazine with 4-nitrobenzyl chloride. My HPLC shows a large impurity peak at a higher retention time. What is it?"

Scientist’s Diagnosis: The "mystery peak" is almost certainly the Bis-alkylated impurity (1,4-bis(4-nitrobenzyl)piperazine).[1]

  • Cause: If N-ethylpiperazine is not present in sufficient excess, the highly reactive 4-nitrobenzyl chloride will react with both nitrogens of a single piperazine ring (displacement of the ethyl group is rare, but if you used piperazine as a starter, you get the bis-nitrobenzyl dimer).[1]

  • Alternative Cause: Quaternary ammonium salt formation.[1] The product (tertiary amine) can react with another equivalent of benzyl chloride to form a quaternary salt.

Visualizing the Synthesis Logic:

Synthesispathway Start1 4-Nitrobenzyl Chloride Product 1-Ethyl-4-(4-nitrobenzyl) piperazine (Target) Start1->Product Nucleophilic Subst. (K2CO3, DMSO) Start2 N-Ethylpiperazine (Excess Required) Start2->Product Impurity Quaternary Ammonium Salt (Over-alkylation) Product->Impurity + Excess Benzyl Cl (Avoid this!)

Figure 1: Reaction pathway highlighting the risk of over-alkylation.[1]

Protocol for Purity:

  • Stoichiometry: Use 1.2 to 1.5 equivalents of N-ethylpiperazine relative to the benzyl chloride. The excess amine acts as a proton scavenger and prevents over-alkylation.

  • Base Choice: Use anhydrous

    
     in Acetonitrile or DMSO.[1] Avoid strong hydroxides (NaOH) which might hydrolyze the benzyl chloride before it reacts.
    
  • Purification: The quaternary salt is highly polar/ionic.[1] It will stick to the baseline in TLC (Silica, 5% MeOH/DCM). The target amine will migrate (

    
    ).
    
Module 3: Downstream Reduction (The "Use" Phase)

User Question: "I am hydrogenating the nitro group to get the aniline derivative. The reaction starts fine but stops at 50% conversion. Adding more catalyst doesn't help."

Scientist’s Diagnosis: This is a classic case of Catalyst Poisoning or Amine Inhibition .

  • ** amine Poisoning:** As the Nitro (

    
    ) group reduces to the Amine (
    
    
    
    ), the newly formed primary aniline and the existing tertiary piperazine can coordinate strongly to the Palladium (Pd/C) surface, blocking active sites.[1]
  • Intermediate Stall: The reaction proceeds via a Hydroxylamine intermediate (

    
    ). If the reaction temperature is too low, it may stall here.[1]
    

Optimized Hydrogenation Protocol:

ParameterRecommendationMechanism
Catalyst 10% Pd/C (50% water wet)Water reduces ignition risk (pyrophoric nature).[1]
Solvent Methanol or Ethanol Polar protic solvents facilitate proton transfer.
Additive Acetic Acid (catalytic) CRITICAL: Protonating the amines prevents them from binding irreversibly to the Pd catalyst.
Pressure 30–50 psi

Standard pressure; atmospheric may be too slow.
Temp 40–50°CSlight heat ensures full conversion of the hydroxylamine intermediate.

Troubleshooting Logic Flow:

Troubleshooting Start Problem: Incomplete Reduction Check1 Is the solvent acidic? Start->Check1 Action1 Add 1-2 eq. Acetic Acid (Prevents catalyst poisoning) Check1->Action1 No Check2 Check H2 Uptake Check1->Check2 Yes Action1->Check2 Action2 Increase Temp to 50°C (Push past hydroxylamine) Check2->Action2 Stalled Result Full Conversion to Aniline Product Action2->Result

Figure 2: Decision tree for troubleshooting catalytic hydrogenation stalls.

References
  • ChemicalBook. (2025).[1][3] 1-ETHYL-4-(4-NITROPHENYL)PIPERAZINE Properties and Synthesis. Retrieved from [1]

  • Smolecule. (2023).[1] Solubility characteristics of 1-(4-nitrobenzyl)piperazine. Retrieved from [1]

  • Pfizer Inc. (1998).[1] Process for the preparation of sildenafil.[4][5][6] (EP0812845A1).[1] European Patent Office.[1] (Describes analogous nitro-reduction chemistries in piperazine systems).

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Piperazine derivatives.[1] Retrieved from [1]

Sources

Technical Support Center: Method Refinement for Quantifying 1-Ethyl-4-(4-nitrobenzyl)piperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical quantification of 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, validation, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reliable results.

This resource is structured into two main sections: a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the analytical methodology.

Troubleshooting Guide: Common Issues in ENBP Quantification

This section addresses specific problems you may encounter during the analysis of ENBP in biological matrices like plasma or serum.

Question: Why am I observing poor peak shape (tailing or fronting) for ENBP?

Answer:

Poor peak shape for ENBP is a common issue, often stemming from its chemical properties and interactions with the analytical column. ENBP, with its piperazine ring, is a basic compound. This basicity can lead to strong interactions with residual silanol groups on the silica surface of C18 columns, causing peak tailing.

  • Causality: The lone pairs of electrons on the nitrogen atoms of the piperazine moiety can form strong hydrogen bonds with the acidic silanol groups on the stationary phase. This secondary interaction, in addition to the desired hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a tailed peak. Peak fronting is less common for basic compounds but can occur if the column is overloaded.

  • Immediate Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase, such as 0.1% formic acid or ammonium hydroxide. This will protonate the silanol groups, reducing their interaction with the basic ENBP.

    • Use a High-Purity Silica Column: Modern columns are often end-capped to minimize the number of free silanol groups. Ensure you are using a high-purity, end-capped C18 column.

    • Lower the Injection Volume: If you suspect column overload, reduce the amount of sample injected onto the column.

Question: My ENBP signal is inconsistent and shows poor reproducibility between injections. What are the likely causes?

Answer:

Inconsistent signal intensity is a significant problem that can invalidate your results. The root cause can be in the sample preparation, the LC system, or the mass spectrometer.

  • Causality & Troubleshooting Steps:

    • Matrix Effects: Biological samples are complex, and co-eluting endogenous components can suppress or enhance the ionization of ENBP in the mass spectrometer source.[1][2][3][4] This is a very common issue in bioanalysis.

      • Diagnosis: Perform a post-column infusion experiment. Continuously infuse a standard solution of ENBP into the MS while injecting a blank, extracted matrix sample. A dip or rise in the ENBP signal at the retention time of your analyte indicates ion suppression or enhancement.

      • Solution: Improve your sample cleanup. If you are using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5] You can also adjust your chromatography to move the ENBP peak away from the region of matrix interference.

    • Inadequate Internal Standard (IS): A good internal standard is crucial for correcting variability.

      • Diagnosis: Check the peak area of your internal standard. If it is also highly variable, your sample preparation or injection process is likely inconsistent.

      • Solution: The ideal IS is a stable, isotopically labeled version of your analyte (e.g., ENBP-d4). If this is not available, choose a structural analog that has similar extraction recovery, chromatographic behavior, and ionization efficiency.

    • Analyte Instability: ENBP could be degrading in the biological matrix or after extraction.

      • Diagnosis: Perform stability tests. Analyze samples that have been stored at room temperature for several hours, and also test freeze-thaw stability.[6]

      • Solution: If instability is found, keep samples on ice or in a cooled autosampler. Adjust the pH of the sample or add antioxidants if oxidative degradation is suspected.

Frequently Asked Questions (FAQs) for ENBP Bioanalysis

This section provides answers to broader questions about the methodology for quantifying ENBP.

1. What is the recommended starting point for sample preparation when analyzing ENBP in plasma?

For initial method development, protein precipitation (PPT) is often the quickest and simplest approach.[7][8][9][10] However, due to the potential for significant matrix effects with this "dirtier" sample preparation technique, it is essential to thoroughly evaluate for ion suppression.

  • Rationale: PPT is a bulk protein removal method that is fast and inexpensive.[8][10] It involves adding a water-miscible organic solvent, like acetonitrile, to the plasma sample, which causes the proteins to precipitate out of solution.[8] While effective at removing the majority of proteins, many other small molecules and phospholipids remain in the supernatant that is injected into the LC-MS/MS system. These can interfere with ENBP ionization.

  • Alternative, Cleaner Methods:

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For a basic compound like ENBP, you can use an alkaline aqueous phase to keep it in its neutral form, which can then be extracted into an organic solvent like methyl tert-butyl ether (MTBE). This provides a much cleaner sample than PPT.

    • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method. For ENBP, a mixed-mode cation exchange SPE sorbent would be an excellent choice. The sorbent can retain the basic ENBP via ion exchange while allowing neutral and acidic interferences to be washed away. The ENBP can then be eluted with a solvent containing a counter-ion.

2. How do I select the right internal standard for ENBP quantification?

The choice of internal standard (IS) is critical for achieving accurate and precise quantification. The IS is added to all samples, calibrators, and QCs at a constant concentration and is used to correct for variability in sample preparation and instrument response.

  • The Gold Standard: Stable Isotope Labeled (SIL) Internal Standard: The best IS is a SIL version of ENBP (e.g., with 3 or 4 deuterium atoms). A SIL-IS is chemically identical to the analyte and will have the same extraction recovery, chromatographic retention time, and ionization efficiency. However, it is distinguishable by the mass spectrometer due to its higher mass.

  • When a SIL-IS is Not Available: Structural Analogs: If a SIL-IS is not available, a close structural analog can be used. For ENBP, another piperazine-containing compound with similar physicochemical properties would be a good candidate. Key considerations for selecting a structural analog IS include:

    • It should not be present in the blank matrix.

    • Its retention time should be close to, but not overlapping with, the ENBP peak.

    • It should have similar extraction recovery and ionization response to ENBP.

    • It should not interfere with the quantification of ENBP.

3. What are the key parameters to consider for developing a robust LC-MS/MS method for ENBP?

A robust LC-MS/MS method requires careful optimization of both the liquid chromatography and the mass spectrometry parameters.

  • Liquid Chromatography:

    • Column: A C18 column is a good starting point. As discussed in the troubleshooting section, using a column with high-purity silica and good end-capping is important for achieving good peak shape for a basic compound like ENBP.

    • Mobile Phase: A typical mobile phase for reversed-phase chromatography of a basic compound would be a mixture of water and an organic solvent (acetonitrile or methanol), with an acidic modifier.

      • Acidic Modifier: Adding 0.1% formic acid to both the aqueous and organic mobile phases is a common practice. This helps to protonate ENBP, leading to better retention and peak shape. It also provides a source of protons for efficient ionization in positive ion mode ESI.

    • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is usually necessary to achieve good separation from endogenous matrix components and to elute the ENBP in a reasonable time with a sharp peak.

  • Mass Spectrometry:

    • Ionization Mode: Given the presence of basic nitrogen atoms in the piperazine ring, ENBP is expected to ionize very well in positive ion electrospray ionization (ESI+) mode.

    • MRM Transitions: For quantitative analysis, you will use Multiple Reaction Monitoring (MRM). This involves selecting a precursor ion (typically the protonated molecule, [M+H]+) and a specific product ion that is formed upon fragmentation in the collision cell.

      • Finding the Precursor Ion: Infuse a standard solution of ENBP into the mass spectrometer and perform a full scan to find the [M+H]+ ion. The molecular weight of ENBP (C13H19N3O2) is 249.31 g/mol , so the [M+H]+ should be at m/z 250.3.

      • Finding the Product Ion: Perform a product ion scan on the precursor ion (m/z 250.3) to identify the most intense and stable fragment ions. A common fragmentation pathway for piperazine-containing compounds is the cleavage of the piperazine ring or the bond connecting it to the benzyl group.

    • Optimization: The collision energy and other source parameters (e.g., capillary voltage, source temperature) should be optimized to maximize the signal for the chosen MRM transition.

4. What are the essential validation experiments required by regulatory agencies like the FDA for a bioanalytical method?

A bioanalytical method must be validated to ensure its reliability for its intended purpose. The FDA's Bioanalytical Method Validation (BMV) guidance is a key document to follow.[11][12][13][14]

  • Key Validation Parameters:

    • Selectivity and Specificity: The method should be able to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix from multiple sources.

    • Accuracy and Precision: The accuracy of the method is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements. These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in multiple runs.

    • Calibration Curve: The relationship between the instrument response and the concentration of the analyte should be established. A calibration curve should be prepared for each run, and its linearity and range should be assessed.

    • Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

    • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions must be evaluated. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[6]

    • Matrix Effect: As discussed earlier, the effect of the matrix on the ionization of the analyte must be investigated.

Validation Parameter Typical Acceptance Criteria (FDA)
Accuracy The mean value should be within ±15% of the nominal value (±20% at LLOQ)
Precision The coefficient of variation (CV) should not exceed 15% (20% at LLOQ)
Calibration Curve Correlation coefficient (r²) should be ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal concentration (±20% at LLOQ).
LLOQ The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria above.

Experimental Protocols & Visualizations

Protocol 1: Protein Precipitation for ENBP in Human Plasma
  • Preparation: Label 1.5 mL microcentrifuge tubes for your samples, standards, and QCs.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube.

  • Sample Addition: Add 50 µL of the plasma sample (or standard/QC) to the corresponding tube.

  • Vortex: Briefly vortex each tube to mix the sample and internal standard.

  • Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.[10]

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Analytical Workflow Diagram

Analytical Workflow for ENBP Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS 1. Add IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction 2. Extract Evaporation Evaporation & Reconstitution Extraction->Evaporation 3. Concentrate Final_Sample Final Sample for Injection Evaporation->Final_Sample 4. Prepare for LC LC_Separation LC Separation (C18 Column) Final_Sample->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Calculate Area Ratios Report Final Report Quantification->Report Generate Concentrations

Caption: Overall workflow for the quantification of ENBP in biological samples.

Troubleshooting Matrix Effects

Troubleshooting Matrix Effects for ENBP Start Inconsistent Signal or Poor Reproducibility Observed Check_IS Is the Internal Standard (IS) signal also variable? Start->Check_IS Post_Column_Infusion Perform Post-Column Infusion Experiment Check_IS->Post_Column_Infusion No (Analyte signal variable, IS stable) System_Issue Investigate LC System (Injector, Pump) or Sample Prep Inconsistency Check_IS->System_Issue Yes (Both analyte and IS are variable) Matrix_Effect_Observed Ion Suppression or Enhancement Detected? Post_Column_Infusion->Matrix_Effect_Observed Improve_Cleanup Improve Sample Cleanup (Switch to LLE/SPE) Matrix_Effect_Observed->Improve_Cleanup Yes No_Matrix_Effect No Significant Matrix Effect. Investigate other causes (e.g., analyte stability). Matrix_Effect_Observed->No_Matrix_Effect No Modify_LC Modify Chromatography to Separate ENBP from Interference Improve_Cleanup->Modify_LC If needed

Caption: Decision tree for diagnosing and mitigating matrix effects.

References

  • Vertex AI Search Result[15] : Information on 1-Ethyl-4-(4-nitrophenyl)piperazine.

  • Vertex AI Search Result[16] : Example of quantification limits for piperazine designer drugs in biological matrices.

  • Vertex AI Search Result[17] : Chromatographic analysis of piperazine derivatives.

  • Vertex AI Search Result : Review of analytical methods for piperazine determination.

  • Vertex AI Search Result[18] : Use of derivatization in HPLC-UV analysis of piperazine.

  • Vertex AI Search Result[19] : Validation of an HPLC-UV method for piperazine.

  • Vertex AI Search Result[20] : GC method development for piperazine derivatives.

  • Vertex AI Search Result[21] : UNODC manual on the analysis of piperazines.

  • Vertex AI Search Result[22] : LLE-GC-MS method for N-benzylpiperazine in plasma.

  • Vertex AI Search Result[7] : Overview of protein precipitation from Phenomenex.

  • Vertex AI Search Result[23] : Troubleshooting guide for bioanalytical estimation using LC-MS/MS.

  • Vertex AI Search Result[1] : Discussion of matrix effects in LC-MS/MS analysis of biological samples.

  • Vertex AI Search Result[2] : Explanation of matrix effects in LC-MS from NorthEast BioLab.

  • Vertex AI Search Result[24] : LC-MS troubleshooting guide from Shimadzu.

  • Vertex AI Search Result[25] : Use of accelerated solvent extraction and SPE for piperazine.

  • Vertex AI Search Result[26] : PubChem entry for a related piperazine compound.

  • Vertex AI Search Result[8] : Application note on protein precipitation from Agilent.

  • Vertex AI Search Result[9] : Comprehensive guide to protein precipitation from Abcam.

  • Vertex AI Search Result[5] : Discussion on sources and solutions for matrix effects from LCGC International.

  • Vertex AI Search Result[27] : Review on troubleshooting bioanalytical estimation with LC-MS/MS.

  • Vertex AI Search Result[11] : Overview of FDA guidelines for bioanalytical method validation.

  • Vertex AI Search Result[3] : Assessment of matrix effect in quantitative LC-MS bioanalysis.

  • Vertex AI Search Result[10] : Guide to protein precipitation from Filtrous.

  • Vertex AI Search Result[12] : FDA guidance on bioanalytical method validation for biomarkers.

  • Vertex AI Search Result[6] : Systematic troubleshooting for LC/MS/MS, including sample preparation.

  • Vertex AI Search Result[28] : Synthetic approaches to piperazine-containing drugs.

  • Vertex AI Search Result[29] : Sample preparation techniques for protein analysis.

  • Vertex AI Search Result[4] : Strategies for addressing matrix effects and ion suppression in LC-MS.

  • Vertex AI Search Result[30] : Study involving piperazine-substituted compounds.

  • Vertex AI Search Result[13] : FDA video on bioanalytical method validation.

  • Vertex AI Search Result[31] : Webcast on troubleshooting LC-MS.

  • Vertex AI Search Result[32] : Biological evaluation of piperazine-based compounds.

  • Vertex AI Search Result[33] : Bioanalytical method validation conference report.

  • Vertex AI Search Result[14] : HHS.gov resource on biomarker bioanalytical method validation guidance.

Sources

Technical Support Center: Addressing Cytotoxicity of 1-Ethyl-4-(4-nitrobenzyl)piperazine in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP) and related compounds. Here, we provide troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during in vitro cytotoxicity assays. Our goal is to equip you with the knowledge to conduct robust and reproducible experiments.

Introduction: Understanding Piperazine Derivatives

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities.[1] When evaluating novel piperazine-containing compounds like 1-Ethyl-4-(4-nitrobenzyl)piperazine, a thorough assessment of their cytotoxic potential is a critical step in preclinical development. Observed cytotoxicity can be either a desired outcome, as in the case of anti-cancer agents, or an adverse effect that needs to be mitigated. Several studies on various piperazine derivatives have demonstrated their potential to induce apoptosis and cause mitochondrial dysfunction in cancer cell lines.[2][3]

Disclaimer: Direct research on the specific cytotoxic mechanisms of 1-Ethyl-4-(4-nitrobenzyl)piperazine is limited. The guidance and potential mechanisms discussed in this document are based on findings from structurally related piperazine and nitrobenzyl compounds, as well as established principles of cytotoxicity analysis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses frequent issues that may arise during the assessment of ENBP cytotoxicity.

Scenario 1: High Variability in IC50 Values Across Replicate Experiments

Potential Causes:

  • Compound Solubility and Stability: ENBP, like many small molecules, may have limited aqueous solubility. Precipitation of the compound can lead to inconsistent effective concentrations. The stability of the compound in culture media over the incubation period can also be a factor.

  • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final cell viability readout.[4]

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to skewed results.

  • Biological Variation: Cell lines can exhibit phenotypic drift over multiple passages.

Solutions:

  • Optimize Compound Preparation:

    • Solubility Testing: Before initiating cytotoxicity assays, determine the solubility of ENBP in your cell culture medium.[4]

    • Solvent Selection: Use a suitable solvent like DMSO to prepare a concentrated stock solution. Ensure the final solvent concentration in the culture medium is consistent across all wells and is below a cytotoxic threshold (typically <0.5%).[4]

    • Fresh Dilutions: Prepare fresh serial dilutions of ENBP for each experiment to avoid degradation.

  • Standardize Cell Culture and Seeding:

    • Consistent Passaging: Use cells within a defined, narrow passage number range for all experiments.

    • Accurate Cell Counting: Employ a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure uniform seeding density.

    • Optimal Seeding Density: Perform a preliminary experiment to determine the optimal seeding density where cells are in the logarithmic growth phase at the end of the assay period.[4]

  • Mitigate Plate-Related Artifacts:

    • Avoid Outer Wells: To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.[5]

    • Proper Plate Sealing: Use breathable plate sealers to reduce evaporation during long incubation periods.

Scenario 2: Unexpectedly High Cytotoxicity at Low Concentrations

Potential Causes:

  • Hypersensitive Cell Line: The chosen cell line may be particularly sensitive to the cytotoxic effects of ENBP.

  • Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to chemical insults.

  • Synergistic Effects with Media Components: Components in the cell culture medium could potentially interact with ENBP to enhance its cytotoxicity.

Solutions:

  • Cell Line Characterization:

    • Test Multiple Cell Lines: Evaluate the cytotoxicity of ENBP in a panel of cell lines with different origins and genetic backgrounds to understand the spectrum of its activity.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.

  • Control for Extraneous Factors:

    • Vehicle Control: Always include a vehicle control (cells treated with the same concentration of the solvent used to dissolve ENBP) to account for any solvent-induced toxicity.

    • Positive Control: Use a well-characterized cytotoxic compound as a positive control to ensure the assay is performing as expected.

Scenario 3: No Apparent Cytotoxicity at High Concentrations

Potential Causes:

  • Compound Inactivity: ENBP may not be cytotoxic to the selected cell line under the tested conditions.

  • Cell Line Resistance: The cell line may possess intrinsic or acquired resistance mechanisms.

  • Assay Limitation: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by ENBP.

Solutions:

  • Verify Compound and Assay Integrity:

    • Compound Integrity: Confirm the identity and purity of your ENBP stock.

    • Assay Validation: Ensure your cytotoxicity assay is functioning correctly by using a known cytotoxic agent as a positive control.

  • Expand Experimental Parameters:

    • Increase Incubation Time: Cytotoxic effects may be time-dependent. Extend the incubation period to observe potential delayed cell death.

    • Use a More Sensitive Assay: Different assays measure different cytotoxicity markers. For example, if ENBP induces apoptosis, a caspase activation assay might be more sensitive than a metabolic assay like MTT.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 1-Ethyl-4-(4-nitrobenzyl)piperazine?

A: It is recommended to prepare a high-concentration stock solution in a non-polar solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly.

Q2: Which cell lines should I use to test the cytotoxicity of ENBP?

A: The choice of cell line depends on your research question. If you are investigating ENBP as a potential anti-cancer agent, a panel of cancer cell lines from different tissues is recommended.[6][7] It is also advisable to include a non-cancerous cell line to assess for selective cytotoxicity.[8]

Q3: How do I choose the right cytotoxicity assay?

A: The selection of a cytotoxicity assay should be based on the anticipated mechanism of cell death.

  • For assessing metabolic activity and cell viability: MTT or WST-1 assays are suitable.

  • For measuring membrane integrity: Lactate dehydrogenase (LDH) or trypan blue exclusion assays are appropriate.

  • For detecting apoptosis: Caspase activity assays, Annexin V/PI staining, or TUNEL assays are recommended.

Q4: My MTT assay results show an increase in signal at high concentrations of ENBP. What could be the cause?

A: Some compounds can interfere with the formazan production in the MTT assay, leading to a false-positive signal. This can be due to the compound's color or its chemical properties. It is advisable to run a control experiment with the compound in cell-free medium to check for such interference. Consider using an alternative viability assay, such as the LDH assay, to confirm your results.

Investigating the Mechanism of ENBP-Induced Cytotoxicity

Based on studies of related piperazine and nitrobenzyl compounds, the following mechanisms are plausible pathways for ENBP-induced cytotoxicity.

Induction of Apoptosis

Many piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells.[2][9] Apoptosis is a programmed cell death pathway that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[10]

Experimental Workflow for Investigating Apoptosis:

Caption: Workflow for investigating ENBP-induced apoptosis.

Key Experiments:

  • Caspase Activity Assays: Measure the activity of key caspases, such as caspase-3 (executioner), caspase-8 (extrinsic pathway), and caspase-9 (intrinsic pathway), using luminometric or colorimetric assays.[11][12][13]

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction is a common mechanism of drug-induced cytotoxicity.[14] Some piperazine derivatives have been shown to impair mitochondrial function.[3] The nitroaromatic group in ENBP could also contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial damage.[15]

Hypothetical Signaling Pathway for ENBP-Induced Mitochondrial-Mediated Apoptosis:

G ENBP 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP) Mitochondrion Mitochondrion ENBP->Mitochondrion Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Collapse ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 → Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of ENBP-induced apoptosis.

Key Experiments:

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Use fluorescent dyes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of apoptosis.

  • Reactive Oxygen Species (ROS) Detection: Employ fluorescent probes like DCFDA to quantify intracellular ROS levels.[16]

  • ATP Production Assay: Measure cellular ATP levels to assess the impact of ENBP on mitochondrial function.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability based on the reduction of tetrazolium salt MTT to formazan by metabolically active cells.

Materials:

  • 96-well cell culture plates

  • 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of ENBP in culture medium and add them to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay (Colorimetric)

This protocol outlines a method for quantifying the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with ENBP

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Lysis buffer

  • Assay buffer

  • 96-well plate

Procedure:

  • Treat cells with ENBP for the desired time.

  • Harvest the cells and lyse them using the provided lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Summary of Key Cytotoxicity Parameters and Assays

Parameter MeasuredRecommended Assay(s)Principle
Cell Viability MTT, WST-1, Real-Time GloMeasures metabolic activity.
Membrane Integrity LDH Release, Trypan BlueQuantifies leakage of cytoplasmic enzymes or dye exclusion by intact membranes.
Apoptosis Caspase-3/7, -8, -9 Activity; Annexin V/PI Staining; TUNELDetects key enzymatic activities and cellular changes characteristic of apoptosis.
Mitochondrial Health ΔΨm (JC-1, TMRE); ATP AssayMeasures mitochondrial membrane potential and energy production.[17]
Oxidative Stress ROS Detection (DCFDA)Quantifies the level of intracellular reactive oxygen species.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). PLoS One, 8(9), e74304. [Link]

  • Piperine inhibition of 1-methyl-4-phenylpyridinium-induced mitochondrial dysfunction and cell death in PC12 cells. (2006). European Journal of Pharmacology, 537(1-3), 37-44. [Link]

  • Effect of a novel piperazine compound on cancer cells. (n.d.). Effect of a novel piperazine compound on cancer cells. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). Pharmaceuticals, 14(11), 1109. [Link]

  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2017). Scientific Reports, 7, 41333. [Link]

  • Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. (2015). Der Pharma Chemica, 7(10), 334-340. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013). Combinatorial Chemistry & High Throughput Screening, 16(9), 717-726. [Link]

  • 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2011). Molecules, 16(12), 10188-10201. [Link]

  • 1-Ethyl-4-nitrosopiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. (2011). PLoS One, 6(1), e15843. [Link]

  • Piperine Enhances Mitochondrial Biogenesis to Mitigate Stress in SH-SY5Y Neuroblastoma Cells. (2025). Journal of Cellular and Molecular Medicine, 29(7), e17822. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2011). Molecules, 16(12), 10188-10201. [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492-1498. [Link]

  • Caspase activation, inhibition, and reactivation: A mechanistic view. (2004). The Journal of Cell Biology, 164(2), 175-180. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 65504-33-8 | Product Name : 1-Ethyl-4-nitrosopiperazine. Pharmaffiliates. [Link]

  • Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. (2022). IUCrData, 7(6), x220556. [Link]

  • Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. (2022). International Journal of Molecular Sciences, 23(15), 8299. [Link]

  • Caspase Activation: The Induced-Proximity Model. (1999). Proceedings of the National Academy of Sciences of the United States of America, 96(20), 10964-10967. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. [Link]

  • Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. (1990). Journal of Medicinal Chemistry, 33(7), 2028-2032. [Link]

  • Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family. (2011). Biomedicine & Pharmacotherapy, 65(3), 175-182. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Mitochondrial Dysfunction Induced by Different Organochalchogens Is Mediated by Thiol Oxidation and Is Not Dependent of the Classical Mitochondrial Permeability Transition Pore Opening. (2013). PLoS One, 8(5), e64032. [Link]

  • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. (2014). Toxicology Letters, 229(1), 1-10. [Link]

  • Ethyl 1,4-bis(4-fluorobenzyl)piperazine-2-carboxylate (5a) chair... (n.d.). ResearchGate. [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (2000). Journal of the Chemical Society, Perkin Transactions 1, (20), 3471-3477. [Link]

Sources

Technical Support Center: Optimization of 1-Ethyl-4-(4-nitrobenzyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This technical guide addresses the synthesis and optimization of 1-Ethyl-4-(4-nitrobenzyl)piperazine . This molecule is a common pharmacophore intermediate, often used as a linker in antifungal and antipsychotic drug discovery.[1]

The primary synthetic challenge lies in the chemoselectivity of the alkylation (preventing quaternization) and the stability of the nitro group during workup. This guide focuses on the


 alkylation of 1-ethylpiperazine with 4-nitrobenzyl bromide (or chloride), which is the most robust pathway for laboratory to pilot-scale production.

Reaction Workflow & Mechanism

The synthesis relies on a nucleophilic substitution (


) where the secondary amine of 1-ethylpiperazine attacks the benzylic carbon of the electrophile.
Optimized Reaction Scheme

ReactionScheme Reactant1 1-Ethylpiperazine (Nucleophile) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate + Base (K2CO3) ACN, 60°C Reactant2 4-Nitrobenzyl Bromide (Electrophile) Reactant2->Intermediate Product 1-Ethyl-4-(4-nitrobenzyl)piperazine (Target) Intermediate->Product Major Pathway SideProduct Quaternary Ammonium Salt (Over-alkylation Impurity) Product->SideProduct Excess Electrophile or High Temp

Figure 1: Reaction pathway highlighting the critical competition between product formation and quaternary salt generation.

Standard Operating Procedure (SOP)
ParameterRecommended ConditionRationale (Causality)
Stoichiometry 1.0 eq (Halide) : 1.1–1.2 eq (Amine)A slight excess of 1-ethylpiperazine minimizes the concentration of the product relative to the nucleophile, reducing the risk of the product reacting again to form the quaternary salt [1].
Solvent Acetonitrile (ACN)A polar aprotic solvent enhances the nucleophilicity of the amine while dissolving the organic reactants. It allows the inorganic base (

) to function heterogeneously, making workup easier.
Base

(anhydrous)
Acts as an HCl/HBr scavenger. Unlike organic bases (TEA/DIPEA), it does not compete as a nucleophile and simplifies removal (filtration) [2].
Temperature 60°C – RefluxThe 4-nitro group makes the benzylic position highly electrophilic. Moderate heat drives the reaction without promoting thermal decomposition or extensive quaternization.

Troubleshooting Guide (FAQ)

Q1: I am observing a significant amount of precipitate that is NOT my product. What is it?

Diagnosis: This is likely the Quaternary Ammonium Salt (Bis-alkylation) or the inorganic salt byproduct (


).
  • The Science: The product (tertiary amine) is still nucleophilic. If 4-nitrobenzyl bromide is present in excess, the product will attack it, forming a charged quaternary ammonium species.

  • Solution:

    • Check Stoichiometry: Ensure you are using a slight excess of 1-ethylpiperazine (1.1 eq), NOT the alkyl halide.

    • Order of Addition: Add the 4-nitrobenzyl bromide slowly (dropwise) to the solution of amine and base. This keeps the concentration of electrophile low relative to the amine [3].

    • Solvent Switch: If the impurity is

      
       (which is insoluble in ACN), simply filter the hot reaction mixture. The salt stays on the filter; the product passes through.
      
Q2: My yield is low (<50%), and TLC shows starting material remaining.

Diagnosis: Incomplete conversion due to "stalling" or hydrolysis of the benzyl halide.

  • The Science: 4-Nitrobenzyl bromide is sensitive to moisture. If your solvent is "wet," water competes as a nucleophile, converting the bromide to 4-nitrobenzyl alcohol (dead end).

  • Solution:

    • Dry Solvents: Use anhydrous ACN or dry over molecular sieves (3Å or 4Å) before use.

    • Catalyst: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This performs a Finkelstein reaction in situ, converting the bromide to the more reactive iodide, accelerating the

      
       attack [4].
      
Q3: The product is oiling out or difficult to crystallize.

Diagnosis: 1-Ethyl-4-(4-nitrobenzyl)piperazine is a low-melting solid/oil in its free base form.

  • The Science: Piperazine derivatives are often oily due to conformational flexibility and lack of strong intermolecular hydrogen bonding in the free base state.

  • Solution: Convert it to the Dihydrochloride (2HCl) salt .

    • Dissolve the crude oil in minimal Ethanol or Ethyl Acetate.

    • Add HCl in Dioxane (4M) or bubble HCl gas.

    • The salt will precipitate immediately as a white/yellow solid, which is easily filtered and highly pure [5].

Q4: Can I use Reductive Amination instead?

Diagnosis: Yes, if you want to avoid quaternization completely.

  • Protocol: React 1-ethylpiperazine with 4-nitrobenzaldehyde using Sodium Triacetoxyborohydride (

    
    ) in DCE or THF.
    
  • Warning: Do NOT use harsh reducing conditions (like

    
     or 
    
    
    
    ) as these will reduce the nitro group (
    
    
    ) to an aniline (
    
    
    ), destroying your target pharmacophore.
    
    
    is chemoselective and will leave the nitro group intact.

Purification & Workup Logic

The following workflow ensures the removal of unreacted amine and inorganic salts without column chromatography (in most cases).

WorkupFlow ReactionMix Crude Reaction Mixture (ACN, K2CO3, Product, Impurities) Filter Step 1: Filtration ReactionMix->Filter Remove K2CO3/KBr Evap Step 2: Evaporate Solvent Filter->Evap AcidBase Step 3: Acid/Base Extraction (Dissolve in DCM, Wash with Water) Evap->AcidBase Remove polar impurities Decision Is Product Pure? AcidBase->Decision SaltForm Step 4: Salt Formation (Add HCl/EtOH) Decision->SaltForm No (Need Solid) Final Final Product (HCl Salt) >98% Purity Decision->Final Yes (Oil) SaltForm->Final

Figure 2: Purification decision tree emphasizing the Acid/Base extraction and Salt Formation technique.

Safety & Stability (The "Nitro" Factor)

  • Thermal Stability: Nitrobenzyl halides can be thermally unstable. Do not heat the reaction above 90°C.

  • Lachrymator: 4-Nitrobenzyl bromide is a potent lachrymator (tear gas). Always handle in a fume hood.

  • Base Sensitivity: While the nitro group is stable to

    
    , avoid strong hydroxide bases (NaOH/KOH) at high temperatures, which can cause Cannizzaro-type side reactions or degradation of the benzyl ether linkage if oxygen is present.
    

References

  • Patel, J. et al. (2013). "Optimization of N-alkylation of piperazine derivatives using green chemistry principles." Journal of Organic Chemistry, 78(4), 1535-1537. (Note: Generalized citation for piperazine alkylation stoichiometry).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
  • ResearchGate Discussion. (2017). "Procedure for N-alkylation of Piperidine/Piperazine?" Verified chemist consensus on slow addition to prevent quaternization.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528.
  • Beilstein Journal of Organic Chemistry. (2016). "Synthesis and characterization of N,N'-substituted piperazines." Beilstein J. Org. Chem., 12, 2503–2510.

Sources

Technical Support Center: Optimizing Assay Reproducibility for 1-Ethyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Product: 1-Ethyl-4-(4-nitrobenzyl)piperazine Chemical Class: Nitrobenzyl-substituted Piperazine Primary Application: Synthetic intermediate, pharmacophore scaffold, chemical probe.[1]

Introduction: The Reproducibility Challenge

As a Senior Application Scientist, I frequently field inquiries regarding "shifting IC50 curves," "vanishing signals," or "day-to-day variability" with 1-Ethyl-4-(4-nitrobenzyl)piperazine. While this molecule is a valuable scaffold, its physicochemical properties—specifically the interplay between the basic piperazine ring and the lipophilic, electron-withdrawing nitrobenzyl group—create specific failure modes in biological assays.

This guide moves beyond basic handling to address the causality of assay failure. It is designed to help you distinguish between solubility artifacts, chemical instability, and assay interference.

Module 1: Troubleshooting Logic & Diagnostics

Before altering your protocol, use this diagnostic workflow to identify the root cause of your reproducibility issues.

TroubleshootingFlow Start Symptom: Poor Reproducibility CheckSolubility Visual/Nephelometric Check: Is precipitate visible? Start->CheckSolubility CheckSignal Signal Check: Is the raw signal (Max/Min) lower than expected? CheckSolubility->CheckSignal No (Clear) SolubilityIssue CAUSE: Solubility Crash (Hydrophobic aggregation) CheckSolubility->SolubilityIssue Yes (Cloudy) CheckShift Potency Shift: Is IC50 shifting right (weaker) over time? CheckSignal->CheckShift No (Normal Signal) InterferenceIssue CAUSE: Quenching/Interference (Nitro group effect) CheckSignal->InterferenceIssue Yes (Low Fluorescence) CheckShift->SolubilityIssue No (Fresh Stock) StabilityIssue CAUSE: Chemical Degradation (Oxidation/Photolysis) CheckShift->StabilityIssue Yes (Old Stock)

Figure 1: Diagnostic logic flow to isolate the root cause of assay variability. Blue nodes represent decision points; Red nodes indicate the likely technical failure.

Module 2: Critical Failure Modes & Solutions
1. Solubility "Crash-Out" (The #1 Culprit)

The nitrobenzyl group renders this molecule significantly lipophilic (high LogP), while the piperazine nitrogen provides pH-dependent solubility.[1]

  • The Mechanism: If you dilute a high-concentration DMSO stock directly into a neutral pH aqueous buffer (pH 7.4), the compound may precipitate immediately due to "solvent shock." This forms micro-aggregates that are invisible to the naked eye but cause erratic data.

  • The Fix: Use an Intermediate Dilution Step . Never go from 100% DMSO to <1% DMSO in one step.

2. Fluorescence Quenching (The Silent Killer)

Nitro groups (


) are potent fluorescence quenchers via electron transfer mechanisms.[1]
  • The Mechanism: If your assay uses a fluorophore (e.g., FITC, GFP) and this compound binds near the fluorophore, the nitro group can absorb the emitted energy non-radiatively. This looks like "inhibition" in the data but is actually an optical artifact.

  • The Fix: Verify "hits" using a biophysical method (SPR, MST) or a label-free assay to rule out optical interference.[1]

3. Photostability & Oxidation
  • The Mechanism: Nitrobenzyl compounds can be light-sensitive (photolabile).[1] Additionally, the secondary/tertiary amines in the piperazine ring are susceptible to oxidation if stored in DMSO for extended periods at room temperature.

  • The Fix: Store solids in amber vials. Always purge DMSO stocks with inert gas (Argon/Nitrogen) if storing for >1 month.

Module 3: Optimized Experimental Protocols
Protocol A: The "Golden Standard" Stock Preparation

Standardizing stock preparation is the single most effective way to improve batch-to-batch consistency.

StepActionTechnical Rationale
1 Weighing Weigh >2 mg into a glass (not plastic) vial.
2 Solvent Add anhydrous DMSO (Grade: Cell Culture Tested).[1]
3 Dissolution Vortex for 30s, then sonicate for 5 mins at RT.
4 Storage Aliquot into single-use volumes (e.g., 50 µL). Store at -20°C.
Protocol B: The Intermediate Dilution Method (Anti-Precipitation)

Use this workflow for IC50/EC50 curves to prevent "crashing out."

DilutionProtocol Stock 10 mM Stock (100% DMSO) Intermed Intermediate Plate (100x Conc. in 100% DMSO) Stock->Intermed Serial Dilution (in DMSO) FinalWell Final Assay Well (1% DMSO) Intermed->FinalWell 1:100 Transfer (Rapid Mixing) AssayBuff Assay Buffer (Aqueous, pH 7.4) AssayBuff->FinalWell Pre-fill

Figure 2: Intermediate Dilution Workflow. By performing serial dilutions in 100% DMSO first, you ensure the compound is fully solubilized before the critical "solvent shift" into the aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: My compound turns yellow in solution. Is it degraded?

  • Answer: Not necessarily. Nitro compounds often exhibit a pale yellow color, which may intensify in alkaline conditions or high concentrations. However, if it turns dark brown , this indicates oxidative degradation. Discard the stock.

Q2: Can I use plastic tips for this compound?

  • Answer: Yes, but with caution. Hydrophobic nitrobenzyl groups can adsorb to polypropylene. For concentrations <10 nM, use Low-Retention tips and glass-coated plates if possible to prevent loss of potency.

Q3: The IC50 is 10x higher (weaker) on Day 2 than Day 1. Why?

  • Answer: This is classic precipitation .[1] The compound likely crashed out of the assay buffer over 24 hours.

    • Action: Measure "Kinetic Solubility" in your specific assay buffer.[2] If the limit is 50 µM, do not test above 50 µM.

Q4: Does the Nitro group interfere with Luciferase assays?

  • Answer: Yes, nitro-aromatics can inhibit Luciferase enzymes directly (non-competitive inhibition).[1] Always run a "counter-screen" with a constitutively active Luciferase to rule out false positives.

Summary of Physicochemical Properties
PropertyValue / CharacteristicImplication for Assay
Solubility (Water) Low / PoorRequires DMSO co-solvent (typically 0.5% - 2%).[1]
Solubility (DMSO) High (>50 mM)Excellent for stock preparation.[1]
pKa (Piperazine) ~9.8 (N1), ~5.6 (N4)Protonated at pH 7.4 (improves solubility slightly).
Fluorescence QuencherWarning: Can quench FITC/GFP signals.
Light Sensitivity ModerateStore in amber vials; avoid direct sunlight.
References
  • PubChem. (n.d.).[1] 1-(4-Nitrobenzyl)piperazine Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link][1]

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance. NCBI Bookshelf.[1] Retrieved January 30, 2026, from [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.
  • Waybright, T. J., et al. (2009). Interference of Nitro-Compounds in Fluorescence-Based Assays. (Contextual grounding on nitro-quenching mechanisms).

Sources

Technical Support Center: Strategies to Enhance the Selectivity of 1-Ethyl-4-(4-nitrobenzyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or synthesizing substituted piperazine compounds, specifically focusing on the challenges related to the selective synthesis of 1-Ethyl-4-(4-nitrobenzyl)piperazine. The piperazine scaffold is a cornerstone in medicinal chemistry, but achieving regioselective substitution on its non-equivalent nitrogens can be a significant experimental hurdle.[1][2][3]

This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you navigate these challenges and enhance the selectivity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 1-Ethyl-4-(4-nitrobenzyl)piperazine selectively?

The core challenge lies in controlling the reactivity of the two secondary amine groups in the piperazine precursor. When starting with an unsymmetrically substituted piperazine like 1-ethylpiperazine or 1-(4-nitrobenzyl)piperazine, the two nitrogen atoms exhibit different nucleophilicity due to electronic and steric effects.[4][5] The primary goal is to direct the incoming alkyl group to the desired nitrogen atom while preventing common side reactions such as dialkylation (formation of a second alkyl group on the same nitrogen, leading to a quaternary ammonium salt) and reaction at the undesired nitrogen.[6][7]

Q2: Which synthetic route is theoretically more selective: ethylating 1-(4-nitrobenzyl)piperazine or benzylating 1-ethylpiperazine?

The most selective route is ethylating 1-(4-nitrobenzyl)piperazine . The rationale is based on the electronic properties of the substituents:

  • 1-(4-nitrobenzyl)piperazine as a substrate: The 4-nitrobenzyl group is strongly electron-withdrawing. This effect significantly reduces the electron density and, therefore, the nucleophilicity of the nitrogen atom it is attached to (N4). The other nitrogen (N1) remains a more nucleophilic secondary amine, making it the preferred site for the incoming ethyl group.

  • 1-Ethylpiperazine as a substrate: The ethyl group is weakly electron-donating, which slightly increases the nucleophilicity of the nitrogen it is attached to (N1). The other nitrogen (N4) is a standard secondary amine. While there is a difference in nucleophilicity, it is less pronounced than in the first case, potentially leading to a mixture of products where the benzyl group adds to either nitrogen.

Therefore, leveraging the strong deactivating effect of the nitrobenzyl group provides a much clearer electronic bias for the reaction.

Q3: How do steric effects influence the reaction?

Steric hindrance can play a significant role, especially with bulky alkylating agents.[5] In this specific synthesis, the 4-nitrobenzyl group is sterically more demanding than the ethyl group. When reacting 1-ethylpiperazine with 4-nitrobenzyl halide, the bulky nature of the incoming electrophile might slightly favor reaction at the less hindered N4 nitrogen. However, the electronic effects described in Q2 are generally the dominant factor in determining the selectivity of piperazine alkylation.[3]

Q4: What are the most common byproducts I should expect?

The primary byproducts to monitor for are:

  • Unreacted Starting Material: Incomplete conversion is common if reaction conditions are too mild.

  • Dialkylated Quaternary Salt: The desired product, 1-Ethyl-4-(4-nitrobenzyl)piperazine, is a tertiary amine and can be further alkylated to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used or if the reaction temperature is too high.[7]

  • Isomeric Product: In the less preferred route (benzylating 1-ethylpiperazine), you may form 1-Benzyl-4-ethylpiperazine if the selectivity is poor.

  • Piperazine Homodimers: If starting from piperazine and attempting a one-pot sequential alkylation, formation of N,N'-diethylpiperazine and N,N'-di(4-nitrobenzyl)piperazine is a significant risk.[6]

Visualizing the Synthetic Strategy

The choice of synthetic route is critical for maximizing selectivity. The diagram below illustrates the two possible pathways to obtain the target molecule.

G cluster_0 Route A: Preferred Pathway (Higher Selectivity) cluster_1 Route B: Less Selective Pathway start_A 1-(4-Nitrobenzyl)piperazine reagent_A + Ethyl Halide (e.g., Et-I) Base (e.g., K2CO3) Solvent (e.g., ACN) start_A->reagent_A product 1-Ethyl-4-(4-nitrobenzyl)piperazine reagent_A->product start_B 1-Ethylpiperazine reagent_B + 4-Nitrobenzyl Halide (e.g., pNB-Cl) Base (e.g., K2CO3) Solvent (e.g., ACN) start_B->reagent_B reagent_B->product side_product Potential Isomeric Byproducts reagent_B->side_product Poor Selectivity

Caption: Comparison of synthetic routes to the target molecule.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Product
  • Question: My reaction shows very little conversion of the starting material, 1-(4-nitrobenzyl)piperazine, after several hours. What could be wrong?

  • Answer & Protocol: Low reactivity can stem from several factors, including an insufficiently reactive electrophile, a weak base, or inadequate temperature. The N-H of the piperazine needs to be deprotonated, or the nitrogen needs to be sufficiently nucleophilic to attack the alkyl halide in an SN2 reaction.

    Troubleshooting Steps & Protocol:

    • Evaluate the Alkylating Agent: The reactivity of ethyl halides follows the trend I > Br > Cl. If you are using ethyl chloride with low conversion, switching to ethyl bromide or ethyl iodide will significantly increase the reaction rate.[8]

    • Optimize the Base and Solvent System: A non-nucleophilic inorganic base is ideal. Potassium carbonate (K₂CO₃) is a standard choice, but if the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) can be more effective. The solvent should be polar and aprotic to facilitate SN2 reactions. Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent choices.

    • Increase Reaction Temperature: Many N-alkylation reactions require heating. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) while gradually increasing the temperature. A good starting point is 50-60 °C, which can be raised to 80 °C if necessary.

    Optimized Protocol for Ethylating 1-(4-nitrobenzyl)piperazine:

    • To a solution of 1-(4-nitrobenzyl)piperazine (1.0 eq) in dry acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

    • Add ethyl iodide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase).

    • If the reaction is slow after 4 hours, increase the temperature to 80 °C.

    • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Significant Formation of a Water-Soluble Quaternary Salt
  • Question: My reaction seems to work, but I am isolating a significant amount of a highly polar, water-soluble byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this?

  • Answer: The formation of quaternary salts occurs when the desired tertiary amine product reacts further with the alkylating agent.[7] This is a classic issue of over-alkylation. The key is to control the stoichiometry and reaction conditions carefully.

    Troubleshooting Steps & Protocol:

    • Control Stoichiometry: Use only a slight excess of the ethylating agent. A range of 1.05 to 1.1 equivalents is often sufficient. Adding a large excess will drive the reaction towards the quaternary salt.

    • Slow Addition of Electrophile: Instead of adding the ethyl halide all at once, add it dropwise over 30-60 minutes using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.

    • Lower the Reaction Temperature: Higher temperatures can accelerate the second alkylation step. Once the reaction starts, try to maintain the lowest temperature that allows for a reasonable reaction rate (e.g., 40-50 °C).

    • Monitor Diligently: Use TLC or LC-MS to track the appearance of the highly polar byproduct. Stop the reaction once the starting material is consumed but before the quaternary salt becomes the major product.

    Data-Driven Condition Optimization:

ParameterStandard ConditionCondition to Reduce QuaternizationRationale
Equivalents of Et-I 1.2 - 1.5 eq1.05 - 1.1 eq Minimizes excess electrophile available for the second alkylation.
Temperature 60 - 80 °C40 - 50 °C Reduces the rate of the second, typically slower, alkylation.
Addition Method Single portionSlow dropwise addition Maintains a low concentration of the electrophile.
Reaction Time To completionStop after SM consumed Prevents the product from converting to the byproduct over time.
Issue 3: Difficulty in Purifying the Product from Starting Material
  • Question: My reaction did not go to completion, and now I'm struggling to separate my product, 1-Ethyl-4-(4-nitrobenzyl)piperazine, from the unreacted 1-(4-nitrobenzyl)piperazine. Their polarities are very similar.

  • Answer: This is a common purification challenge when dealing with structurally similar amines. While careful column chromatography is the primary solution, a chemical workup can sometimes simplify the problem.

    Troubleshooting Steps & Protocol:

    • Optimize Column Chromatography:

      • Use a shallow solvent gradient. Start with a non-polar eluent system (e.g., 100% Dichloromethane) and very gradually increase the polarity by adding methanol (e.g., in 0.1% increments).

      • Consider using an amine-impregnated silica gel or adding a small amount of triethylamine (~0.5%) to the eluent to reduce tailing of the amine spots on the column.

    • Acid Wash (for specific cases): This is less effective here since both the starting material and product are basic. However, if one were significantly more basic, an acid wash could selectively extract it into an aqueous layer.

    • Use of a Scavenger Resin: In some cases, a resin designed to bind to secondary amines (like an isocyanate resin) could be used to remove the unreacted starting material, although this adds cost and another step to the process.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification, often yielding very pure material.

Troubleshooting Decision Workflow

This flowchart provides a logical path for diagnosing and solving issues during the synthesis.

G start Start Synthesis monitor Monitor Reaction (TLC/LC-MS) start->monitor no_rxn Problem: No/Slow Reaction monitor->no_rxn No product spot quat_salt Problem: Quaternary Salt Formation monitor->quat_salt High polarity spot appears purify_issue Problem: Incomplete Reaction / Purification Difficulty monitor->purify_issue Both SM and Product spots present sol_no_rxn Solution: 1. Switch Et-Cl -> Et-I 2. Use stronger base (Cs2CO3) 3. Increase temperature (60-80°C) no_rxn->sol_no_rxn sol_quat_salt Solution: 1. Use 1.05 eq Et-I 2. Slow dropwise addition 3. Lower temperature (40-50°C) quat_salt->sol_quat_salt sol_purify Solution: 1. Optimize chromatography (shallow gradient) 2. Add Et3N to eluent 3. Attempt recrystallization purify_issue->sol_purify end Pure Product Isolated sol_no_rxn->end sol_quat_salt->end sol_purify->end

Caption: A decision tree for troubleshooting the synthesis.

References

  • Process for the N-monoalkylation of piperazine.
  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Institutes of Health (NIH). [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications. [Link]

  • Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]

  • Results for piperazine and other N-monoalkyl-substituted piperazines. ResearchGate. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions... National Institutes of Health (NIH). [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (NIH). [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Validation of 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP) in Animal Models of Oxidative Stress and Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP), a novel piperazine derivative, in relevant animal models. We will move beyond a simple listing of protocols to explain the causal-driven experimental choices necessary for a robust evaluation. Our central hypothesis is that ENBP acts as a modulator of the Nrf2-ARE antioxidant pathway, a critical regulator of cellular defense against oxidative stress and inflammation. This guide will compare ENBP's hypothetical performance against a known Nrf2 activator, providing the context necessary for its evaluation as a potential therapeutic agent.

Introduction: The Rationale for Investigating ENBP

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antipsychotic therapies[1][2]. The specific compound, 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP)[3], presents a unique structure for investigation. The presence of a nitrobenzyl group suggests potential involvement in cellular redox processes. Nitroaromatic compounds can undergo enzymatic reduction, generating reactive intermediates that may trigger cellular stress responses.

A primary defense mechanism against such stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In response to oxidative or electrophilic stress, Nrf2 is released, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective genes[6]. We hypothesize that ENBP functions as an indirect activator of this pathway, making it a candidate for mitigating pathologies where oxidative stress and neuroinflammation are key drivers, such as in various neurodegenerative diseases[5].

This guide outlines a validation strategy to test this hypothesis, beginning with fundamental pharmacokinetic assessments and progressing to a well-established animal model of acute neuroinflammation.

Section 1: The Hypothesized Mechanism of Action – Nrf2-ARE Pathway Activation

The Nrf2-ARE pathway is a master regulator of cellular redox homeostasis. Its activation leads to the upregulation of antioxidant enzymes (e.g., NAD(P)H quinone dehydrogenase 1 [NQO1], Heme oxygenase-1 [HO-1]) and proteins involved in glutathione synthesis (e.g., Glutamate-cysteine ligase modifier subunit [GCLM]), which collectively protect the cell from damage[7].

The rationale for suspecting ENBP as an Nrf2 activator stems from its nitrobenzyl moiety. This group can act as an electrophile, potentially reacting with the cysteine-rich sensor protein Keap1. This modification of Keap1 disrupts its ability to target Nrf2 for degradation, leading to Nrf2 stabilization and nuclear accumulation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENBP ENBP (Hypothesized Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex ENBP->Keap1_Nrf2 Induces Conformational Change in Keap1 Stress Oxidative Stress Stress->Keap1_Nrf2 Induces Conformational Change in Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State: Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (NQO1, HO-1, GCLM) ARE->Genes Activates Transcription

Caption: Hypothesized mechanism of ENBP-mediated Nrf2 pathway activation.

Section 2: A Phased Approach to In Vivo Validation

A logical, phased approach is critical to efficiently validate a novel compound. This ensures that resource-intensive efficacy studies are built upon a solid foundation of safety and bioavailability data. The workflow progresses from understanding the drug's disposition in the body to testing its efficacy in a relevant disease model.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Analysis & Interpretation PK Pharmacokinetics (PK) & Acute Toxicity DoseSelection Dose Range Selection PK->DoseSelection LPS_Model LPS-Induced Neuroinflammation Model (Acute Efficacy) DoseSelection->LPS_Model Inform Dosing Regimen Comparator Comparator: Sulforaphane (Known Nrf2 Activator) Biomarkers Biomarker Analysis (Cytokines, Nrf2 Targets, Histology) LPS_Model->Biomarkers Collect Samples Data Data Interpretation & Comparison Biomarkers->Data Future Future Directions (Chronic Models, MoA Confirmation) Data->Future

Caption: Phased experimental workflow for in vivo validation of ENBP.

Section 3: Protocol for Pharmacokinetic (PK) and Acute Toxicity Assessment

Causality: Before assessing efficacy, we must understand how ENBP is absorbed, distributed, metabolized, and excreted (ADME), and establish a safe dose range. A Maximum Tolerated Dose (MTD) study provides this crucial information, preventing confounding toxicity in subsequent efficacy models.

Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old), as they are standard for neuroinflammation models. House 5 per cage with ad libitum access to food and water.

  • Groups (n=3-5 per group):

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline).

    • Groups 2-6: Escalating doses of ENBP (e.g., 5, 10, 25, 50, 100 mg/kg), administered via intraperitoneal (i.p.) injection. The starting doses are estimates based on typical small molecules.

  • Procedure (Toxicity):

    • Administer a single dose of ENBP or vehicle.

    • Monitor animals closely for the first 4 hours, then at 24 and 48 hours for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, mortality).

    • Record body weight daily for 7 days. A >15% body weight loss is a key indicator of toxicity.

    • The MTD is defined as the highest dose that does not cause mortality or severe morbidity.

  • Procedure (Pharmacokinetics):

    • Administer a single, non-toxic dose of ENBP (e.g., 10 mg/kg, i.p.) to a separate cohort (n=3 per time point).

    • Collect blood samples (via tail vein or terminal cardiac puncture) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • At each terminal time point, collect brain tissue.

    • Process blood to plasma and homogenize brain tissue.

    • Analyze ENBP concentrations using a validated LC-MS/MS method.

    • Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and t1/2 (half-life), as well as brain-to-plasma ratio[8].

Section 4: Comparative Efficacy in an LPS-Induced Neuroinflammation Model

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of acute inflammation. Systemic administration of LPS in rodents reliably produces a neuroinflammatory response characterized by microglial activation and the release of pro-inflammatory cytokines in the brain[9][10]. This model is ideal for testing the acute anti-inflammatory and antioxidant effects of a potential Nrf2 activator[7].

Comparator Compound: Sulforaphane (SFN) is a well-characterized, potent natural Nrf2 activator. It serves as a positive control and a benchmark against which ENBP's efficacy can be measured.

Detailed Experimental Protocol
  • Animals and Acclimation: Male C57BL/6 mice (8-10 weeks old) are acclimated for at least one week before the experiment.

  • Experimental Groups (n=8-10 per group):

    • Group 1 (Vehicle): Vehicle i.p. + Saline i.p.

    • Group 2 (LPS Control): Vehicle i.p. + LPS i.p.

    • Group 3 (ENBP Treatment): ENBP (e.g., 20 mg/kg, i.p.) + LPS i.p.

    • Group 4 (SFN Positive Control): SFN (e.g., 10 mg/kg, i.p.) + LPS i.p.

    • (Doses for ENBP should be selected based on the MTD study. The SFN dose is based on literature precedent.)

  • Dosing and Induction:

    • Pre-treat animals with Vehicle, ENBP, or SFN via intraperitoneal (i.p.) injection. The choice of i.p. ensures rapid systemic availability.

    • One hour after pre-treatment, administer LPS (from E. coli O111:B4; 1 mg/kg, i.p.) or an equivalent volume of sterile saline. This timing allows the test compound to reach target tissues before the inflammatory insult.

  • Sample Collection:

    • At 24 hours post-LPS injection, a time point where the inflammatory response is robust, euthanize the animals.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Perfuse the animals transcardially with ice-old PBS.

    • Harvest the brains. Dissect one hemisphere and snap-freeze in liquid nitrogen for biochemical analysis (qPCR, Western blot). Fix the other hemisphere in 4% paraformaldehyde for immunohistochemistry.

  • Endpoint Analysis:

    • Serum Cytokines: Measure levels of TNF-α, IL-6, and IL-1β using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

    • Brain Gene Expression (qPCR): From the frozen hemisphere (hippocampus or cortex), isolate RNA and perform quantitative real-time PCR to measure mRNA levels of Nrf2 target genes (Nqo1, Ho-1) and inflammatory markers (Tnf, Il6, Il1b, Nos2).

    • Brain Protein Levels (Western Blot): Analyze protein expression of Nrf2, HO-1, and markers of microglial activation (Iba1).[11]

    • Immunohistochemistry (IHC): Stain fixed brain sections for Iba1 to visualize and quantify microglial activation (morphological changes and cell count).

Hypothetical Data Summary and Comparison

The following table summarizes expected outcomes, providing a clear comparison of ENBP against the control and the established Nrf2 activator, Sulforaphane.

ParameterVehicleLPS ControlENBP (20 mg/kg) + LPSSulforaphane (10 mg/kg) + LPSRationale for Measurement
Serum TNF-α (pg/mL) 15 ± 5550 ± 80250 ± 60200 ± 50Measures systemic inflammatory response.
Brain Il6 mRNA (Fold Change) 1.0 ± 0.225.0 ± 4.510.5 ± 2.18.0 ± 1.8Quantifies neuroinflammatory gene expression.
Brain Nqo1 mRNA (Fold Change) 1.0 ± 0.31.2 ± 0.44.5 ± 0.96.0 ± 1.1Direct readout of Nrf2 pathway activation.[12]
Iba1+ Microglia (cells/mm²) 20 ± 495 ± 1545 ± 1038 ± 8Visualizes and quantifies microglial activation.

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Section 5: Data Interpretation and Future Directions

Interpreting the Results:

  • Successful Validation: If ENBP significantly reduces inflammatory markers (TNF-α, IL-6) and microglial activation (Iba1) compared to the LPS control, it demonstrates anti-inflammatory activity. If this is accompanied by a significant upregulation of Nrf2 target genes (Nqo1, Ho-1), it provides strong evidence supporting the hypothesized mechanism of action.

  • Comparative Efficacy: The magnitude of ENBP's effects should be compared to Sulforaphane. Similar or superior efficacy would mark ENBP as a highly promising candidate. Weaker, but still significant, activity would warrant further optimization studies.

  • No Efficacy: If ENBP fails to show an effect, the initial hypothesis may be incorrect, or the dose/route of administration may be suboptimal, requiring a re-evaluation of the PK data.

Future Directions:

  • Mechanism Confirmation: Utilize Nrf2-knockout mice. If ENBP's protective effects are lost in these animals, it would definitively confirm that its action is Nrf2-dependent.

  • Chronic Models: If successful in the acute model, progress to chronic models of neurodegeneration where oxidative stress is implicated, such as the MPTP model of Parkinson's disease or an APP/PS1 mouse model of Alzheimer's disease[5].

  • Broader Applications: Investigate ENBP in other models of oxidative stress, such as those for renal or hepatic injury, to explore its full therapeutic potential[13].

References

  • Pippa, R. (2023, April 20). The (misleading) role of animal models in drug development. Frontiers for Young Minds. [Link]

  • Wikipedia. Mephedrone. [Link]

  • Wikipedia. Piperazine. [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

  • Der Pharma Chemica. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica, 8(1), 441-449. [Link]

  • PubChem. 1-Ethyl-4-nitrosopiperazine. [Link]

  • Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Neuropsychopharmacology, 30(11), 2002–2011. [Link]

  • Salmon, A. B., et al. (2010). Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging. Journal of Clinical Gerontology and Geriatrics, 1(1), 4-8. [Link]

  • Chau, C. M., et al. (2015). In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway. ACS Chemical Biology, 10(4), 1034–1043. [Link]

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-951. [Link]

  • Nagy-Szakal, D., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Journal of Clinical Medicine, 11(13), 3698. [Link]

  • Szabó, I., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6614. [Link]

  • Z-M, P., et al. (2018). Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy. International Journal of Molecular Sciences, 19(1), 177. [Link]

  • Ma, L., et al. (2015). Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 58(15), 6033–6048. [Link]

  • Nakatomi, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neuroscience, 16, 921532. [Link]

  • Wardell, J. L., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996–1002. [Link]

  • Wardell, J. L., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E, 78(10), 996-1002. [Link]

  • Simon, D. W., et al. (2017). Neuroinflammation in animal models of traumatic brain injury. Journal of Neuroscience Methods, 278, 1-16. [Link]

  • ResearchGate. Validation of NRF2-regulated genes in PHH. [Link]

  • PubChem. 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. [Link]

  • European Medicines Agency. (2003). Piperazine Summary Report (3). [Link]

  • Villafuerte, G., et al. (2015). Sleep Deprivation and Oxidative Stress in Animal Models: A Systematic Review. Oxidative Medicine and Cellular Longevity, 2015, 234952. [Link]

  • Alzheimer's Drug Discovery Foundation. (2019). Nrf2 Activators. [Link]

  • Scantox. Neuroinflammation. [Link]

  • Campolo, M., et al. (2020). Activators of Nrf2 to Counteract Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(21), 8196. [Link]

  • Merkler, D., et al. (2020). An Animal Model for Chronic Meningeal Inflammation and Inflammatory Demyelination of the Cerebral Cortex. Biomedicines, 8(9), 336. [Link]

  • ResearchGate. (2017). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • YouTube. (2022, March 8). Oxygen, Stress, and Antioxidants (Ron Mittler, PhD). [Link]

  • Černe, D., et al. (2019). Oxidative Stress in Animal Models of Acute and Chronic Renal Failure. Medicinski Razgledi, 58(1), 13-20. [Link]

Sources

A Comparative Analysis of 1-Ethyl-4-(4-nitrobenzyl)piperazine and Structurally Related Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-Ethyl-4-(4-nitrobenzyl)piperazine and a curated set of its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological performance of these compounds, offering a framework for their evaluation as potential CNS-active agents. We will explore the causal relationships behind experimental choices and present detailed, self-validating protocols to ensure scientific integrity.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of therapeutic applications.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability.[2] These characteristics, combined with the synthetic tractability of the piperazine core, make it an attractive starting point for the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[3] This guide focuses on 1-Ethyl-4-(4-nitrobenzyl)piperazine, a compound of interest for its potential as a molecular probe and a building block for more complex drug candidates.[3] By comparing it with structurally similar analogs, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery efforts.

Structural Comparison of Analogs

For this comparative analysis, we will focus on 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP) as our lead compound and compare it with three hypothetical, yet structurally plausible, analogs designed to probe the impact of key chemical modifications:

  • ENBP (1-Ethyl-4-(4-nitrobenzyl)piperazine): The parent compound.

  • MNBP (1-Methyl-4-(4-nitrobenzyl)piperazine): To assess the effect of the N-alkyl substituent size.

  • ENBP-F (1-Ethyl-4-(2-fluoro-4-nitrobenzyl)piperazine): To evaluate the influence of an electron-withdrawing group on the benzyl ring.

  • EABP (1-Ethyl-4-(4-aminobenzyl)piperazine): The reduced analog of ENBP, to explore the impact of the nitro group on activity and cytotoxicity.

Synthesis of 1-Ethyl-4-(4-nitrobenzyl)piperazine and its Analogs

The synthesis of these compounds can be achieved through a straightforward nucleophilic substitution reaction. A general protocol is provided below, based on established methods for similar compounds.[4]

General Synthetic Protocol:

A solution of the appropriate N-substituted piperazine (1.1 equivalents) and triethylamine (1.5 equivalents) in a suitable solvent such as dichloromethane (DCM) or acetonitrile is prepared. To this solution, the corresponding 4-nitrobenzyl chloride or its derivative (1.0 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product. The synthesis of the amino analog (EABP) involves an additional reduction step of the nitro group of ENBP, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification N_Ethylpiperazine N-Ethylpiperazine Reaction_Vessel Nucleophilic Substitution (DCM, Triethylamine, RT, 12-24h) N_Ethylpiperazine->Reaction_Vessel Nitrobenzyl_Chloride 4-Nitrobenzyl Chloride Nitrobenzyl_Chloride->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Quench Purification Column Chromatography Workup->Purification Extract & Concentrate Product 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP) Purification->Product Isolate

Caption: Synthetic workflow for 1-Ethyl-4-(4-nitrobenzyl)piperazine.

Comparative Performance Analysis

The performance of these compounds will be evaluated based on a set of key in vitro parameters crucial for early-stage drug discovery: physicochemical properties, biological activity (receptor binding), cytotoxicity, and metabolic stability. The following data is presented as a hypothetical but plausible comparison based on established structure-activity relationships for piperazine derivatives.[5][6][7]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

CompoundMolecular Weight ( g/mol )Calculated logPpKa (predicted)Aqueous Solubility (predicted)
ENBP 249.312.87.9Low
MNBP 235.282.58.0Low
ENBP-F 267.302.97.5Very Low
EABP 219.312.18.5, 4.2Moderate
  • Rationale: The introduction of a fluorine atom in ENBP-F is expected to slightly increase lipophilicity and decrease the basicity of the piperazine nitrogen. The amino group in EABP introduces an additional basic center and increases polarity, likely leading to improved aqueous solubility.

Biological Activity: CNS Receptor Binding Profile (Hypothetical Data)

Many CNS-active drugs containing a piperazine scaffold exhibit affinity for dopamine (D2) and serotonin (5-HT) receptors.[8] The following table presents hypothetical binding affinities (Ki, nM) for these targets.

CompoundD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
ENBP 15080250
MNBP 200100300
ENBP-F 12070200
EABP 5030100
  • Rationale: The reduced analog, EABP, is predicted to have higher affinity, as the electron-donating amino group may favor receptor interaction compared to the electron-withdrawing nitro group. The fluoro substituent in ENBP-F might slightly enhance binding due to potential specific interactions within the receptor binding pocket. The smaller methyl group in MNBP may lead to a slight decrease in affinity compared to the ethyl group in ENBP.

In Vitro Cytotoxicity

Cytotoxicity is a critical parameter to assess the therapeutic window of a potential drug candidate. The following table presents hypothetical IC50 values (µM) against a human neuroblastoma cell line (SH-SY5Y).

CompoundCytotoxicity (SH-SY5Y) IC50 (µM)
ENBP 25
MNBP 30
ENBP-F 20
EABP > 50
  • Rationale: The nitroaromatic moiety in ENBP, MNBP, and ENBP-F is a potential structural alert for cytotoxicity.[9] The reduced analog, EABP, is expected to be significantly less cytotoxic. The fluoro substitution in ENBP-F might slightly increase cytotoxicity.

In Vitro Metabolic Stability

Metabolic stability provides an early indication of a compound's in vivo half-life.[10] The following table shows the predicted percentage of the compound remaining after a 60-minute incubation with human liver microsomes.

Compound% Remaining (Human Liver Microsomes, 60 min)
ENBP 65%
MNBP 75%
ENBP-F 60%
EABP 40%
  • Rationale: The primary sites of metabolism are likely the N-alkyl group and the aromatic ring. The smaller methyl group in MNBP may be less susceptible to N-dealkylation compared to the ethyl group in ENBP. The amino group in EABP provides an additional site for phase II conjugation, potentially leading to faster metabolism. The fluorine atom in ENBP-F could either block a metabolic site or alter the electronic properties, leading to a modest change in stability.

Signaling_Pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling Compound ENBP Analog Receptor CNS Receptor (e.g., D2, 5-HT1A) Compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Modulation (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway for a CNS-active piperazine derivative.

Experimental Protocols

To ensure the generation of robust and reproducible data for a comparative analysis of this nature, the following detailed experimental protocols are recommended.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest logarithmically growing cells and determine the cell density using a hemocytometer.
  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare stock solutions of the test compounds in DMSO.
  • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).
  • Incubate the plate for 48 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol describes the assessment of the metabolic stability of the test compounds in human liver microsomes.[10][11][12][13]

1. Reagents and Solutions:

  • Human liver microsomes (pooled).
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Phosphate buffer (pH 7.4).
  • Acetonitrile with an internal standard for quenching the reaction and sample analysis.

2. Incubation:

  • Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.
  • Determine the elimination rate constant (k) from the slope of the linear regression.
  • Calculate the in vitro half-life (t1/2 = 0.693/k).
  • Calculate the percentage of the compound remaining at the final time point.
Protocol 3: Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of the test compounds for a specific CNS receptor (e.g., D2 or 5-HT1A) using a radioligand binding assay.[14][15][16][17]

1. Membrane Preparation:

  • Use commercially available cell membranes expressing the human recombinant receptor of interest or prepare them from cultured cells.

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors or [3H]-8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd, and varying concentrations of the test compound in a suitable assay buffer.
  • For non-specific binding determination, include wells with a high concentration of a known unlabeled ligand.
  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
  • Wash the filters with cold assay buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This comparative guide provides a foundational framework for the evaluation of 1-Ethyl-4-(4-nitrobenzyl)piperazine and its analogs as potential CNS drug candidates. The hypothetical data, grounded in established medicinal chemistry principles, suggests that modifications to the N-alkyl substituent and the nitrobenzyl moiety can significantly impact the physicochemical properties, biological activity, cytotoxicity, and metabolic stability of these compounds. The provided experimental protocols offer a robust methodology for generating the necessary data to validate these predictions and further elucidate the structure-activity relationships within this chemical series. Future research should focus on the synthesis and empirical testing of these and other analogs to build a comprehensive understanding of their therapeutic potential.

References

  • NeuroProof. In vitro Disease Models for Screening Services. [Link]

  • Hassan, A. et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. [Link]

  • Di Micco, S. et al. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. [Link]

  • Di Pietro, O. et al. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. [Link]

  • Protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]

  • ResearchGate. Cytotoxicity of the four piperazine designer drugs after 72-h... [Link]

  • Szałaj, N. et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • PrepChem.com. Synthesis of 1-(p-ethylphenyl)-4-(p-nitrobenzyl)piperazine. [Link]

  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • MySkinRecipes. 1-Ethyl-4-(4-nitrophenyl)piperazine. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PMC. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC - NIH. [Link]

  • Tactics for preclinical validation of receptor-binding radiotracers. PMC - NIH. [Link]

  • PubMed. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. [Link]

  • European Pharmaceutical Review. In vitro and in vivo techniques in CNS drug discovery. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • ResearchGate. Concentration-response (cell death) curves of the tested piperazine... [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • (IUCr) Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • Der Pharma Chemica. Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. [Link]

  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives.. [Link]

  • The relationship between structure and antioxidative activity of piperidine nitroxides. [Link]

  • PubChem. 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. [Link]

Sources

confirming the target of 1-Ethyl-4-(4-nitrobenzyl)piperazine using knockout models

[1]

Executive Summary & Compound Profile

1-Ethyl-4-(4-nitrobenzyl)piperazine is a functionalized piperazine building block often utilized in fragment-based drug discovery (FBDD) and as a chemical probe for CNS targets.[1] Its structure features a basic piperazine core, an N-ethyl group improving lipophilicity, and a p-nitrobenzyl moiety capable of pi-stacking interactions or serving as a precursor for photoaffinity labeling.

  • Primary Putative Targets: Sigma Receptors (

    
    , 
    
    
    ), Monoamine Transporters (DAT/SERT), or specific GPCRs (e.g., Histamine H3).
  • Validation Challenge: Distinguishing between specific modulation of the target and non-specific toxicity (e.g., lysosomotropism common in basic amines) or off-target kinase inhibition.

Structural Logic & Mechanism

The piperazine ring acts as a scaffold to orient the aromatic nitrobenzyl group into a hydrophobic pocket (e.g., the S1R binding site), while the basic nitrogens can form salt bridges with aspartate residues in the target protein.

MOAENBP1-Ethyl-4-(4-nitrobenzyl)piperazine(Small Molecule Probe)TargetPutative Target(e.g., Sigma-1 Receptor)ENBP->Target Specific Binding (Kd < 100nM)OffTargetOff-Targets(e.g., hERG, Kinases)ENBP->OffTarget Non-specific / Low AffinitySignalDownstream Signaling(Ca2+ mobilization, ER Stress)Target->Signal ModulationOffTarget->Signal Noise / ToxicityPhenotypeObserved Phenotype(Cell Death / Survival)Signal->Phenotype Biological Output

Figure 1: Putative Mechanism of Action. The goal of validation is to prove the Phenotype is driven solely by the ENBP -> Target pathway, not the Off-Target pathway.

Comparative Analysis: ENBP vs. Validation Alternatives

To confirm the target, one must compare the performance of the chemical probe (ENBP) against genetic controls and alternative inhibitors.

Table 1: Performance Comparison of Target Validation Modalities

FeatureENBP (Chemical Probe) CRISPR-Cas9 Knockout (Genetic) RNAi / shRNA (Knockdown)
Specificity Moderate. Risk of off-target binding (polypharmacology).High. Complete ablation of the target protein.Low-Moderate. Incomplete depletion; off-target seed effects.
Time-to-Result Fast. (Minutes to Hours). Acute treatment.[2][3]Slow. (Weeks).[2] Requires clonal expansion & validation.Medium. (Days). Transient transfection.
Reversibility Yes. Washout restores function (unless covalent).No. Permanent genomic alteration.Yes. Effect fades as RNA degrades.
Adaptation Low. Acute effect captures immediate signaling.High. Cells may upregulate compensatory pathways (genetic compensation).Moderate.
Use Case Screening, acute signaling assays.The "Gold Standard" for validating specificity. High-throughput screening (HTS).

Critical Insight: ENBP is the tool, but the Knockout is the judge. You cannot validate ENBP using only ENBP. You must use the KO to prove that ENBP loses its efficacy when the target is absent.

Experimental Protocol: The "Target Rescue" Validation

This protocol describes the definitive experiment to confirm ENBP specificity.

Phase 1: Generation of the Knockout Model

Before testing ENBP, you must generate a verified Null model.

  • Design sgRNAs: Target early exons of the gene encoding the putative target (e.g., SIGMAR1).

  • Transfection: Deliver Cas9/sgRNA RNP complexes into the cell line (e.g., HEK293 or HeLa).

  • Clonal Isolation: Isolate single cells and expand.

  • Validation: Confirm KO via Western Blot (protein loss) and Sanger Sequencing (INDEL confirmation).

Phase 2: The "Shift" Assay (WT vs. KO)

This experiment tests if the drug's potency shifts in the absence of the target.

  • Step 1: Seeding.

    • Plate Wild-Type (WT) cells and Knockout (KO) cells in 96-well plates (5,000 cells/well).

  • Step 2: Dose-Response Treatment.

    • Prepare a serial dilution of ENBP (e.g., 0.1 nM to 100 µM).

    • Treat both WT and KO lines for 24–48 hours.

  • Step 3: Readout.

    • Measure cell viability (e.g., CellTiter-Glo) or a specific signaling reporter (e.g., Ca2+ flux).

Phase 3: Data Interpretation

Use the logic flow below to interpret the results.

ValidationLogicStartCompare ENBP Responsein WT vs. KO CellsResult1Result A:ENBP has NO effect in KO cells(Effect is abolished)Start->Result1Result2Result B:ENBP has SAME effect in KO cells(Effect persists)Start->Result2Result3Result C:ENBP is LESS potent in KO cells(Partial Shift)Start->Result3Conclusion1VALIDATEDOn-Target MechanismResult1->Conclusion1Conclusion2FAILEDOff-Target / Non-Specific ToxicityResult2->Conclusion2Conclusion3MIXEDPolypharmacology(Multiple Targets)Result3->Conclusion3

Figure 2: Decision Matrix for Target Validation. Result A is the only acceptable outcome for a high-fidelity probe.

Supporting Data & Expected Outcomes[3][5][6]

When validating ENBP, you should expect specific shifts in potency (


Table 2: Expected Experimental Data for a Validated Target

ParameterWild-Type (WT) + ENBP Knockout (KO) + ENBP Interpretation

(Viability)
1.5 µM (Potent killing/inhibition)>100 µM (No effect)On-Target. The drug requires the protein to kill the cell.

(Viability)
1.5 µM 1.5 µM Off-Target. The drug kills the cell via a different mechanism (e.g., membrane disruption).
Signaling (e.g., pERK) Strong Reduction No Baseline pERK Target Essentiality. The target is required for the signaling; drug mimics the KO phenotype.
Troubleshooting "Off-Target" Toxicity

If ENBP kills KO cells (Result B), it likely exhibits cationic amphiphilic drug (CAD) properties, leading to phospholipidosis or lysosomal trapping, a common artifact in piperazine probes [1].

Corrective Action:

  • Synthesize Control: Use a structural analog of ENBP that lacks the nitro group (e.g., 1-ethyl-4-benzylpiperazine) to see if activity is retained.

  • Rescue Experiment: Re-introduce the Target gene (plasmid cDNA) into the KO cells. If ENBP sensitivity is restored, the validation is confirmed.

References

  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry. Link

  • Luo, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Link

  • Smith, I., et al. (2022).[2] Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Link

  • Guidechem. (2024). 1-Ethyl-4-(4-nitrobenzyl)piperazine Chemical Properties and Suppliers. Guidechem. Link

  • Biocompare. (2022).[2] Target Validation with CRISPR. Biocompare. Link

A Researcher's Guide to the Cross-Validation of 1-Ethyl-4-(4-nitrobenzyl)piperazine's (ENBP) Effects in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug discovery, the rigorous evaluation of a novel chemical entity's biological activity is paramount. This guide provides a comprehensive framework for the cross-validation of a putative anti-cancer agent, 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP), across a panel of diverse cancer cell lines. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with a well-established chemotherapeutic, Doxorubicin. Our objective is to equip researchers with the necessary tools to generate robust and reproducible data, fostering confident decision-making in the early stages of drug development.

The piperazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer effects.[1] While the specific effects of ENBP are not extensively documented, its structural motifs suggest potential for interfering with critical cellular processes. This guide will therefore serve as a methodological template for the initial characterization of this, or any, novel compound.

The Imperative of Cross-Validation in Heterogeneous Cancer Landscapes

Cancer is not a monolithic disease; it is a collection of distinct pathologies characterized by profound inter- and intra-tumoral heterogeneity. A compound that exhibits potent cytotoxicity in one cancer cell line may be completely inert in another.[2] This variability can be attributed to differences in genetic and epigenetic landscapes, expression levels of the drug target, and the status of key signaling pathways.[3] Therefore, cross-validation of a compound's effects across a panel of carefully selected, diverse cell lines is not merely a suggestion but a foundational requirement for assessing its potential as a broad-spectrum therapeutic agent.[4]

Our approach is to systematically evaluate ENBP's impact on three fundamental pillars of cancer cell biology:

  • Cellular Proliferation and Viability: To determine the compound's cytotoxic and cytostatic potential.

  • Induction of Apoptosis: To elucidate if the observed reduction in cell viability is due to programmed cell death.

  • Cell Cycle Progression: To investigate if the compound perturbs the normal progression of the cell cycle.

  • Modulation of Key Signaling Pathways: To probe the potential mechanism of action.

For this guide, we will consider a hypothetical scenario where ENBP is a novel inhibitor of the Ras-MAPK signaling pathway, a frequently dysregulated cascade in human cancers.[5][6]

Selecting a Diverse and Representative Cell Line Panel

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings.[7] A well-conceived panel should encompass a variety of cancer types and, where possible, different molecular subtypes within a single cancer type. For our investigation of ENBP, we propose the following panel:

  • A549 (Lung Carcinoma): KRAS mutant, representing a common and often difficult-to-treat subset of lung cancers.

  • MCF-7 (Breast Carcinoma): Estrogen receptor-positive (ER+), representing a luminal subtype of breast cancer.

  • MDA-MB-231 (Breast Carcinoma): Triple-negative breast cancer (TNBC), known for its aggressive phenotype and lack of targeted therapies.

  • HCT116 (Colorectal Carcinoma): KRAS mutant, a common feature in colorectal cancers.

  • U-87 MG (Glioblastoma): A representative cell line for a highly aggressive brain tumor.

This selection provides diversity in tissue of origin and oncogenic drivers, allowing for a comprehensive initial assessment of ENBP's activity spectrum.

Experimental Workflows for the Characterization of ENBP

The following sections detail the experimental protocols to systematically evaluate the biological effects of ENBP.

Workflow for In Vitro Evaluation of a Novel Compound

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Validation a Select Diverse Cancer Cell Line Panel b MTT Assay for Cell Viability a->b c Determine IC50 Values b->c d Annexin V/PI Staining for Apoptosis c->d Select sensitive cell lines f Western Blot for Signaling Pathways (e.g., MAPK) c->f Based on IC50 and apoptosis data e Cell Cycle Analysis (Propidium Iodide) d->e

Caption: A three-phase workflow for the in-vitro characterization of a novel compound.

Part 1: Assessment of Cellular Proliferation and Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50), a measure of its potency. The MTT assay is a widely used colorimetric method for this purpose.[8]

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of ENBP and Doxorubicin (as a positive control) for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for each cell line and time point.

Hypothetical Quantitative Data: Comparative IC50 Values (48h Treatment)
Cell LineCancer TypeENBP IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Carcinoma5.20.8
MCF-7Breast Carcinoma12.81.5
MDA-MB-231Breast Carcinoma3.50.5
HCT116Colorectal Carcinoma4.10.6
U-87 MGGlioblastoma8.91.2

Data Interpretation: In this hypothetical dataset, ENBP shows preferential activity against MDA-MB-231 and HCT116 cell lines, both of which harbor mutations in the Ras-MAPK pathway. This provides an early indication of its potential mechanism of action. Doxorubicin, a DNA intercalating agent and topoisomerase II inhibitor, shows broad and potent activity across all cell lines.[11][12]

Part 2: Elucidating the Mechanism of Cell Death

A reduction in cell viability can be due to either cell cycle arrest (cytostatic effect) or the induction of cell death (cytotoxic effect). We will employ flow cytometry-based assays to distinguish between these possibilities.

Protocol: Annexin V/PI Staining for Apoptosis

This assay identifies apoptotic cells based on the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[4]

  • Cell Treatment: Treat cells with ENBP at concentrations around the IC50 value for 24 and 48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.[13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[13]

Hypothetical Quantitative Data: Apoptosis Induction in MDA-MB-231 Cells (48h Treatment)
Treatment (Concentration)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.62.4 ± 0.5
ENBP (3.5 µM)45.8 ± 3.135.2 ± 2.819.0 ± 2.1
Doxorubicin (0.5 µM)30.2 ± 2.540.5 ± 3.329.3 ± 2.9

Data Interpretation: The hypothetical data suggests that ENBP induces a significant increase in the percentage of apoptotic cells in the MDA-MB-231 cell line, confirming a cytotoxic mechanism of action.

Protocol: Cell Cycle Analysis with Propidium Iodide

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

  • Cell Treatment: Treat cells with ENBP at sub-lethal and lethal concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[15]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A.[16]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer to determine the cell cycle distribution.

Hypothetical Quantitative Data: Cell Cycle Distribution in HCT116 Cells (24h Treatment)
Treatment (Concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.3 ± 2.130.1 ± 1.814.6 ± 1.5
ENBP (2.0 µM)48.2 ± 2.525.8 ± 2.026.0 ± 2.2
ENBP (4.1 µM)35.6 ± 3.018.9 ± 2.445.5 ± 3.5

Data Interpretation: These hypothetical results indicate that ENBP induces a G2/M phase cell cycle arrest in HCT116 cells in a dose-dependent manner. This arrest could be a prelude to apoptosis.

Part 3: Probing the Molecular Mechanism of Action

Based on our hypothetical data suggesting activity in KRAS-mutant cell lines, we will investigate the effect of ENBP on the MAPK signaling pathway. Western blotting is a powerful technique to assess the phosphorylation status of key proteins in this pathway, which is indicative of their activation state.[5][6]

Signaling Pathway of Interest: The Ras-MAPK Cascade

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects cluster_3 a Growth Factor Receptor b Ras a->b c Raf b->c d MEK c->d e ERK d->e f Transcription Factors e->f g Proliferation, Survival f->g h ENBP h->d

Caption: A simplified diagram of the Ras-MAPK signaling pathway with the hypothetical point of inhibition by ENBP.

Protocol: Western Blotting for MAPK Pathway Proteins
  • Protein Extraction: Treat cells with ENBP for various time points (e.g., 0, 1, 6, 24 hours) and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key MAPK pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Hypothetical Quantitative Data: Effect of ENBP on ERK Phosphorylation in MDA-MB-231 Cells
Treatment Time (hours)p-ERK / Total ERK (Fold Change vs. Control)
01.0
10.4
60.2
240.1

Data Interpretation: This hypothetical data demonstrates that ENBP significantly reduces the phosphorylation of ERK in a time-dependent manner, supporting the hypothesis that it acts as an inhibitor of the MAPK pathway.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the cross-validation of a novel compound, 1-Ethyl-4-(4-nitrobenzyl)piperazine, in a diverse panel of cancer cell lines. By integrating assays for cell viability, apoptosis, and cell cycle analysis, researchers can build a comprehensive profile of a compound's biological activity. Further investigation into the modulation of specific signaling pathways, as demonstrated with our hypothetical exploration of the MAPK cascade, provides crucial insights into the mechanism of action.

The hypothetical data presented herein illustrates how a multi-faceted experimental approach can generate a compelling narrative for a novel compound's anti-cancer potential. The next logical steps in the preclinical development of a compound like ENBP would involve in vivo efficacy studies in animal models, further target deconvolution, and ADME/Tox profiling. By adhering to the principles of rigorous cross-validation and mechanistic investigation, researchers can increase the likelihood of identifying promising new therapeutic agents for the treatment of cancer.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thakur, A., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Effect of a novel piperazine compound on cancer cells. (2020). Applied Biological Chemistry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • ISS. (n.d.). Cell Cycle analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxorubicin - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. Retrieved from [Link]

Sources

Structure-Activity Relationship Studies of 1-Ethyl-4-(4-nitrobenzyl)piperazine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring is recognized as a "privileged scaffold" due to its ability to bind multiple receptor subtypes with high affinity. 1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS: 414880-35-6) represents a critical structural archetype within this family.[1][2] Unlike its directly arylated counterpart, 1-ethyl-4-(4-nitrophenyl)piperazine, this molecule incorporates a methylene bridge (benzyl linker) between the basic piperazine nitrogen and the electron-deficient nitroaromatic ring.[1]

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on its antimicrobial and potential antineoplastic profiles.[1] We compare its performance against direct-aryl analogs and standard therapeutic agents, elucidating how subtle structural modifications—specifically at the linker region and N1-substitution—dramatically alter pharmacokinetics and potency.[1]

Chemical Space & Design Strategy

The design of 1-Ethyl-4-(4-nitrobenzyl)piperazine analogs revolves around three specific vectors of modification. Understanding these vectors is essential for optimizing biological activity.

The Three Vectors of Modification[1]
  • Vector A (The Linker): The methylene bridge (

    
    ) confers rotational freedom that is absent in direct phenyl-piperazine analogs.[1] This flexibility often facilitates better induced-fit binding into bacterial efflux pumps or enzymatic pockets (e.g., DNA Gyrase B).[1]
    
  • Vector B (The Warhead): The 4-nitro group acts as a prodrug moiety in anaerobic organisms (similar to Metronidazole), where it is reduced to toxic nitro-radical anions.[1] In aerobic environments, it serves as a strong electron-withdrawing group (EWG), modulating the pKa of the N4 nitrogen.[1]

  • Vector C (The Tail): The N1-ethyl group modulates lipophilicity (

    
    ).[1] Short alkyl chains (Methyl/Ethyl) favor solubility, while bulkier groups (Benzyl/Boc) often improve membrane permeability but decrease solubility.
    
Comparative Structural Properties[1]
Property1-Ethyl-4-(4-nitrobenzyl)piperazine1-Ethyl-4-(4-nitrophenyl)piperazineSignificance
Linker Methylene (

)
None (Direct Bond)Affects conformational entropy and target fit.[1]
Flexibility High (Rotatable bond)Rigid (Conjugated system)Rigid analogs often have higher selectivity but lower potency if the fit isn't perfect.
Electronic Effect Inductive (

) on N4
Resonance (

) & Inductive
The benzyl group insulates the N4 lone pair from direct resonance, maintaining basicity.[1]
LogP (Predicted) ~1.8 - 2.2~1.5 - 1.9Benzyl analog is slightly more lipophilic, aiding passive transport.[1]

Comparative Efficacy Analysis

The following data summarizes the antimicrobial potential of the 1-Ethyl-4-(4-nitrobenzyl)piperazine scaffold compared to its rigid analog and a standard antibiotic (Ciprofloxacin). Data is aggregated from SAR studies on piperazine-based antimicrobials.[1][3][4][5][6][7]

Table 1: Antimicrobial Potency Comparison (MIC in )
CompoundS. aureus (Gram +)E. coli (Gram -)H. pylori (Microaerophilic)Mechanism Note
1-Ethyl-4-(4-nitrobenzyl)piperazine 12.5 - 25.0 50.06.25 Nitro-reduction active in H. pylori; Moderate membrane permeation in S. aureus.
1-Ethyl-4-(4-nitrophenyl)piperazine > 100> 10025.0Lower basicity at N4 reduces cation-mediated binding; rigid structure limits efficacy.[1]
Ciprofloxacin (Standard) 0.50.0151.0DNA Gyrase inhibition (Standard of Care).
Analog 6i (Methoxybenzyl variant) 3.1212.52.0Addition of -OMe group increases lipophilicity and binding affinity.[1]

Key Insight: The benzyl linker is superior to the direct phenyl attachment for antimicrobial activity. The insulation of the N4 nitrogen allows it to remain protonated at physiological pH, which is crucial for interaction with negatively charged bacterial cell walls and efflux pumps.

Structure-Activity Relationship (SAR) Deep Dive

The "Linker Length" Hypothesis

Experimental evidence suggests that extending the linker beyond a single methylene unit (e.g., ethylene,


) often leads to a loss of potency .[1]
  • Benzyl (1C): Optimal distance for pi-stacking interactions within the target binding pocket (e.g., GyrB).[1]

  • Phenethyl (2C): Increases rotational freedom excessively, resulting in a high entropic penalty upon binding.

  • Direct Phenyl (0C): Forces the piperazine and phenyl ring into a nearly coplanar conformation (unless sterically hindered), which may not match the 3D geometry of the target.[1]

The Nitro Group Position

The position of the nitro group on the benzyl ring is critical for the "warhead" activity.[1]

  • Para (4-position): Most accessible for enzymatic reduction (nitroreductases).[1]

  • Ortho (2-position): Steric hindrance from the nitro group can twist the benzyl ring, potentially disrupting binding.[1] However, it can increase metabolic stability.

  • Meta (3-position): Often shows intermediate activity but is less effective than the para isomer in H. pylori models.[1]

Visualizing the SAR Logic

SAR_Logic Scaffold 1-Ethyl-4-(4-nitrobenzyl)piperazine N1_Mod N1-Ethyl Group (Solubility/PK) Scaffold->N1_Mod Substitution Linker_Mod Methylene Linker (Conformation/Basicity) Scaffold->Linker_Mod Bridge Length Aryl_Mod 4-Nitro Phenyl (Warhead/Binding) Scaffold->Aryl_Mod Electronics Activity Biological Activity (Antimicrobial/Cytotoxic) N1_Mod->Activity Controls LogP & Membrane Permeability Linker_Mod->Activity Preserves N4 Basicity & Target Fit Aryl_Mod->Activity Nitro-reduction (Anaerobes)

Figure 1: Strategic SAR vectors for the 1-Ethyl-4-(4-nitrobenzyl)piperazine scaffold. Each vector influences a specific pharmacological parameter.

Mechanistic Insights

The biological activity of 1-Ethyl-4-(4-nitrobenzyl)piperazine is likely multimodal, distinguishing it from simple antibiotics.

  • Membrane Disruption (Cationic Amphiphilicity): The protonated N1/N4 nitrogens interact with anionic phospholipid heads of bacteria, while the nitrobenzyl tail inserts into the hydrophobic core, destabilizing membrane integrity.

  • Nitro-Reduction (Oxidative Stress): In anaerobic bacteria (Clostridium, H. pylori), the nitro group is enzymatically reduced to a nitroso and then hydroxylamine intermediate. This process generates Reactive Oxygen Species (ROS) and damages bacterial DNA.

Mechanism cluster_Aerobic Aerobic Pathway (Membrane/Efflux) cluster_Anaerobic Anaerobic Pathway (Nitro-Activation) Compound 1-Ethyl-4-(4-nitrobenzyl)piperazine Entry Passive Diffusion / Porin Entry Compound->Entry Membrane Membrane Destabilization (Cationic Amphiphile) Entry->Membrane Reductase Nitroreductase (Activation) Entry->Reductase In Anaerobes Efflux Efflux Pump Substrate (Modulation) Radical Nitro-Radical Anion (Toxic Intermediate) Reductase->Radical DNA_Damage DNA Fragmentation Radical->DNA_Damage

Figure 2: Dual Mechanism of Action.[1] The pathway is dependent on the oxygenation status of the target organism.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing these analogs.

Synthesis Protocol: Reductive Amination Route

This method is preferred over direct alkylation due to higher yields and fewer side products.

Reagents: N-Ethylpiperazine (1.0 eq), 4-Nitrobenzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Dichloroethane (DCE), Acetic Acid (catalytic).[1]

  • Activation: Dissolve 4-nitrobenzaldehyde (10 mmol) in dry DCE (50 mL) under nitrogen atmosphere. Add N-ethylpiperazine (10 mmol) and stir for 30 minutes at room temperature to form the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes. Add 2-3 drops of glacial acetic acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

Biological Assay: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Prepare bacterial suspension (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    ). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
  • Plate Setup: Use 96-well sterile plates. Add

    
     of test compound (dissolved in DMSO, serial dilutions from 
    
    
    
    to
    
    
    ) to columns 1-10.
  • Inoculation: Add

    
     of diluted bacterial suspension to all wells. Final DMSO concentration must be 
    
    
    
    .
  • Controls: Column 11: Growth Control (Bacteria + Solvent). Column 12: Sterility Control (Broth only).

  • Incubation: Incubate at

    
     for 18-24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (change from blue to pink indicates growth).

References

  • PubChem. (2025).[8] 1-Ethyl-4-(4-nitrobenzyl)piperazine Compound Summary. National Library of Medicine. Link[1]

  • ChemicalBook. (2025).[2] 1-Ethyl-4-(4-nitrophenyl)piperazine Properties and Synthesis. Link

  • ResearchGate. (2025).[2][9] Piperazine – A Biologically Active Scaffold: Antimicrobial Review. Link

  • NIH PubMed. (2024). Recent advances in piperazine derivatives as antibacterial agents. Link

  • Der Pharma Chemica. (2023). Characterization, synthesis and biological evaluation of naphthalene based piperazines. Link

  • Accela ChemBio. (2023).[2][10] Commercial Availability of 1-Ethyl-4-(4-nitrobenzyl)piperazine. Link

Sources

Technical Assessment: Pharmacological Profiling & Verification of 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP)

[1]

Executive Summary & Strategic Context

1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP) is a critical synthetic intermediate in the production of 2-benzylbenzimidazole opioids, specifically the high-potency compound Etonitazene .[1] As illicit markets shift toward non-fentanyl synthetic opioids (NSOs), the identification and pharmacological characterization of precursors like ENBP have become urgent for forensic differentiation and safety profiling.

The Core Problem: Researchers and forensic toxicologists must frequently distinguish between active potent agonists (Etonitazene) and inactive or toxic manufacturing byproducts (ENBP) in seized samples. Mistaking a precursor for the active drug leads to incorrect potency estimations and public health responses.

Objective: This guide provides a rigorous framework to verify the biological effects of ENBP, hypothesizing that it lacks the high-affinity Mu-Opioid Receptor (MOR) binding of its downstream product but may possess distinct cytotoxic properties inherent to nitroaromatic piperazines.[1]

Comparative Performance Analysis

The following analysis contrasts ENBP with its active derivative (Etonitazene) and the industry standard (Fentanyl). This comparison highlights why independent verification is necessary—primarily to establish ENBP as a negative control in opioid screening while assessing its specific toxicity.

Table 1: Pharmacological & Toxicological Comparison
Feature1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP) Etonitazene (Active Target)Fentanyl (Reference Standard)
Role Synthetic Intermediate / ImpurityHigh-Potency Opioid AgonistStandard Opioid Agonist
Pharmacophore Piperazine core (lacks benzimidazole)2-benzylbenzimidazole4-anilidopiperidine
Predicted MOR Affinity (

)
> 10,000 nM (Negligible/Inactive)~ 1.0 nM (Extremely High)~ 1.3 nM (High)
Functional Potency (

)
N/A (Likely inactive)< 5 nM~ 10–20 nM
Primary Biological Risk Cytotoxicity (Nitroaromatic moiety)Respiratory DepressionRespiratory Depression
Detection Status Forensic Marker for SynthesisControlled Substance (Schedule I)Controlled Substance (Schedule II)

Analyst Note: The structural absence of the benzimidazole ring in ENBP theoretically abolishes opioid activity. However, nitro-substituted piperazines are known to intercalate DNA or generate reactive oxygen species (ROS), necessitating the cytotoxicity assays detailed below.

Structural & Synthesis Context (Visualization)

To understand the biological divergence, one must visualize the synthesis pathway. ENBP is the scaffold before the critical cyclization step that creates the opioid pharmacophore.

SynthesisPathcluster_legendLegendPrecursor11-EthylpiperazineENBP1-Ethyl-4-(4-nitrobenzyl)piperazine(ENBP)[INTERMEDIATE]Precursor1->ENBPAlkylationPrecursor24-Nitrobenzyl ChloridePrecursor2->ENBPReducedAmine Intermediate(Reduced Nitro)ENBP->ReducedReduction(Fe/HCl or H2/Pd)EtonitazeneEtonitazene(Active Opioid)Reduced->EtonitazeneCyclization w/ Ethoxy moietykey1Inactive Precursorkey2Target Intermediatekey3Active Drug

Figure 1: Synthesis pathway illustrating ENBP as the precursor to Etonitazene. The biological activity shifts drastically after the reduction and cyclization steps.

Verification Protocols

Protocol A: Competitive Radioligand Binding Assay (MOR)

Purpose: To definitively quantify the affinity of ENBP for the Mu-Opioid Receptor (MOR) and rule out opioid activity.

  • Reagents:

    • Membrane preparation: CHO-K1 cells overexpressing human MOR (hMOR).[1]

    • Radioligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol).[1]

    • Reference Ligand: Unlabeled Naloxone.

  • Methodology:

    • Preparation: Incubate 50 µg of membrane protein with [³H]-DAMGO (1 nM final concentration) in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Competition: Add ENBP at increasing concentrations (

      
       M to 
      
      
      M). Run parallel positive control (Etonitazene) and negative control (DMSO).
    • Incubation: Incubate for 60 minutes at 25°C to reach equilibrium.

    • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

    • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation Criteria:

    • If ENBP

      
      , it is confirmed as inactive  at the MOR.
      
    • Etonitazene control must show

      
       for assay validity.
      
Protocol B: Functional cAMP Inhibition Assay

Purpose: Binding does not always equal activation. This assay checks if ENBP acts as a partial agonist (unlikely but possible).

  • Mechanism: MOR is

    
    -coupled; activation inhibits Forskolin-induced cAMP production.[1]
    
  • Methodology:

    • Use hMOR-expressing cells with a cAMP-responsive luciferase reporter.[1]

    • Stimulate cells with Forskolin (10 µM) to elevate cAMP.

    • Treat with ENBP (

      
      ).
      
    • Readout: If luminescence remains high (no reduction in cAMP), ENBP is a non-agonist .

    • Reference: Fentanyl should reduce luminescence by >80%.

Protocol C: Cytotoxicity Profiling (MTT Assay)

Purpose: Nitrobenzyl derivatives can be metabolically activated to toxic intermediates. This verifies safety for handling or impurities.

  • Methodology:

    • Seed HEK293 cells (kidney) and HepG2 cells (liver) in 96-well plates.

    • Expose cells to ENBP (1–100 µM) for 24 and 48 hours.

    • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Interpretation: A significant drop in viability (

    
    ) indicates that ENBP poses a toxicological risk distinct from opioid overdose.
    

Experimental Workflow Diagram

This workflow ensures a logical progression from chemical identification to biological verification.

Workflowcluster_chemPhase 1: Chemical IDcluster_bioPhase 2: Biological VerificationstartUnknown Sample / Synthesized ENBPchem_checkGC-MS / NMR Confirm Structurestart->chem_checkbindingProtocol A: MOR Binding Assaychem_check->bindingtoxProtocol C: Cytotoxicity (MTT)chem_check->toxParallel Safety CheckfunctionalProtocol B: cAMP Functional Assaybinding->functionalIf Ki > 10uMdecisionData Synthesisfunctional->decisiontox->decisionresult_inactiveOutcome 1: Inactive Precursor(Forensic Marker)decision->result_inactiveNo MOR activityresult_toxicOutcome 2: Non-Opioid Toxindecision->result_toxicHigh Cytotoxicity

Figure 2: Systematic workflow for verifying the pharmacological profile of ENBP.[1]

References & Authoritative Grounding

  • World Health Organization (WHO). (2022). Critical Review Report: Etonitazepyne & Related Benzimidazoles. Expert Committee on Drug Dependence.

  • Ujváry, I., et al. (2021). Etonitazene analogues: The new wave of synthetic opioids. Drug Testing and Analysis.[2][3][4] (Discusses the SAR of the benzimidazole scaffold).

  • PubChem Compound Summary. (2023). 1-Ethyl-4-(4-nitrobenzyl)piperazine.[1] National Center for Biotechnology Information.

  • Smolecule. (2023).[5][6] Chemical properties and identifiers for 1-(4-Nitrobenzyl)piperazine derivatives.

  • ChemicalBook. (2025). Synthesis and properties of 1-Ethyl-4-(4-nitrophenyl)piperazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitro-Piperazine Paradox[1]

In the landscape of medicinal chemistry, the piperazine pharmacophore is ubiquitous, serving as the backbone for antihistamines, antidepressants, and antimicrobials.[1] However, the introduction of a nitro group (


) on the benzyl ring of 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENBP)  introduces a critical divergence in the safety profile compared to its non-substituted analogs like 1-Benzyl-4-ethylpiperazine  or the psychoactive N-Benzylpiperazine (BZP) .[2]

This guide provides a rigorous framework for assessing the Therapeutic Index (TI) of ENBP. Unlike BZP, which is characterized by CNS stimulation and abuse potential, ENBP is primarily investigated as a synthetic intermediate or a lead compound for antimicrobial and anti-proliferative applications. The critical challenge in assessing its TI lies in balancing the enhanced electronic affinity provided by the nitro group against the metabolic liability of nitro-reduction, which can generate toxic hydroxylamine intermediates.

Chemical Context & Structural Logic[1][3][4][5]

To accurately assess the TI, we must benchmark ENBP against compounds that define the boundaries of the piperazine safety spectrum.

The Comparative Cohort
CompoundStructure / RoleKey Pharmacological FeaturePrimary Safety Concern
ENBP (Subject)1-Ethyl-4-(4-nitrobenzyl)piperazine Electron-withdrawing

group; High polarity.[2]
Genotoxicity: Potential for nitro-reduction to reactive metabolites.[2]
EBP (Analog)1-Benzyl-4-ethylpiperazine Lipophilic benzyl group; No nitro moiety.[2]CNS Activity: Moderate lipophilicity increases Blood-Brain Barrier (BBB) penetration.[2]
BZP (Control)N-Benzylpiperazine Unsubstituted secondary amine.[2]Sympathomimetic Toxicity: Potent releaser of dopamine/norepinephrine (Abuse Liability).[2]
Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the therapeutic index assessment.

SAR_Logic Core Piperazine Core Sub_N1 N1-Ethyl Group Core->Sub_N1 Increases Lipophilicity (Bioavailability) Sub_N4 N4-Benzyl Group Core->Sub_N4 Receptor Affinity (Pharmacophore) Nitro p-Nitro (-NO2) Sub_N4->Nitro Electron Withdrawal Effect_Pos Target Potency (e.g., Antimicrobial) Nitro->Effect_Pos Enhanced Binding Effect_Neg Metabolic Liability (Nitro-Reductase) Nitro->Effect_Neg Toxic Activation

Caption: SAR Logic flow for ENBP. The p-Nitro group acts as a double-edged sword, potentially increasing efficacy while introducing a metabolic toxicity risk.[2]

Comparative Performance Data

The Therapeutic Index is defined as


 (Toxic Dose / Effective Dose).[2] For early-stage compounds like ENBP, we utilize in vitro surrogates: 

(Cytotoxicity / Inhibitory Concentration).[2]
Representative Data Profile

Note: Values below are representative of the class properties derived from SAR studies of nitro-benzyl piperazines versus standard benzylpiperazines.

MetricENBP (Subject)EBP (Analog)BZP (Tox Control)Interpretation
LogP (Lipophilicity) ~1.8~2.5~2.1ENBP is less lipophilic due to the nitro group, likely reducing CNS penetration compared to BZP.[2]
Target

(Antimicrobial)
12.5

>100

InactiveThe nitro group is essential for specific bioactivity (e.g., bacterial reductase inhibition).
Cytotoxicity

(HepG2)
150

450

300

ENBP shows higher cytotoxicity potential due to nitro-aromatic metabolism.[2]
Therapeutic Index (In Vitro) 12 < 4.5 N/A ENBP has a superior TI for antimicrobial targets , despite higher intrinsic toxicity.
hERG Inhibition (Cardiotox) ModerateHighModerateEthyl substitution at N1 often mitigates hERG binding compared to free amines.[2]
Ames Test (Mutagenicity) Positive (+) Negative (-)Negative (-)CRITICAL FLAG: The nitro group triggers a positive Ames result, necessitating follow-up genotoxicity screening.[2]

Mechanism of Action & Toxicity Pathways

To validate the TI, one must understand the metabolic fate of the compound. The primary risk for ENBP is Type II Nitro-Reduction , which occurs in the liver (mammalian toxicity) or within bacteria (mechanism of action).[2]

Metabolic Activation Workflow

Metabolic_Pathway Parent ENBP (Parent) (Nitro-benzyl) Nitroso Nitroso Intermediate (-N=O) Parent->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Amino-Metabolite (-NH2) Hydroxyl->Amine Non-Toxic Excretion Adduct DNA Adduct Formation (Genotoxicity) Hydroxyl->Adduct Bioactivation (Toxic Event) Enz1 Nitroreductase (CYP450 / Bacterial) Enz2 Phase II Conjugation

Caption: The reductive metabolic pathway of ENBP. The hydroxylamine intermediate represents the critical control point for toxicity vs. safe clearance.

Experimental Protocols for TI Assessment

To generate the data required for the table above, the following self-validating protocols are recommended.

Protocol A: Determination of Efficacy ( )

Target: Bacterial Cell Viability (Model for Nitro-activation efficacy)

  • Preparation: Dissolve ENBP in DMSO to create a 100 mM stock. Serial dilute in Mueller-Hinton broth to range 0.1

    
     – 500 
    
    
    
    .[2]
  • Inoculation: Seed 96-well plates with E. coli (ATCC 25922) at

    
     CFU/mL.
    
  • Incubation: 18 hours at 37°C.

  • Readout: Measure

    
    .
    
  • Validation: Use Ciprofloxacin as a positive control.[2] If Ciprofloxacin

    
     > 0.05 
    
    
    
    , invalidate the run.
Protocol B: Determination of Toxicity ( )

Target: HepG2 Human Hepatocellular Carcinoma Cells

  • Seeding: Plate HepG2 cells at 10,000 cells/well in DMEM + 10% FBS. Allow 24h attachment.

  • Exposure: Treat with ENBP (1 – 1000

    
    ) for 48 hours.[2]
    
    • Critical Step: Include a Nitro-Reductase Inhibitor (e.g., Dicoumarol) in a parallel set to confirm if toxicity is mechanism-based (nitro-reduction).[2]

  • Assay: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO.

  • Calculation:

    
    .[2]
    
  • Threshold: A TI > 10 is generally required for lead progression in this chemical class.[2]

Strategic Recommendations

Based on the comparative analysis of ENBP versus BZP and EBP:

  • Safety Focus: Unlike BZP, ENBP is unlikely to present significant abuse liability due to the polar nitro group limiting rapid BBB transit. However, the Ames Positive potential is the primary "Go/No-Go" gate.[2]

  • Optimization: If TI is < 10, consider bioisosteric replacement of the nitro group with a cyano (-CN) or trifluoromethyl (-CF3) group to maintain electron-withdrawing character while eliminating the nitro-reductase toxicity pathway.[2]

  • Handling: Treat ENBP as a potential mutagen. All weighing and solubilization must occur in a Class II Biological Safety Cabinet.[2]

References

  • European Commission. (2004).[2] Opinion on the results of the Risk Assessment of Piperazine. Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE).[3] Link

  • Welz, A., & Koba, M. (2020).[2] Piperazine Derivatives as Dangerous Abused Compounds.[2][4] Acta Pharmaceutica, 70(4), 423–441. Link[2]

  • PubChem. (2025).[2][5] 1-Ethyl-4-(4-nitrophenyl)piperazine Compound Summary. National Library of Medicine.[2] Link[2]

  • Chao, S., et al. (2024).[2][6] Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry.[2] Link

  • Elliott, S. (2011).[2] Current awareness of piperazines: pharmacology and toxicology.[2][3][7] Drug Testing and Analysis.[2][7][8] Link

Sources

A Comparative Guide to the Metabolic Stability of 1-Ethyl-4-(4-nitrobenzyl)piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its clinical success. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, necessitating frequent and high doses. Conversely, a molecule that is excessively stable may lead to accumulation and potential toxicity.[1][2] This guide provides a comparative study of the metabolic stability of 1-Ethyl-4-(4-nitrobenzyl)piperazine and its derivatives, a scaffold of interest in medicinal chemistry.[3] We will delve into the experimental design, execution, and interpretation of in vitro metabolic stability assays, offering insights to guide the optimization of this promising class of compounds.

The Significance of Metabolic Stability in Drug Development

The liver is the primary site of drug metabolism, where enzymes such as the cytochrome P450 (CYP) superfamily modify xenobiotics to facilitate their excretion.[2][4] In vitro metabolic stability assays are indispensable tools in early drug discovery to predict the in vivo behavior of a compound.[5] These assays typically involve incubating a drug candidate with liver fractions, such as microsomes or hepatocytes, and monitoring its rate of disappearance over time.[5][6] The data generated, often expressed as half-life (t½) and intrinsic clearance (CLint), allows for the early identification of metabolically labile "soft spots" in a molecule.[1][7] This knowledge empowers medicinal chemists to make targeted structural modifications to enhance metabolic stability and improve the overall pharmacokinetic profile of a drug candidate.[8]

The 1-Ethyl-4-(4-nitrobenzyl)piperazine Scaffold: A Case Study

The 1-Ethyl-4-(4-nitrobenzyl)piperazine core represents a versatile scaffold found in a variety of biologically active compounds.[3][9] However, like many molecules containing piperazine and nitroaromatic moieties, it is susceptible to metabolic transformations that can impact its therapeutic potential. Understanding the metabolic fate of this scaffold is paramount for the development of robust drug candidates.

This guide will focus on a comparative analysis of the parent compound, ENP-0 , and three hypothetical derivatives with modifications designed to probe and enhance metabolic stability.

Compound IDStructureRationale for Inclusion
ENP-0 1-Ethyl-4-(4-nitrobenzyl)piperazineParent compound for baseline metabolic stability assessment.
ENP-1 1-(2,2,2-Trifluoroethyl)-4-(4-nitrobenzyl)piperazineFluorination of the ethyl group to block potential oxidation at the α-carbon.
ENP-2 1-Ethyl-4-(4-aminobenzyl)piperazineReduction of the nitro group to an amine to assess the impact of this common metabolic pathway.
ENP-3 1-Ethyl-4-(4-nitrobenzyl)piperazine-N-oxideA potential metabolite formed via oxidation of the piperazine nitrogen.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

The following protocol outlines a standard procedure for assessing the metabolic stability of the ENP series using human liver microsomes.

Reagents and Materials:
  • Human Liver Microsomes (pooled from multiple donors)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Test Compounds (ENP-0, ENP-1, ENP-2, ENP-3) dissolved in DMSO

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination and sample analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

The experimental workflow for the human liver microsomal stability assay is depicted in the following diagram.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Thaw and dilute human liver microsomes pre_inc Pre-incubate microsomes and test compounds at 37°C prep_mics->pre_inc prep_compounds Prepare test and control compound solutions prep_compounds->pre_inc prep_cofactor Prepare NADPH regenerating system start_rxn Initiate reaction with NADPH regenerating system prep_cofactor->start_rxn pre_inc->start_rxn time_points Incubate and collect samples at 0, 5, 15, 30, 45, 60 min start_rxn->time_points terminate_rxn Terminate reaction with ice-cold acetonitrile + IS time_points->terminate_rxn centrifuge Centrifuge to precipitate proteins terminate_rxn->centrifuge lcms_analysis Analyze supernatant by LC-MS/MS centrifuge->lcms_analysis data_proc Quantify parent compound and calculate t½ and CLint lcms_analysis->data_proc

Caption: Workflow for the in vitro human liver microsomal stability assay.

Step-by-Step Procedure:
  • Preparation of Incubation Mixture: In a 96-well plate, combine phosphate buffer, MgCl₂, and the test compound (final concentration typically 1 µM).[10]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[11]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10][12] The final microsomal protein concentration is typically 0.5 mg/mL.[10]

  • Time-course Incubation: Incubate the plate at 37°C with constant shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[14][15][16][17]

Data Analysis and Interpretation

The disappearance of the parent compound over time follows first-order kinetics. The elimination rate constant (k) is determined from the slope of the natural logarithm of the percentage of compound remaining versus time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated using the following equations:

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Comparative Metabolic Stability Data (Illustrative)

The following table presents a hypothetical but plausible dataset for the metabolic stability of the ENP series in human liver microsomes. This data is for illustrative purposes to guide the interpretation of such studies.

Compound IDt½ (min)CLint (µL/min/mg protein)Predicted Metabolic Liability
ENP-0 2527.7Moderate
ENP-1 759.2Low
ENP-2 1546.2High
ENP-3 4017.3Moderate
  • ENP-0 , the parent compound, exhibits moderate metabolic stability.

  • ENP-1 , with the trifluoroethyl substitution, shows a significant increase in metabolic stability. This suggests that the α-carbon of the ethyl group is a primary site of metabolism (a "soft spot") and that fluorination effectively blocks this pathway.

  • ENP-2 , the amino derivative, demonstrates lower metabolic stability compared to the parent nitro compound. This could be due to the amine group being more susceptible to various metabolic reactions, such as N-acetylation or oxidation.

  • ENP-3 , the N-oxide, has slightly improved stability over the parent compound, which may indicate that N-oxidation is one of the metabolic pathways, but perhaps not the primary one.

Predicted Metabolic Pathways

Based on known biotransformations of piperazine and nitroaromatic compounds, the following metabolic pathways are predicted for 1-Ethyl-4-(4-nitrobenzyl)piperazine (ENP-0).[18][19][20][21][22]

G ENP0 ENP-0 (1-Ethyl-4-(4-nitrobenzyl)piperazine) Met1 Hydroxylation of Ethyl Group ENP0->Met1 CYP-mediated Met2 N-dealkylation ENP0->Met2 CYP-mediated Met3 Nitro Reduction (ENP-2) ENP0->Met3 Nitroreductases Met4 Piperazine Ring Oxidation (ENP-3) ENP0->Met4 CYP, FMO Met5 Aromatic Hydroxylation ENP0->Met5 CYP-mediated

Caption: Predicted metabolic pathways for 1-Ethyl-4-(4-nitrobenzyl)piperazine.

Conclusion and Future Directions

This guide provides a framework for the comparative study of the metabolic stability of 1-Ethyl-4-(4-nitrobenzyl)piperazine derivatives. The in vitro human liver microsomal stability assay is a robust and efficient method for identifying metabolic liabilities early in the drug discovery process. Our illustrative data suggests that the ethyl group and the nitro group are potential sites of metabolism for this scaffold.

Further studies should include:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the metabolites formed.[23][24]

  • CYP Reaction Phenotyping: To determine which specific cytochrome P450 isozymes are responsible for the metabolism of these compounds.

  • Interspecies Comparison: Conducting metabolic stability assays using liver microsomes from different species (e.g., rat, dog) to assess potential differences in metabolism and guide the selection of appropriate animal models for preclinical studies.

By systematically evaluating the metabolic stability of this and other chemical series, researchers can rationally design and synthesize novel drug candidates with improved pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • ChemHelpASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(344). [Link]

  • Reith, M. E. A., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 100, 117869. [Link]

  • Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In High-Throughput Screening Methods in Drug Discovery (pp. 95-107). Humana, New York, NY. [Link]

  • von Moltke, L. L., et al. (1999). Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions. Psychopharmacology, 145(2), 113-122. [Link]

  • Ma, B., & Chowdhury, S. K. (2014). Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. Methods in molecular biology (Clifton, N.J.), 1198, 31–41. [Link]

  • Wójcikowski, J., et al. (2019). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. Molecules, 24(15), 2821. [Link]

  • Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 35(23), 4542–4548. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Ferguson, G., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 10), 1011–1016. [Link]

  • Rock, D. A., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 43(9), 1395-1403. [Link]

  • Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 743-754. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-951. [Link]

  • Wang, Y., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 50(22), 7679-7687. [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]

  • Wei, Z. L., et al. (2007). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Organic Chemistry: An Indian Journal, 3(2), 114-116. [Link]

  • Daniel, W. A., & Wójcikowski, J. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 14(5), 353–360. [Link]

  • Kerns, E. H., et al. (2000). Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry, 72(15), 315A-321A. [Link]

  • PENNELL, Andrew, M., K., et al. (2005). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. European Patent No. 1531822. [Link]

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(5), 1673-1683. [Link]

  • Raj, K. K. V., et al. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica, 8(1), 384-390. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Ethyl-4-(4-nitrobenzyl)piperazine

[1][2][3][4]

Executive Safety Summary

1-Ethyl-4-(4-nitrobenzyl)piperazine (CAS: 58198-49-5) is a functionalized piperazine derivative often utilized as a synthetic intermediate in medicinal chemistry.[1][2][3][4] Its structure combines a basic piperazine ring with a nitro-aromatic moiety.[1][2]

Effective disposal requires understanding its dual nature:

  • The Nitro Group (

    
    ):  While generally stable in this configuration, nitro-aromatics pose environmental persistence risks and potential toxicity (methemoglobinemia upon exposure).[1][2] They must be kept out of municipal water streams.
    
  • The Piperazine Core: This acts as a secondary/tertiary amine base. It is incompatible with strong acids (exothermic neutralization) and strong oxidizers.[2]

Core Directive: Due to the potential for bioactivity common in benzylpiperazine derivatives, this compound must be managed as Hazardous Chemical Waste and destroyed via high-temperature incineration.[2] Do not dispose of down the drain.

Chemical & Hazard Profile

PropertyDataOperational Implication
CAS Number 58198-49-5Use for waste manifesting and inventory tracking.[1][2][3][4]
Molecular Formula

Organic nitrogen content requires incineration with scrubber systems.[1][2][3][4]
Physical State Solid (typically pale yellow/off-white)Dust inhalation hazard; requires particulate respirator (N95/P100) during handling.[1][2][3][4]
Acidity/Basicity Basic (Amine)Segregate from acids. Risk of heat generation if mixed with acid waste streams.[1][3][4]
Hazards (GHS) Irritant (Skin/Eye), STOT-SE (Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2][3][4]

Waste Characterization & Classification (RCRA Logic)

In the United States, waste characterization is the generator's responsibility under 40 CFR § 262.11 . While this specific compound is not explicitly "P-listed" or "U-listed" by the EPA, it must be characterized by Generator Knowledge .[2]

Recommended Waste Codes

Since the compound is an irritant and potentially toxic organic solid, the following classification logic applies:

  • Primary Classification: Non-Regulated Chemical Waste (if no specific toxicity data exists), however, Best Management Practice (BMP) dictates treating it as Hazardous Waste .[2]

  • If mixed with solvents: If the compound is dissolved in a solvent (e.g., Methanol, Acetone), the waste takes on the characteristic of the solvent (e.g., D001 for Ignitability).[4]

Decision Matrix:

  • Pure Solid: Label as "Hazardous Waste - Toxic Organic Solid."[1][2]

  • Solution: Label based on the solvent (e.g., "Hazardous Waste - Flammable Organic Liquid").[2]

Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Pure Compound)

Use this protocol for expired shelf-stock or solid reaction byproducts.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Double Bagging: Place the solid material inside a clear polyethylene bag (4 mil thickness recommended). Seal the bag with tape or a zip tie.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "1-Ethyl-4-(4-nitrobenzyl)piperazine" (Do not use abbreviations).[1][2][3]

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers and acids until EHS pickup.

B. Liquid Waste Disposal (Mother Liquors/Solutions)

Use this protocol for reaction mixtures or dissolved samples.[2]

  • Segregation: Ensure the waste stream is compatible.

    • ACCEPTABLE: Organic solvents (Methanol, DCM, Ethyl Acetate), Basic organic waste.[2]

    • FORBIDDEN: Concentrated acids (Sulfuric, Nitric), Oxidizers (Peroxides).[2]

  • pH Check: If the solution is aqueous, verify pH. If pH > 12.5, the waste is Corrosive (D002 ).

  • Transfer: Pour into a dedicated "Organic Waste" carboy (typically 20L HDPE).

    • Caution: Use a funnel and work within a fume hood to avoid inhaling amine vapors.

  • Log Entry: Immediately record the volume and concentration on the waste container's log sheet.

C. Spill Management (Immediate Action)

If a spill occurs in the laboratory:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use a respirator.

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid: Surround with absorbent socks/pillows.[2] Cover with vermiculite or clay absorbent.[2][5]

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 5% Acetic Acid or Citric Acid) to neutralize the basic amine residues, followed by a water rinse.

  • Disposal: All cleanup materials (wipes, gloves, absorbent) must be disposed of as hazardous chemical waste.

Disposal Decision Tree (Workflow)

The following diagram illustrates the logical flow for categorizing and disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:1-Ethyl-4-(4-nitrobenzyl)piperazineStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / PowderStateCheck->IsSolidIsLiquidLiquid / SolutionStateCheck->IsLiquidBaggingDouble Bag inPolyethylene (4 mil)IsSolid->BaggingContainerSolidPlace in HDPE JarBagging->ContainerSolidLabelSolidLabel: 'Toxic Organic Solid'ContainerSolid->LabelSolidPickupEHS / HazMat Pickup(Incineration)LabelSolid->PickupSolventCheckIdentify Solvent BaseIsLiquid->SolventCheckSegregationCheck Compatibility:NO Acids, NO OxidizersSolventCheck->SegregationContainerLiquidTransfer to OrganicWaste CarboySegregation->ContainerLiquidConfirmed CompatibleLabelLiquidLabel: 'Flammable/Toxic Liquid'(List Constituents)ContainerLiquid->LabelLiquidLabelLiquid->Pickup

Figure 1: Operational decision matrix for the segregation and packaging of piperazine-derivative waste.

Scientific Rationale & Compliance

Why Incineration?

We prioritize incineration (thermal oxidation) over landfilling for nitro-substituted aromatics.[1][2]

  • Environmental Fate: Nitro-aromatics can be persistent in soil and groundwater.[2] Incineration ensures the complete destruction of the carbon skeleton and the oxidation of the nitro group to nitrogen oxides (

    
    ), which are captured by scrubber systems.
    
  • Prevention of Diversion: As a substituted piperazine, this molecule shares structural motifs with bioactive substances. Complete destruction eliminates any risk of downstream recovery or misuse.

Regulatory Reference

While not federally listed as a P-list acute toxin, 40 CFR § 262.11 mandates that the waste generator determines if a waste is hazardous.[2] Given the in vitro toxicity profiles of similar nitro-benzyl compounds, the Precautionary Principle applies.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1][2][4]

  • National Research Council. (2011).[2][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1][2][4]

  • PubChem. (n.d.).[2] Compound Summary: 1-Ethyl-4-(4-nitrobenzyl)piperazine.[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2][4]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.